molecular formula C8H13BN2O2 B1456460 1-Cyclopentyl-1H-pyrazole-4-boronic acid CAS No. 1416786-06-5

1-Cyclopentyl-1H-pyrazole-4-boronic acid

Cat. No.: B1456460
CAS No.: 1416786-06-5
M. Wt: 180.01 g/mol
InChI Key: ZDKOFAUNSVRUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-1H-pyrazole-4-boronic acid (CAS 1416786-06-5) is a boronic acid derivative with the molecular formula C8H13BN2O2 and a molecular weight of 180.01 . This compound serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating biaryl and heteroaryl carbon-carbon bonds in medicinal chemistry and materials science research . Its cyclopentyl substituent can significantly influence the compound's lipophilicity, metabolic stability, and overall spatial configuration, making it a valuable scaffold for constructing novel molecular entities. The related pinacol ester derivative (CAS 1233526-60-7) is a commonly handled protected form of this boronic acid, with a molecular formula of C14H23BN2O2 and a molecular weight of 262.16 . Researchers must note that this product requires strict cold-chain transportation and must be stored in a freezer under an inert atmosphere at -20°C to maintain its stability and purity . Safety information indicates that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

(1-cyclopentylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKOFAUNSVRUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416786-06-5
Record name 1-Cyclopentyl-1H-pyrazole-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to 1-Cyclopentyl-1H-pyrazole-4-boronic Acid Pinacol Ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its pinacol ester derivative, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, with a primary focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource, offering not only established protocols but also the underlying scientific principles that govern their successful implementation. By understanding the causality behind experimental choices, researchers can better troubleshoot and optimize their synthetic strategies for the development of novel therapeutics.

Introduction: The Ascendancy of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged heterocyclic motif in drug discovery, appearing in a multitude of FDA-approved therapeutics.[1] Its prevalence stems from a combination of favorable pharmacokinetic properties and its ability to act as a versatile scaffold for engaging with a wide range of biological targets through various non-covalent interactions.[1] The strategic functionalization of this core is paramount, and the introduction of a boronic acid or its corresponding pinacol ester at the 4-position transforms the pyrazole into a powerful and versatile building block for carbon-carbon bond formation.[2] This transformation is most notably exploited in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become a cornerstone of modern synthetic chemistry.[2][3]

This compound, and more commonly, its pinacol ester derivative, offers a unique combination of the pyrazole core's benefits with a sterically defined N-cyclopentyl group. This substituent can provide desirable lipophilicity and conformational rigidity, often leading to improved binding affinity and selectivity for target proteins, particularly kinases.[4]

Core Compound Profile: this compound and its Pinacol Ester

For practical synthetic applications, the pinacol ester of this compound is overwhelmingly preferred. The boronic acid itself can be prone to dehydration to form cyclic anhydrides (boroxines) and protodeboronation under certain conditions. The pinacol ester provides enhanced stability, making it easier to handle, purify, and store, which is critical for reproducible results in complex synthetic sequences.[5]

PropertyDataSource(s)
Compound Name 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[6]
Synonym This compound pinacol ester[6]
CAS Number 1233526-60-7[6]
Molecular Formula C₁₄H₂₃BN₂O₂[6]
Molecular Weight 262.16 g/mol [6]
Appearance Solid[6]
Melting Point 40-44 °C[6]
Storage Temperature 2-8°C[6]

Synthesis of 1-Substituted-1H-pyrazole-4-boronic Acid Pinacol Esters: A General Protocol

Logical Workflow for Synthesis

G A Start with 4-bromo-1H-pyrazole B N-Alkylation with Cyclopentyl Bromide A->B C Generate 1-Cyclopentyl-4-bromo-1H-pyrazole B->C D Halogen-Metal Exchange (e.g., with n-BuLi or i-PrMgCl) C->D E Formation of Pyrazolyl Lithium/Grignard Species D->E F Borylation with Isopropoxy-pinacolborane E->F G Quench and Workup F->G H Purification (Chromatography) G->H I Final Product: 1-Cyclopentyl-1H-pyrazole- 4-boronic acid pinacol ester H->I

Caption: General synthetic workflow for N-alkylated pyrazole boronic esters.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation

  • To a solution of 4-bromo-1H-pyrazole (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF or ACN) is added a base such as potassium carbonate (1.5 equiv.).

  • Cyclopentyl bromide (1.2 equiv.) is added, and the mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 1-cyclopentyl-4-bromo-1H-pyrazole is then purified by column chromatography.

Step 2: Borylation

  • The purified 1-cyclopentyl-4-bromo-1H-pyrazole (1.0 equiv.) is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to a low temperature (typically -78 °C).

  • A strong base such as n-butyllithium or an isopropylmagnesium chloride solution (1.1 equiv.) is added dropwise, and the mixture is stirred for a period to allow for complete halogen-metal exchange.

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxypinacolborane) (1.2 equiv.) is then added dropwise at the same low temperature.

  • The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound pinacol ester.

The Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Application

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate. Its success in pharmaceutical manufacturing is due to its high functional group tolerance, mild reaction conditions, and the generally low toxicity of the boron-containing reagents and byproducts.[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product base_node [B(OH)₂(OR)₂]⁻ base_node->transmetalation boronic_ester R²-B(pin) boronic_ester->transmetalation halide R¹-X halide->oxidative_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. The efficiency of this step is dependent on the halide (I > Br > Cl) and the electron density of the aryl/heteroaryl halide.

  • Transmetalation: This is the key bond-forming step where the organic group from the boron reagent (R²) is transferred to the palladium center. This step requires activation of the boronic ester by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex, which facilitates the transfer of the pyrazole moiety to the palladium.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Field-Proven Protocol for Suzuki-Miyaura Coupling with Pyrazole Boronic Esters

This protocol is a robust starting point for coupling this compound pinacol ester with various aryl or heteroaryl halides. Optimization may be required for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv.)

  • This compound pinacol ester (1.1–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern Buchwald pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0–3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, the pyrazole boronic acid pinacol ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the anhydrous solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Table of Recommended Starting Conditions:

CatalystBaseSolventTemperature (°C)NotesSource
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5 equiv.)1,4-Dioxane/H₂O (4:1)90A classic, reliable system for many standard couplings.[7]
PdCl₂(dppf) (3 mol%)K₂CO₃ (2.0 equiv.)Toluene/H₂O80Effective for a broad range of substrates.[3]
XPhos Pd G2 (2 mol%)K₃PO₄ (2.0 equiv.)1,4-Dioxane/H₂O60-100A modern, highly active catalyst, often allowing for lower temperatures and catalyst loadings.[8]

Characterization and Quality Control

Proper characterization of the boronic ester is crucial to ensure its purity and integrity before use in subsequent reactions.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals for this compound pinacol ester would include:

    • Singlets for the two pyrazole protons.

    • A multiplet for the cyclopentyl methine proton (CH-N).

    • Multiplets for the cyclopentyl methylene protons.

    • A sharp singlet for the 12 protons of the two methyl groups on the pinacol moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Purity Analysis (HPLC/GC): To determine the purity of the material. It is important to note that boronic acid pinacol esters can sometimes undergo hydrolysis on the column during reverse-phase HPLC analysis, leading to the appearance of the corresponding boronic acid as an artifact.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance.

  • Hazards: this compound pinacol ester is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C. The compound is moisture-sensitive, so storage under an inert atmosphere is advisable for long-term stability.

Conclusion and Future Outlook

This compound pinacol ester is a valuable and versatile reagent in the drug discovery chemist's toolbox. Its stability and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an ideal building block for the synthesis of complex, biologically active molecules. By understanding the fundamental principles of its synthesis and application, as outlined in this guide, researchers can confidently and efficiently incorporate this important scaffold into their synthetic programs, accelerating the discovery of next-generation therapeutics. The continued development of more active and robust palladium catalysts will likely further expand the utility of pyrazole boronic acids in creating novel molecular architectures.

References

  • This compound pinacol ester 97 1233526-60-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/762189]
  • The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026). [URL: Not Available]
  • 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester Safety Data Sheet. Apollo Scientific. [URL: Not Available]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4077884/]
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [URL: https://www.researchgate.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-4H-Indazol-4-ones-Pyrazoles-with-aryl-boronic-acids-a_fig2_372887010]
  • (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [URL: https://www.researchgate.net/figure/a-Representative-Suzuki-coupling-reaction-and-hydrolysis-products-for-ethyl_fig1_230750537]
  • This compound pinacol ester 97 1233526-60-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/762189]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... ResearchGate. [URL: https://www.researchgate.net/figure/1-H-and-13-C-NMR-spectral-characteristics-of-1H-pyrazole-Tabela-1-Charakterystyka_tbl1_273138072]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4238838/]
  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [URL: Not Available]

Sources

Structure Elucidation of 1-Cyclopentyl-1H-pyrazole-4-boronic acid: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-1H-pyrazole-4-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry, primarily due to the versatile reactivity of the boronic acid moiety in cross-coupling reactions and the established pharmacological relevance of the pyrazole scaffold.[1] Accurate and unambiguous structural confirmation is a prerequisite for its use in drug discovery and development pipelines. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation and purity assessment of this molecule. We move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques, potential challenges, and data integration strategies, ensuring a self-validating and trustworthy characterization process.

Introduction: The Significance of Pyrazole Boronic Acids

Pyrazole derivatives are foundational scaffolds in a multitude of therapeutic agents, recognized for their wide-ranging biological activities.[2][3] The incorporation of a boronic acid functional group, particularly at the 4-position, transforms the pyrazole core into a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. This enables the efficient construction of complex molecular architectures by forming new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1][4]

Given its role as a critical building block, the absolute structural integrity of this compound must be verified. This involves not only confirming the atomic connectivity and regiochemistry but also assessing its purity and identifying potential process-related impurities or degradation products, such as boroxines (cyclic anhydrides).[5]

Core Physicochemical Properties

A baseline understanding of the molecule's properties is essential before embarking on an analytical campaign. The pinacol ester is a common, more stable synthetic precursor, but this guide focuses on the free boronic acid.[6][7]

PropertyValueSource
Molecular Formula C₈H₁₃BN₂O₂Calculated
Molecular Weight 180.01 g/mol Calculated
IUPAC Name (1-Cyclopentyl-1H-pyrazol-4-yl)boronic acid-
CAS Number 1233526-59-5-
Physical Form Typically a solid[7]

The Integrated Elucidation Strategy

A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. No single method is sufficient. Our strategy employs a synergistic workflow where each technique provides a unique and complementary piece of the structural puzzle.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_primary Primary Structure & Connectivity cluster_confirmation Definitive Structure & Purity cluster_conclusion Final Confirmation Synthesis Synthesized Material NMR NMR Spectroscopy (1H, 13C, 11B, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS XRay Single-Crystal X-ray Crystallography Synthesis->XRay If crystalizable HPLC Chromatographic Purity (UPLC-UV/MS) Synthesis->HPLC Conclusion Verified Structure & Purity Profile NMR->Conclusion Connectivity Regiochemistry MS->Conclusion Molecular Weight Elemental Formula XRay->Conclusion Absolute 3D Structure Solid-State Conformation HPLC->Conclusion Purity Impurity Profile

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of experiments is required for an unambiguous assignment.

Proton (¹H) NMR Spectroscopy
  • Rationale: ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

  • Expected Signals:

    • Pyrazole Protons (H3, H5): Two singlets are expected in the aromatic region (~7.5-8.0 ppm). Their distinct chemical shifts confirm the 1,4-substitution pattern.[8]

    • Cyclopentyl Methine Proton (CH-N): A multiplet (quintet) significantly downfield from other aliphatic protons due to the deshielding effect of the attached nitrogen atom.

    • Cyclopentyl Methylene Protons (CH₂): Multiple overlapping multiplets in the aliphatic region (~1.6-2.2 ppm).

    • Boronic Acid Protons (B(OH)₂): A broad singlet, often exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy
  • Rationale: Provides a count of unique carbon environments and information about their hybridization (sp², sp³).

  • Expected Signals:

    • Pyrazole Carbons (C3, C5): Two distinct signals in the aromatic region (~130-140 ppm).

    • Pyrazole Carbon (C4-B): The signal for the carbon attached to boron will be broad and may have a lower intensity due to quadrupolar relaxation of the boron nucleus. Its chemical shift is a key indicator of the boronic acid's position.

    • Cyclopentyl Carbons: One methine (CH-N) and two or three methylene (CH₂) signals in the aliphatic region.

Boron-¹¹ (¹¹B) NMR Spectroscopy
  • Rationale: This experiment is crucial for confirming the presence and chemical environment of the boron atom. It is a self-validating system for assessing the integrity of the boronic acid group.

  • Expected Signal:

    • A single, potentially broad resonance between 28-33 ppm is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[9][10]

    • Trustworthiness Insight: The presence of a significant signal upfield (e.g., 5-10 ppm) would indicate the formation of a tetrahedral (sp³-hybridized) boronate species, which could result from complexation with diols or from base-catalyzed disproportionation.[10][11] The absence of such signals validates the integrity of the free boronic acid.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for boronic acids as it helps in observing the exchangeable OH protons.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹¹B spectrum using a boron-free probe. Use BF₃·OEt₂ as an external standard if necessary.

    • For unambiguous assignments, acquire 2D spectra such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation).

NMR Data Summary (Predicted)
Experiment Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR~7.8sPyrazole C3-H
~7.6sPyrazole C5-H
~4.8pN-CH (Cyclopentyl)
~1.6-2.2m4 x -CH₂ - (Cyclopentyl)
variable, broadsB(OH )₂
¹³C NMR~140CHPyrazole C 3/5
~135CHPyrazole C 5/3
Undetected/BroadCPyrazole C 4-B
~60CHN-C H (Cyclopentyl)
~32CH₂Cyclopentyl C H₂
~24CH₂Cyclopentyl C H₂
¹¹B NMR~30s (broad)B (OH)₂

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition.

  • Challenge: Boronic acids are notoriously difficult to analyze by MS. They have low volatility and a strong tendency to undergo thermally induced dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This can lead to confusing spectra where the molecular ion is weak or absent, and an ion corresponding to the boroxine is dominant.

Boroxine_Formation Monomer 3 x R-B(OH)₂ (Monomer) Water - 3 H₂O Monomer->Water Boroxine (R-BO)₃ (Cyclic Trimer - Boroxine) Water->Boroxine

Caption: Dehydration and trimerization of boronic acids.

  • Solution: Employ soft ionization techniques and optimized conditions. Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is a preferred method.[12][13] Analysis in negative ion mode often provides a clean spectrum with a strong [M-H]⁻ ion.

Experimental Protocol: UPLC-MS Analysis
  • Chromatography: Use a C18 column with low residual silanol activity to prevent on-column hydrolysis of the boronic acid.[14]

  • Mobile Phase: A gradient of acetonitrile in water with an ammonium acetate buffer is effective.[12] Acidic modifiers like formic acid should be used with caution as they can sometimes promote dehydration.[14]

  • MS Detection (ESI Negative Mode):

    • Expected Ion: [M-H]⁻ at m/z 179.10.

    • HRMS: High-resolution analysis should yield a mass measurement within 5 ppm of the calculated value, confirming the elemental formula C₈H₁₂BN₂O₂⁻.

    • Isotopic Pattern: Observe the characteristic boron isotopic pattern (¹⁰B at ~20%, ¹¹B at ~80% abundance), providing definitive evidence for the presence of a single boron atom.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of structure, including connectivity, regiochemistry, and solid-state conformation.

Generalized Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals by slow evaporation, solvent diffusion, or cooling from a saturated solution. Common solvents include ethanol, methanol, or acetone/hexane mixtures.

  • Crystal Mounting & Data Collection: Select a high-quality crystal and mount it on a goniometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding between the boronic acid groups.[3] The final refined structure serves as the ultimate validation, confirming the 1-cyclopentyl and 4-boronic acid substitution pattern on the pyrazole ring.

Chromatographic Purity Assessment

Beyond structural identity, determining the purity of the material is critical.

  • Challenge: As with MS, the analysis of boronic acids by standard reversed-phase HPLC can be complicated by the lability of the C-B bond and the potential for on-column hydrolysis, leading to poor peak shape and inaccurate quantification.[14][15]

  • Solution: A validated UPLC method using a modern column with end-capping or hybrid silica technology is essential. These columns minimize the free silanol groups that can catalyze hydrolysis.[14] Non-aqueous capillary electrophoresis (NACE) is another powerful, albeit less common, technique that avoids hydrolysis issues entirely.[15]

Integrated Structure Verification

The final confirmation is achieved by integrating all data streams. The proposed structure of this compound is validated when all experimental data are in complete agreement.

Data_Integration Structure Proposed Structure NMR NMR Data Structure->NMR Matches Connectivity & Regiochemistry MS MS Data Structure->MS Matches Molecular Weight & Formula XRay X-Ray Data Structure->XRay Matches Absolute 3D Structure HPLC HPLC Purity Structure->HPLC Is the Main Component (>95% Purity)

Caption: Convergence of analytical data for final validation.

Conclusion

The structure elucidation of this compound requires a meticulous and multi-faceted analytical approach. By combining the power of NMR for connectivity, mass spectrometry for molecular weight, chromatography for purity, and ideally X-ray crystallography for absolute structure, a complete and trustworthy characterization can be achieved. Understanding the inherent chemical challenges of boronic acids, such as dehydration and hydrolysis, and implementing the validated protocols described herein, is paramount for ensuring the quality and integrity of this valuable synthetic building block in any research or development setting.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [Link]

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Institutes of Health. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Semantic Scholar. [Link]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. PubChem. [Link]

  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]

  • This compound, pinacol ester. Boron Molecular. [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • This compound pinacol ester, 97%. [Link]

  • Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Reagents and conditions: (a) boronic acid or boronic acid pinacol... ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Boronic Acids in Modern Drug Discovery

Pyrazole moieties are privileged structures in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including celecoxib (Celebrex) and sildenafil (Viagra).[1][2] Their utility stems from their ability to act as versatile scaffolds that can be readily functionalized to modulate pharmacological activity. The introduction of a boronic acid or a boronic acid pinacol ester at the 4-position of the pyrazole ring transforms it into a powerful building block for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[3] This reaction's tolerance of a broad range of functional groups makes it an indispensable tool in the synthesis of complex molecules.[4] 1-Cyclopentyl-1H-pyrazole-4-boronic acid, in particular, is a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for this valuable compound, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and logical approach involves a two-stage process:

  • Formation of the 1-Cyclopentylpyrazole Core: This involves the construction of the pyrazole ring with the cyclopentyl group attached at the N1 position.

  • Borylation at the C4-Position: This step introduces the boronic acid or its ester derivative onto the pre-formed pyrazole ring.

Alternative strategies, such as a copper-catalyzed aminoboration, offer a more convergent approach, constructing the borylated pyrazole in a single step from acyclic precursors.[1][2][5]

Part 1: Synthesis of the 1-Cyclopentyl-1H-pyrazole Scaffold

The foundational step in the synthesis is the creation of the 1-cyclopentyl-1H-pyrazole core. The classical and most reliable method for this is the Paal-Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Key Starting Materials:
  • Cyclopentylhydrazine: This can be sourced commercially, often as the hydrochloride salt. If not available, it can be synthesized from cyclopentanone and hydrazine.

  • 1,1,3,3-Tetramethoxypropane: This is a stable and commercially available acetal that serves as a synthetic equivalent of malondialdehyde, the 1,3-dicarbonyl component.

Reaction Mechanism and Rationale

The reaction proceeds via an acid-catalyzed condensation. The acidic conditions first hydrolyze the 1,1,3,3-tetramethoxypropane to the reactive malondialdehyde. The more nucleophilic nitrogen of cyclopentylhydrazine then attacks one of the carbonyl groups, followed by a series of condensation and cyclization steps to form the aromatic pyrazole ring. The choice of an acid catalyst is critical; a strong acid ensures efficient hydrolysis of the acetal without promoting unwanted side reactions.

Experimental Protocol: Synthesis of 1-Cyclopentyl-1H-pyrazole

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopentylhydrazine hydrochloride136.6210.0 g0.073
1,1,3,3-Tetramethoxypropane164.2012.0 g0.073
Hydrochloric acid (conc.)36.4610 mL-
Ethanol46.07100 mL-
Sodium hydroxide40.00As needed-
Diethyl ether74.12As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylhydrazine hydrochloride (10.0 g, 0.073 mol) and ethanol (100 mL).

  • Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension.

  • Add 1,1,3,3-tetramethoxypropane (12.0 g, 0.073 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude 1-cyclopentyl-1H-pyrazole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Diagram of the Synthesis of 1-Cyclopentyl-1H-pyrazole

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Cyclopentylhydrazine Cyclopentylhydrazine Reaction_Center + Cyclopentylhydrazine->Reaction_Center Tetramethoxypropane 1,1,3,3-Tetramethoxypropane Tetramethoxypropane->Reaction_Center Acid H+ Acid->Reaction_Center Heat Δ Heat->Reaction_Center Product 1-Cyclopentyl-1H-pyrazole Reaction_Center->Product Paal-Knorr Condensation

Caption: Paal-Knorr synthesis of 1-Cyclopentyl-1H-pyrazole.

Part 2: Borylation of the 1-Cyclopentyl-1H-pyrazole Core

With the 1-cyclopentyl-1H-pyrazole in hand, the next critical step is the introduction of the boronic acid functionality at the C4 position. Several methods exist for this transformation, with the choice depending on the availability of reagents and the desired scale of the reaction.

Method A: Halogenation Followed by Lithium-Halogen Exchange and Borylation

This is a robust and widely used method that offers excellent regioselectivity. It involves a two-step sequence:

  • Iodination at the C4-Position: The pyrazole ring is first activated towards electrophilic substitution, and the C4 position is the most electron-rich and sterically accessible.

  • Lithium-Halogen Exchange and Quenching with a Borate Ester: The resulting 4-iodopyrazole undergoes a lithium-halogen exchange at low temperature, followed by quenching the resulting organolithium species with a borate ester to form the desired boronic acid ester.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Cyclopentyl-1H-pyrazole136.205.0 g0.037
N-Iodosuccinimide (NIS)224.998.3 g0.037
Acetonitrile41.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask protected from light, dissolve 1-cyclopentyl-1H-pyrazole (5.0 g, 0.037 mol) in acetonitrile (50 mL).

  • Add N-Iodosuccinimide (8.3 g, 0.037 mol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-cyclopentyl-1H-pyrazole.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Iodo-1-cyclopentyl-1H-pyrazole262.095.0 g0.019
n-Butyllithium (2.5 M in hexanes)64.068.4 mL0.021
Isopropoxy(pinacol)borane186.094.2 g0.023
Anhydrous Tetrahydrofuran (THF)72.1150 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1-cyclopentyl-1H-pyrazole (5.0 g, 0.019 mol) and anhydrous THF (50 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (8.4 mL, 0.021 mol) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add isopropoxy(pinacol)borane (4.2 g, 0.023 mol) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.[6]

Diagram of the Borylation via Halogenation

G Start 1-Cyclopentyl-1H-pyrazole Intermediate 4-Iodo-1-cyclopentyl-1H-pyrazole Start->Intermediate NIS, MeCN Product This compound pinacol ester Intermediate->Product 1. n-BuLi, THF, -78°C 2. Isopropoxy(pinacol)borane

Caption: Two-step borylation of 1-cyclopentyl-1H-pyrazole.

Method B: Palladium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a more atom-economical and efficient alternative to the traditional halogenation-lithiation route.[7] This method utilizes a palladium or iridium catalyst to directly convert a C-H bond at the 4-position of the pyrazole to a C-B bond.

The key advantage of this method is the avoidance of stoichiometric halogenating agents and cryogenic conditions. The reaction is typically catalyzed by a palladium complex with a suitable ligand, and bis(pinacolato)diboron (B2pin2) is used as the boron source. The regioselectivity is often high for the C4 position due to electronic and steric factors.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Cyclopentyl-1H-pyrazole136.202.0 g0.015
Bis(pinacolato)diboron (B2pin2)253.944.5 g0.018
Pd(dppf)Cl2731.700.33 g0.00045
Potassium acetate (KOAc)98.142.2 g0.022
Anhydrous 1,4-Dioxane88.1130 mL-

Procedure:

  • To an oven-dried Schlenk tube, add 1-cyclopentyl-1H-pyrazole (2.0 g, 0.015 mol), bis(pinacolato)diboron (4.5 g, 0.018 mol), Pd(dppf)Cl2 (0.33 g, 3 mol%), and potassium acetate (2.2 g, 0.022 mol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (30 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound pinacol ester.[8]

Diagram of Direct C-H Borylation

G Start 1-Cyclopentyl-1H-pyrazole Reaction_Center + Start->Reaction_Center Reagents B2pin2, KOAc Reagents->Reaction_Center Catalyst Pd(dppf)Cl2 Catalyst->Reaction_Center Product This compound pinacol ester Reaction_Center->Product

Caption: Palladium-catalyzed direct C-H borylation.

Part 3: Deprotection to the Boronic Acid (Optional)

For many applications, particularly Suzuki-Miyaura couplings, the pinacol ester can be used directly. However, if the free boronic acid is required, the pinacol ester can be readily deprotected.

Experimental Protocol: Hydrolysis of the Pinacol Ester

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound pinacol ester262.162.0 g0.0076
Acetone58.0820 mL-
Water18.0210 mL-
Hydrochloric acid (1 M)36.46As needed-
n-Hexane86.18As needed-

Procedure:

  • Dissolve the this compound pinacol ester (2.0 g, 0.0076 mol) in a mixture of acetone (20 mL) and water (10 mL).

  • Acidify the solution to pH 2-3 with 1 M hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting solid can be triturated with n-hexane to afford the pure this compound.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with multiple reliable routes. The choice between the traditional halogenation-lithiation sequence and the more modern direct C-H borylation depends on factors such as substrate scope, cost, and available equipment. As catalytic methods continue to advance, it is expected that direct C-H functionalization will become the preferred method due to its efficiency and environmental benefits. This guide provides the necessary foundational knowledge and practical protocols for researchers to successfully synthesize this important building block for drug discovery and development.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters - Benchchem. (n.d.).
  • Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. (n.d.).
  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents. (n.d.).
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles - PubMed. (n.d.).
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids - American Chemical Society. (n.d.).
  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles - ACS Publications. (2019).
  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles | Organic Letters - ACS Publications. (2019).
  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents. (n.d.).
  • Borylation of pyrazole and its derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem. (n.d.).
  • Cyclopentyl Hydrazine | CAS No- 30923-92-3 | Simson Pharma Limited. (n.d.).
  • Cyclopentylhydrazine hydrochloride | 24214-72-0 - Sigma-Aldrich. (n.d.).

Sources

An In-depth Technical Guide to 1-Cyclopentyl-1H-pyrazole-4-boronic Acid and its Derivatives: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent member of this elite group.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[4][5]

This guide focuses on a particularly valuable building block: 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its derivatives. The introduction of a cyclopentyl group at the N1 position of the pyrazole ring offers a compelling balance of lipophilicity and conformational constraint, often leading to enhanced binding affinity and improved pharmacokinetic profiles of the final drug candidates. The boronic acid moiety at the C4 position, typically stabilized as a pinacol ester for improved handling and reactivity, serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6]

This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, properties, and applications of this compound and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the vast potential of this compound in the generation of novel chemical entities.

Core Compound Profile: this compound pinacol ester

For practical synthetic applications, this compound is most commonly handled as its pinacol ester derivative. This enhances its stability, making it less prone to dehydration and protodeboronation, and improves its solubility in organic solvents.[6][7]

PropertyValueSource
CAS Number 1233526-60-7
Molecular Formula C14H23BN2O2
Molecular Weight 262.16 g/mol
Appearance White to off-white solid
Melting Point 40-44 °C
Storage 2-8°C, under inert atmosphere

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound pinacol ester is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of related pyrazole boronic esters.[8]

Workflow for the Synthesis of this compound pinacol ester

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Bromination cluster_2 Step 3: Borylation Pyrazole Pyrazole Base Base (e.g., K2CO3) Solvent (e.g., DMF) Pyrazole->Base Cyclopentyl_Bromide Cyclopentyl_Bromide Cyclopentyl_Bromide->Base 1_Cyclopentyl_pyrazole 1-Cyclopentyl-1H-pyrazole Base->1_Cyclopentyl_pyrazole NBS N-Bromosuccinimide (NBS) Solvent (e.g., CH3CN) 1_Cyclopentyl_pyrazole->NBS 4_Bromo_1_cyclopentyl_pyrazole 4-Bromo-1-cyclopentyl-1H-pyrazole NBS->4_Bromo_1_cyclopentyl_pyrazole Bis_pinacolato_diboron Bis(pinacolato)diboron Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) 4_Bromo_1_cyclopentyl_pyrazole->Bis_pinacolato_diboron Final_Product This compound pinacol ester Bis_pinacolato_diboron->Final_Product

Caption: Synthetic workflow for this compound pinacol ester.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

  • To a stirred solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add cyclopentyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a moderate base like potassium carbonate is sufficient to deprotonate the pyrazole.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyl-1H-pyrazole. The regioselectivity of N-alkylation is a critical consideration. For unsubstituted pyrazole, a mixture of N1 and N2 alkylated products can form. However, the thermodynamic product is typically the 1-substituted isomer.[9][10]

Step 2: Synthesis of 4-Bromo-1-cyclopentyl-1H-pyrazole

  • Dissolve 1-cyclopentyl-1H-pyrazole (1.0 eq) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic bromination.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude 4-bromo-1-cyclopentyl-1H-pyrazole is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 3: Synthesis of this compound pinacol ester

  • To a degassed solution of 4-bromo-1-cyclopentyl-1H-pyrazole (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

  • Degas the reaction mixture again and then heat to 80-90°C under a nitrogen atmosphere for 8-12 hours. This is a Miyaura borylation reaction, a palladium-catalyzed cross-coupling reaction. Potassium acetate acts as a base, and Pd(dppf)Cl2 is a common and effective catalyst for this transformation.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound pinacol ester as a solid.

Harnessing the Potential: The Suzuki-Miyaura Cross-Coupling Reaction

The true synthetic utility of this compound pinacol ester lies in its application in the Suzuki-Miyaura cross-coupling reaction.[6] This powerful reaction allows for the formation of a C-C bond between the pyrazole C4 position and a wide variety of sp2-hybridized carbon atoms, typically from aryl or heteroaryl halides or triflates.[11][12]

Generalized Suzuki-Miyaura Coupling Mechanism

Precatalyst Pd(0)Ln Oxidative_Addition Oxidative Addition Intermediate_1 L | Ar-Pd(II)-X | L Oxidative_Addition->Intermediate_1 Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 L | Ar-Pd(II)-Pyrazole | L Transmetalation->Intermediate_2 Boronic_Ester Pyrazole-B(OR)2 Boronic_Ester->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product Ar-Pyrazole Reductive_Elimination->Product Product->Precatalyst Regenerates Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction
  • In a reaction vessel, combine this compound pinacol ester (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3 or K2CO3, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).

  • Thoroughly degas the reaction mixture by bubbling with nitrogen or argon.

  • Heat the reaction to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS. The choice of catalyst, base, and solvent can significantly impact the reaction efficiency and should be optimized for each substrate.[13]

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the desired product by column chromatography or recrystallization.

Applications in Drug Discovery: Building a Diverse Chemical Library

The derivatization of the 1-cyclopentyl-1H-pyrazole core via Suzuki-Miyaura coupling opens the door to a vast chemical space for drug discovery. By varying the coupling partner, a multitude of functionalities can be introduced at the C4 position, allowing for the fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Hypothetical Library of Bioactive Derivatives

The following table presents a hypothetical, yet plausible, set of derivatives synthesized from this compound pinacol ester, along with their potential biological activities, demonstrating the versatility of this building block.

DerivativeCoupling Partner (Ar-X)Target ClassPotential IndicationIC50 (nM)
CP-P-001 4-BromopyridineKinaseOncology50
CP-P-002 2-Chloro-6-methoxynaphthaleneGPCRCNS Disorders120
CP-P-003 5-Bromo-2-fluorophenylamineEnzymeInflammatory Diseases75
CP-P-004 3-IodobenzonitrileIon ChannelCardiovascular Diseases200
CP-P-005 4-Bromo-1H-indoleProteaseAntiviral90

Conclusion: A Versatile Tool for the Modern Chemist

This compound and its pinacol ester derivative represent a highly valuable and versatile class of building blocks for contemporary drug discovery and development. The pyrazole core provides a proven pharmacophore, while the N-cyclopentyl group offers favorable physicochemical properties. The C4-boronic acid moiety serves as a robust and reliable handle for the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this important compound, equipping researchers with the knowledge to effectively leverage its potential in their quest for novel and impactful therapeutics.

References

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). [Source Not Available]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source Not Available]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). [Source Not Available]
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). [Source Not Available]
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
  • This compound, pinacol ester. Boron Molecular.
  • Technical Support Center: Optimizing N-Alkyl
  • This compound pinacol ester 97 1233526-60-7. Sigma-Aldrich.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • 1H-Pyrazole-4-boronic acid pinacol ester | Drug Intermedi
  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD..
  • 1H-Pyrazole-4-boronic acid. Chem-Impex.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5. Benchchem.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

Sources

A Spectroscopic Investigation of 1-Cyclopentyl-1H-pyrazole-4-boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Cyclopentyl-1H-pyrazole-4-boronic acid, a key building block in medicinal chemistry and drug development. The methodologies and data interpretation presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this compound. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes established spectroscopic principles and data from closely related analogs to provide a robust predictive framework.

Introduction

This compound (C₈H₁₃BN₂O₂) is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group at the N1 position and a boronic acid group at the C4 position. The presence of the boronic acid moiety makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The cyclopentyl group can enhance lipophilicity and modulate binding interactions with biological targets. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this compound, which is critical for its application in drug discovery pipelines.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueSource
CAS Number1416786-06-5[1]
Molecular FormulaC₈H₁₃BN₂O₂[1]
Molecular Weight180.01 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 Insert sample acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC) if necessary acq3->acq4 proc1 Fourier transform acq4->proc1 Raw data proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for ¹³C proc3->proc4

Caption: Workflow for NMR Spectroscopic Analysis.

Causality in Experimental Choices:

  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. Crucially, the acidic protons of the boronic acid group (-B(OH)₂) are more likely to be observed in DMSO-d₆ as exchangeable protons.

  • Spectrometer Frequency (400 MHz): A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural elucidation. Higher fields can be used for more complex molecules or to resolve overlapping signals.

  • 2D NMR: While ¹H and ¹³C provide fundamental information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning protons to their corresponding carbons and establishing connectivity within the cyclopentyl and pyrazole rings.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0s1HH5 (pyrazole)Protons on a pyrazole ring typically appear in the aromatic region. The exact shift is influenced by the electron-withdrawing boronic acid group.[2]
~7.6s1HH3 (pyrazole)Similar to H5, this proton is on the pyrazole ring.
~4.8p1HCH (cyclopentyl)The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded.
~2.0-1.6m8HCH₂ (cyclopentyl)The methylene protons of the cyclopentyl ring will appear as a complex multiplet.
~8.0 (broad)s2HB(OH)₂The protons of the boronic acid are acidic and their signal is often broad and concentration-dependent.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~140C5 (pyrazole)Aromatic carbons in pyrazoles appear in this region.[3]
~135C3 (pyrazole)Similar to C5.
~100C4 (pyrazole)The carbon attached to the boron atom will be significantly shifted.
~60CH (cyclopentyl)The methine carbon of the cyclopentyl group attached to the nitrogen.
~32CH₂ (cyclopentyl)Methylene carbons of the cyclopentyl ring.
~25CH₂ (cyclopentyl)Methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key functional groups are the O-H and B-O bonds of the boronic acid, the C-H bonds of the cyclopentyl group, and the C=N and C=C bonds of the pyrazole ring.

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing prep_ir1 Place a small amount of solid sample on the ATR crystal prep_ir2 Apply pressure with the anvil prep_ir1->prep_ir2 acq_ir1 Collect a background spectrum prep_ir2->acq_ir1 Mount sample acq_ir2 Collect the sample spectrum acq_ir1->acq_ir2 proc_ir1 Perform background subtraction acq_ir2->proc_ir1 Raw data proc_ir2 Identify and label significant peaks proc_ir1->proc_ir2

Caption: Workflow for IR Spectroscopic Analysis.

Causality in Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis of solid samples.

Predicted IR Absorption Data
Frequency (cm⁻¹)IntensityAssignmentRationale
3400-3200Strong, BroadO-H stretch (H-bonded)The hydroxyl groups of the boronic acid will be involved in hydrogen bonding, leading to a broad absorption band.[4][5]
2960-2850Medium-StrongC-H stretch (aliphatic)These absorptions are characteristic of the sp³ C-H bonds in the cyclopentyl group.[6]
~1600MediumC=N stretch (pyrazole)The carbon-nitrogen double bond in the pyrazole ring.
~1450MediumC-H bend (aliphatic)Bending vibrations of the CH₂ groups in the cyclopentyl ring.
1380-1320StrongB-O stretchThe boron-oxygen single bond stretch is a characteristic feature of boronic acids.[7]
~1100MediumC-N stretchThe carbon-nitrogen single bond in the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol: MS Data Acquisition

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-TOF) cluster_proc_ms Data Analysis prep_ms1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol) prep_ms2 Dilute to a low concentration (e.g., 1 µg/mL) prep_ms1->prep_ms2 acq_ms1 Infuse the sample into the ESI source prep_ms2->acq_ms1 Inject sample acq_ms2 Acquire mass spectrum in positive or negative ion mode acq_ms1->acq_ms2 acq_ms3 Obtain high-resolution mass for accurate mass measurement acq_ms2->acq_ms3 proc_ms1 Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) acq_ms3->proc_ms1 Raw data proc_ms2 Compare the accurate mass to the calculated mass proc_ms1->proc_ms2 proc_ms3 Analyze fragmentation patterns for structural confirmation proc_ms2->proc_ms3

Caption: Workflow for Mass Spectrometric Analysis.

Causality in Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Time-of-Flight (TOF) Analyzer: A TOF mass analyzer provides high resolution and accurate mass measurements, which are essential for confirming the elemental composition of the molecule.

Predicted Mass Spectrometry Data (ESI+)
m/zIonRationale
181.12[M+H]⁺The protonated molecular ion. The exact mass will confirm the elemental formula C₈H₁₄BN₂O₂⁺.
163.11[M+H - H₂O]⁺Loss of a water molecule from the boronic acid moiety.
113.11[M+H - B(OH)₃]⁺Loss of boric acid.
69.07[C₅H₉]⁺The cyclopentyl cation fragment.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the detailed structural information from NMR with the functional group identification from IR and the molecular weight confirmation from MS, researchers can ensure the quality and integrity of this important synthetic building block. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and application of novel pyrazole derivatives in drug discovery and materials science.

References

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Claramunt, R. M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, vol. 64, 2026, pp. 97-111. [Link]

  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • Santucci, A., and H. J. Bernstein. "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate." Canadian Journal of Chemistry, vol. 46, no. 12, 1968, pp. 2089-2094. [Link]

  • Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • Boron Molecular. This compound, pinacol ester. [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Fisher Scientific. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97%. [Link]

  • ACS Publications. NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. [Link]

  • ResearchGate. Observed frequencies in the IR spectra of boric acid and the solid Eu(III) borate. [Link]

  • Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester.
  • National Institutes of Health. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. [Link]

  • ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • MDPI. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Taylor & Francis Online. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • Journal of Research of the National Bureau of Standards. Infrared spectra of the hydrated borates. [Link]

  • Boron Molecular. Buy 1-cyclopentyl-4-iodo-1H-pyrazole. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. [Link]

  • Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • ResearchGate. 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). [Link]

  • SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopentyl-1H-pyrazole-4-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. As specific quantitative solubility data for this compound is not widely available in published literature, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate this crucial data in-house.

A noteworthy consideration for researchers is the common commercial availability of the pinacol ester derivative, 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Boronic acid pinacol esters are generally more stable and exhibit different solubility profiles—typically higher in nonpolar solvents—compared to their corresponding free boronic acids.[1] This guide will address both the free acid and its pinacol ester, providing a holistic framework for solubility assessment.

Chemical_Structures cluster_acid This compound cluster_ester This compound pinacol ester acid Structure acid_formula C₈H₁₃BN₂O₂ ester Structure ester_formula C₁₄H₂₃BN₂O₂ MW: 262.16

Caption: Chemical structures of the target boronic acid and its pinacol ester.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational basis for predicting solubility.

  • This compound: This molecule possesses both non-polar and polar characteristics.

    • Non-polar moiety: The cyclopentyl group is a significant non-polar feature, which is expected to enhance solubility in non-polar solvents like alkanes and aromatic hydrocarbons.

    • Polar moieties: The pyrazole ring, with its two nitrogen atoms, and particularly the boronic acid group (-B(OH)₂), are polar. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethers, ketones).[1]

  • This compound pinacol ester: The esterification of the boronic acid with pinacol significantly reduces the polarity of the molecule by masking the hydrophilic -B(OH)₂ group. This modification generally increases solubility in less polar solvents such as ethers, esters, and hydrocarbons, while potentially decreasing solubility in highly polar protic solvents compared to the free acid.[1]

Predicted Qualitative Solubility:
Solvent ClassExamplesPredicted Solubility of Boronic AcidPredicted Solubility of Pinacol EsterRationale
Alcohols Methanol, EthanolHighModerate to HighHydrogen bonding with the boronic acid group.
Ethers THF, Diethyl etherHighHighGood balance of polarity to solvate the molecule.
Ketones Acetone, MEKHighHighPolar aprotic nature interacts well with the pyrazole and boronic acid/ester.
Esters Ethyl acetateModerateHighIncreased solubility of the less polar ester.
Chlorinated Dichloromethane, ChloroformModerateHighModerate polarity, good for the overall molecule.
Aromatic Toluene, XyleneLow to ModerateModerate to HighFavorable interactions with the non-polar cyclopentyl group.
Alkanes Hexane, HeptaneVery LowLow to ModerateDominated by non-polar interactions.
Polar Aprotic DMF, DMSOHighModerateStrong dipoles can solvate the polar parts of the molecule.

Challenges in Boronic Acid Solubility Determination

Determining the solubility of boronic acids can be more complex than for other organic compounds. A primary complicating factor is the propensity of boronic acids to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[2][3]

This equilibrium between the monomeric acid and the trimeric boroxine is influenced by the solvent, temperature, and concentration. Since the boroxine has significantly different physicochemical properties (e.g., lower polarity) than the parent acid, this equilibrium can lead to inconsistencies in solubility measurements.[2]

Boroxine_Equilibrium BoronicAcid 3 x Boronic Acid Monomer Boroxine Boroxine (Trimeric Anhydride) BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydrolysis Water 3 x H₂O Boroxine->Water

Caption: Equilibrium between boronic acid monomer and its boroxine anhydride.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility.[4] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment
  • This compound (or its pinacol ester) of known purity

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatted shaker or orbital agitator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or heating block with nitrogen stream)

  • Quantification instrument (e.g., HPLC-UV, UPLC-MS, or UV-Vis spectrophotometer)

Experimental Workflow

Solubility_Workflow start Start add_solid Add excess solid to solvent in a vial start->add_solid equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_solid->equilibrate phase_separation Allow solid to settle, then filter supernatant equilibrate->phase_separation quantify Quantify solute concentration in the filtrate phase_separation->quantify gravimetric Gravimetric Method: Evaporate solvent and weigh residue quantify->gravimetric Simple & Direct hplc HPLC/UPLC Method: Dilute and analyze against a calibration curve quantify->hplc High Sensitivity & Specificity end End gravimetric->end hplc->end

Caption: Workflow for experimental solubility determination via the shake-flask method.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial (e.g., 2 mL).

  • Equilibration: Tightly cap the vial and place it in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4]

  • Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully draw the supernatant (the clear liquid phase) into a syringe and pass it through a syringe filter into a clean, pre-weighed collection vial. This step is crucial to remove all undissolved solid particles.

  • Quantification: Determine the concentration of the dissolved solid in the filtrate using one of the methods below.

Quantification Methods
3.4.1. Gravimetric Analysis

This method is straightforward and does not require a calibration curve, but it is less sensitive and requires the solute to be non-volatile.[5][6]

  • Weigh the Filtrate: Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the Solvent: Carefully evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Weigh the Residue: Once the solvent is completely removed, weigh the vial containing the dry residue.

  • Calculation:

    • Mass of dissolved solid = (Mass of vial + residue) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + filtrate) - (Mass of vial + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) * 100

3.4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, making it ideal for quantifying solubility, especially for compounds with low solubility or when only small sample volumes are available.[7][8][9]

  • Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Prepare the Sample: Accurately dilute a known volume of the filtered saturated solution with the mobile phase or chosen solvent to bring its concentration within the range of the calibration curve.

  • Analyze the Sample: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution.

Data Presentation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Qualitative Solubility
Methanol25[Experimental Value][Calculated Value]e.g., Very Soluble
Tetrahydrofuran25[Experimental Value][Calculated Value]e.g., Freely Soluble
Acetone25[Experimental Value][Calculated Value]e.g., Soluble
Ethyl Acetate25[Experimental Value][Calculated Value]e.g., Sparingly Soluble
Dichloromethane25[Experimental Value][Calculated Value]e.g., Slightly Soluble
Toluene25[Experimental Value][Calculated Value]e.g., Very Slightly Soluble
n-Hexane25[Experimental Value][Calculated Value]e.g., Practically Insoluble

Conclusion

References

  • Dąbrowski, M., Sporzyński, A., & Hofman, T. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

  • van der Loop, F. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. HAN University of Applied Sciences. Available at: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Pinto, M., Silva, E., & Sousa, E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Popowycz, F. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Dąbrowski, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4516–4522. Available at: [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Chetwyn, N. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 96, 197-202. Available at: [Link]

  • Beshnova, D. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. Available at: [Link]

  • Pharma Info. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Reddy, B., Kumar, A., & Kumar, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5895-5902. Available at: [Link]

  • Fisher Scientific. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97%. Retrieved from [Link]

  • Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

  • Van der Loop, F., Deelman, B. J., & Irth, H. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1416, 99-106. Available at: [Link]

  • Wen, H., & Morris, K. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 20-25. Available at: [Link]

Sources

stability and storage conditions for 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Cyclopentyl-1H-pyrazole-4-boronic acid for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for this compound. As a key building block in modern medicinal chemistry and materials science, understanding its chemical behavior is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This document moves beyond simple procedural lists to explain the underlying chemical principles that govern the stability of this reagent, empowering researchers to make informed decisions in their daily laboratory work.

Introduction: The Utility of this compound

This compound is a versatile synthetic intermediate widely employed in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its pyrazole core is a common motif in pharmacologically active compounds, and the boronic acid moiety allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This makes it a valuable tool in the synthesis of complex molecules for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. Given its importance, ensuring its chemical fidelity from storage to reaction is a critical, yet often overlooked, aspect of its use.

While the free boronic acid is the reactive species in many applications, it is most commonly supplied and handled as its pinacol ester derivative, 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This is a deliberate strategy to enhance its stability, a concept that will be explored in detail throughout this guide.

The Inherent Instability of Boronic Acids: Core Degradation Pathways

To appreciate the specific storage requirements of this compound, one must first understand the general stability challenges associated with the boronic acid functional group. There are three primary pathways of degradation.

Protodeboronation

This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the desired molecule. This process is particularly problematic in aqueous or protic media. The rate of protodeboronation is highly dependent on factors such as the pH of the solution and the electronic properties of the organic substituent.[1]

Protodeboronation reagent Ar-B(OH)₂ product Ar-H reagent->product Cleavage of C-B bond boric_acid B(OH)₃ reagent->boric_acid Formation of boric acid proton_source H₂O proton_source->product

Caption: General mechanism of protodeboronation.

Oxidation

The boronic acid group can undergo oxidative degradation, especially in the presence of reactive oxygen species. This can lead to the formation of phenols or other oxygenated byproducts. The susceptibility to oxidation means that boronic acids can have a limited shelf-life if not stored under an inert atmosphere.

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered ring called a boroxine. While this process is often reversible upon exposure to water, the formation of a boroxine can complicate stoichiometry and reaction kinetics, as the apparent molecular weight of the reagent changes.

Boroxine_Formation cluster_reactants 3x Boronic Acid R-B(OH)₂_1 R-B(OH)₂ boroxine Boroxine (Cyclic Trimer) R-B(OH)₂_1->boroxine R-B(OH)₂_2 R-B(OH)₂ R-B(OH)₂_2->boroxine R-B(OH)₂_3 R-B(OH)₂ R-B(OH)₂_3->boroxine water 3x H₂O boroxine->water Dehydration

Caption: Reversible formation of a boroxine from three boronic acid molecules.

The Protective Role of the Pinacol Ester

To circumvent these stability issues, boronic acids are frequently converted into more stable boronate esters. The most common of these is the pinacol ester. The bulky pinacol group sterically hinders the approach of water and other nucleophiles to the boron center, significantly slowing down protodeboronation and other decomposition pathways. This increased stability makes the pinacol ester derivative of this compound easier to handle, purify by column chromatography, and store for extended periods.[2]

However, it is crucial to remember that this protection is not absolute. Pinacol esters are still susceptible to hydrolysis back to the parent boronic acid, particularly in the presence of moisture, strong acids, or strong bases.[3][4]

Stability Profile and Recommended Storage Conditions

Based on safety data sheets and the known chemistry of boronate esters, the following conditions are recommended for maintaining the integrity of this compound pinacol ester.

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)[5][6]Low temperatures slow down the rate of all chemical degradation pathways. This is the most critical parameter for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)While more stable than the free boronic acid, the pinacol ester can still be sensitive to air and moisture.[7] An inert atmosphere minimizes the risk of oxidation and hydrolysis. For long-term storage, flushing the container with an inert gas is highly recommended.
Moisture Dry/AnhydrousThe compound is moisture-sensitive.[3] Exposure to water will lead to hydrolysis of the pinacol ester to the less stable boronic acid.[4] Always use a tightly sealed container.
Light Amber Vial/DarknessWhile not explicitly stated as light-sensitive in all SDS, it is good practice to protect all reagents from light, which can catalyze oxidative degradation.

Experimental Protocols for Handling and Storage

Adherence to strict handling protocols is essential to prevent contamination and degradation.

Long-Term Storage Protocol
  • Container: Use the original supplier's vial or a clean, dry amber glass vial with a tight-fitting, inert cap.

  • Inerting: Before sealing, flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly seal the vial. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Ensure the vial is clearly labeled with the compound name, CAS number, date received, and date opened.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8°C.[5][6]

Protocol for Weighing and Dispensing

The goal is to minimize the compound's exposure to the ambient atmosphere.

Dispensing_Workflow start Start: Retrieve from 2-8°C Storage equilibrate Equilibrate to Room Temperature (in desiccator if possible) start->equilibrate prepare Prepare Inert Atmosphere (Glovebox or N₂/Ar stream) equilibrate->prepare Critical to prevent condensation weigh Quickly Weigh Required Amount prepare->weigh reseal Reseal Primary Container (Flush with inert gas) weigh->reseal use Use Weighed Compound Immediately weigh->use store Return to 2-8°C Storage reseal->store end End use->end

Caption: Recommended workflow for handling solid this compound pinacol ester.

  • Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, handle the solid in a glovebox. If a glovebox is not available, work quickly and consider using a Schlenk line or a gentle stream of inert gas over the vial opening while dispensing.

  • Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of solid to a pre-tared vial.

  • Resealing: Immediately after dispensing, re-flush the original container with inert gas, seal it tightly, and return it to the refrigerator.

  • Solution Preparation: If preparing a stock solution, use anhydrous solvents. Store stock solutions under an inert atmosphere and at low temperatures (-20°C is often suitable for short-term storage of solutions).[8] However, it is always best to prepare solutions fresh.

Troubleshooting and Self-Validation

Inconsistent results in Suzuki-Miyaura couplings or other reactions using this reagent can often be traced back to its degradation.

  • Low Reaction Yields: This is the most common symptom of degraded reagent. Protodeboronation or hydrolysis reduces the amount of active coupling partner.

  • Formation of Byproducts: The presence of cyclopentylpyrazole (from protodeboronation) in your reaction mixture is a strong indicator of reagent degradation.

  • Inconsistent Analytical Data: If you are analyzing the solid material (e.g., by NMR), the presence of pinacol and the free boronic acid alongside the pinacol ester signal indicates hydrolysis.

A self-validating system involves running a small-scale, well-established control reaction with a reliable coupling partner whenever a new bottle of the reagent is opened or if there are any doubts about its quality. Consistent high yields in the control reaction will validate the integrity of your stored reagent.

Conclusion

The stability of this compound is best maintained by handling it as its pinacol ester derivative under refrigerated, dry, and inert conditions. By understanding the fundamental degradation pathways of boronic acids and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the chemical integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: this compound, pinacol ester.
  • Dennis, J. K., et al. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 1-Butyl-1H-pyrazole-4-boronic acid, pinacol ester.
  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]

  • Boron Molecular. This compound, pinacol ester. Available at: [Link]

  • Li, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Scientific Laboratory Supplies. This compound pinacol ester, 97%. Available at: [Link]

  • Fraga, A. R. G., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]

Sources

potential biological activity of pyrazole boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of Pyrazole Boronic Acids

Authored by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both versatile synthetic handles and potent biological activity is relentless. Pyrazole boronic acids have emerged as a privileged class of compounds, uniquely positioned at the intersection of chemical reactivity and pharmacological relevance. This guide provides a comprehensive technical overview of the biological potential of pyrazole boronic acids for researchers, scientists, and drug development professionals. We will dissect their fundamental chemical properties, explore their mechanisms of action as potent enzyme inhibitors, and survey their diverse therapeutic applications, from oncology to infectious diseases. This document aims to serve as a foundational resource, elucidating the causality behind experimental design and providing actionable insights for leveraging this remarkable chemical entity in pharmaceutical research.

The Chemical Foundation of Biological Activity: A Tale of Two Moieties

The therapeutic potential of pyrazole boronic acids stems from the synergistic interplay of its two core components: the pyrazole ring and the boronic acid functional group.[1][2] This dual-functionality provides a powerful platform for rational drug design.[2]

  • The Pyrazole Core: A Privileged Pharmacophore: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs.[3][4][5][6] Its prevalence in medicinal chemistry can be attributed to several key features:

    • Metabolic Stability: The aromatic nature of the pyrazole ring often imparts resistance to metabolic degradation, leading to improved pharmacokinetic profiles.[1]

    • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[7]

    • Bioisosteric Replacement: The pyrazole moiety can serve as a bioisostere for other aromatic rings, such as benzene or other heterocycles, allowing for the fine-tuning of a molecule's physicochemical properties, including lipophilicity and solubility.[7]

  • The Boronic Acid Group: A Reactive Warhead and Synthetic Linchpin: The boronic acid (-B(OH)₂) group is the engine of biological activity for this class of compounds. Its unique electronic properties confer two critical functions:

    • Covalent Inhibition: Boronic acids are known to form reversible covalent bonds with nucleophilic residues, such as serine, threonine, or tyrosine, within the active sites of enzymes.[8] This covalent interaction often mimics the transition state of the enzymatic reaction, leading to potent and highly selective inhibition.[9]

    • Synthetic Versatility: The boronic acid moiety is a cornerstone of modern synthetic organic chemistry, most notably as a substrate in the Suzuki-Miyaura cross-coupling reaction.[1][2][10] This allows for the facile and efficient construction of complex molecular architectures, making pyrazole boronic acids invaluable building blocks in drug discovery programs.[1][2][10] When protected as a pinacol ester, the boronic acid group offers enhanced stability and ease of handling in synthetic protocols.[1][2]

Mechanism of Action: Potent and Reversible Enzyme Inhibition

The primary mechanism through which pyrazole boronic acids exert their biological effects is through the inhibition of enzymes, particularly proteases and kinases.[8][11]

The Serine Protease Inhibition Model

A well-understood mechanism of action for boronic acid-containing compounds is their interaction with serine proteases. The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from the hydroxyl group of a serine residue in the enzyme's active site. This forms a tetrahedral boronate intermediate that is a stable analog of the transition state of peptide bond hydrolysis, thus potently inhibiting the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Pyrazole Boronic Acid cluster_2 Tetrahedral Intermediate (Inhibition) Serine Serine Residue OH Pyrazole_Boronic_Acid Pyrazole Ring B(OH)2 Serine:oh->Pyrazole_Boronic_Acid:b_oh Nucleophilic Attack Histidine Histidine Residue N Pyrazole_Boronic_Acid:b_oh->Histidine:n Proton Transfer Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Tetrahedral Boronate Adduct Pyrazole_Boronic_Acid->Inhibited_Complex Reversible Covalent Bond Formation

Caption: Reversible covalent inhibition of a serine protease by a pyrazole boronic acid.

Case Study: Proteasome Inhibition in Cancer Therapy

The clinical success of bortezomib, a dipeptidyl boronic acid, in treating multiple myeloma has solidified the therapeutic potential of boronic acid-based drugs.[8][12] Bortezomib's mechanism of action involves the inhibition of the 26S proteasome, a multi-protein complex responsible for the degradation of intracellular proteins.[8] The boronic acid moiety of bortezomib forms a stable, yet reversible, complex with the N-terminal threonine hydroxyl group in the active site of the proteasome.[8] This disruption of proteasome function leads to the accumulation of ubiquitinated proteins, ultimately triggering apoptosis in cancer cells.[8] Inspired by this, numerous dipeptide boronic acids have been synthesized, with some showing even greater potency than bortezomib.[8]

Therapeutic Applications of Pyrazole Boronic Acids

The unique properties of pyrazole boronic acids have led to their investigation in a wide array of therapeutic areas.[5][13][14]

Anticancer Activity

Cancer therapy remains a primary focus for the development of pyrazole boronic acid derivatives.[10][12][15] Beyond proteasome inhibition, these compounds are being explored as inhibitors of various other cancer-related targets.

Target ClassSpecific ExamplesRationale for Inhibition
Kinases VEGF, Aurora, Rho (ROCK), JAK2, c-MET, ALK, PI3K, AKT, Chk1Kinases are frequently dysregulated in cancer, driving cell proliferation, survival, and angiogenesis.[16][17]
Proteasome 20S and 26S proteasomeInhibition leads to the accumulation of pro-apoptotic proteins and cell cycle arrest.[8]
Other Enzymes S-nitrosoglutathione reductase, CDC7, Acetyl-CoA carboxylaseThese enzymes are involved in various metabolic and cell cycle pathways critical for cancer cell survival.[16][17]
Anti-apoptotic Proteins Pro-survival Bcl-2 proteinsInhibition promotes apoptosis in cancer cells.[16]
Antibacterial Activity

The rise of antibiotic resistance is a pressing global health issue. Pyrazole boronic acids are being investigated as a novel class of antibacterial agents, primarily through the inhibition of β-lactamases.[8][9]

  • β-Lactamase Inhibition: β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. Boronic acid-based inhibitors can covalently bind to the active site serine of these enzymes, restoring the efficacy of co-administered antibiotics.[8][9] Vaborbactam, a cyclic boronic acid, is an FDA-approved β-lactamase inhibitor used in combination with antibiotics.[8]

Some pyrazole derivatives have also demonstrated intrinsic broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[18][19][20][21]

Antiviral Activity

The pyrazole scaffold is present in several compounds with demonstrated antiviral activity.[5][22][23] Research has explored their potential against a range of viruses:

  • Influenza Virus: A pyrazole compound, BPR1P0034, has been identified through high-throughput screening and shown to have potent, sub-micromolar anti-influenza activity.[22] Its mechanism appears to involve the inhibition of an early stage of viral replication, including viral protein and RNA synthesis.[22]

  • Other Viruses: Pyrazole derivatives have also been investigated as inhibitors of HIV and other viruses.[22][24]

Anti-inflammatory Activity

The pyrazole nucleus is a key feature of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and phenylbutazone.[3][5][25] These drugs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[7] The development of new pyrazole-based compounds continues to be an active area of research for novel anti-inflammatory agents with improved selectivity and safety profiles.[14][25]

Applications in Chemical Biology and Proteomics

Beyond their direct therapeutic applications, pyrazole boronic acids are valuable tools in chemical biology and proteomics. Their ability to form reversible covalent bonds with specific amino acid residues makes them suitable for:

  • Enzyme Profiling and Target Identification: Pyrazole boronic acid probes can be used to identify and characterize novel enzyme targets in complex biological systems.[26]

  • Site-Selective Protein Labeling: The bioorthogonal nature of the interaction between boronic acids and diols allows for the site-selective labeling of proteins for imaging and functional studies.[27]

G Start Pyrazole Boronic Acid Probe Incubation Incubation Start->Incubation Cell_Lysate Complex Biological Sample (e.g., Cell Lysate) Cell_Lysate->Incubation Covalent_Binding Covalent Binding to Target Protein(s) Incubation->Covalent_Binding Pull_Down Affinity Purification / Pull-Down Covalent_Binding->Pull_Down Identification Mass Spectrometry-based Identification Pull_Down->Identification Target_Protein Identified Target Protein Identification->Target_Protein

Caption: Workflow for target identification using a pyrazole boronic acid probe.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of substituted pyrazoles using a pyrazole boronic acid pinacol ester.[4][13]

  • Reaction Setup: To an oven-dried flask, add the pyrazole boronic acid pinacol ester (1.0 eq.), the aryl halide (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of a pyrazole boronic acid against a target enzyme.

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and pyrazole boronic acid inhibitor in a suitable buffer.

  • Assay Plate Preparation: In a microplate, add the buffer, the pyrazole boronic acid inhibitor at various concentrations, and the enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Pyrazole boronic acids represent a highly promising class of molecules in drug discovery and chemical biology. Their unique combination of a privileged pyrazole scaffold and a reactive boronic acid moiety provides a robust platform for the development of potent and selective enzyme inhibitors. With demonstrated activity across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, pyrazole boronic acids are poised to remain a focal point of research and development efforts for the foreseeable future. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly unlock new therapeutic opportunities.

References

  • The Role of Pyrazole Boronic Acids in Modern Drug Discovery. (URL: )
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • The Chemistry of Pyrazole Boronic Acids: Applic
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. (URL: [Link])

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (URL: [Link])

  • Recently reported biological activities of pyrazole compounds - PubMed. (URL: [Link])

  • The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (URL: )
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • Pyrazole-possessing kinase inhibitors: a patent review (2011-2020). (URL: [Link])

  • Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (URL: [Link])

  • Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - RSC Publishing. (URL: [Link])

  • Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google P
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

  • Review: biologically active pyrazole derivatives - Semantic Scholar. (URL: [Link])

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (URL: [Link])

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (URL: [Link])

  • Preparation method of 4-pyrazole boronic acid pinacol ester - Google P
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (URL: [Link])

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity - PMC. (URL: [Link])

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (URL: [Link])

  • Antibacterial characterization of novel pyrazole-derived compounds | Poster Board #450. (URL: [Link])

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC. (URL: [Link])

  • (PDF) Pyrazole and its biological activity - ResearchGate. (URL: [Link])

  • Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. (URL: [Link])

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (URL: [Link])

  • Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design - PubMed. (URL: [Link])

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (URL: [Link])

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - NIH. (URL: [Link])

  • Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed. (URL: [Link])

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL: [Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PubMed Central. (URL: [Link])

  • Proteomics and phosphoproteomics provide insights into the mechanism of action of a novel pyrazolo[3,4-d]pyrimidine Src inhibitor in human osteosarcoma - PubMed. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

Sources

An In-Depth Technical Guide to 1-Cyclopentyl-1H-pyrazole-4-boronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Heterocyclic Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold".[1][2] Its prevalence in numerous FDA-approved therapeutics is a testament to its favorable pharmacokinetic profile and versatile binding capabilities.[1] When functionalized with a boronic acid moiety, particularly as its pinacol ester, the pyrazole scaffold is transformed into a powerful and versatile building block. This guide provides an in-depth technical overview of a specific and increasingly relevant example: 1-Cyclopentyl-1H-pyrazole-4-boronic acid. While the precise first synthesis of this exact molecule is not prominently documented in seminal literature, its emergence is intrinsically tied to the broader development of functionalized heterocycles for high-throughput synthesis and medicinal chemistry programs. Its value lies in its utility as a key intermediate for creating complex molecular architectures, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction.[3][4] This guide will delve into the historical context, a detailed plausible synthesis, key applications, and the physicochemical properties of this important research chemical.

Historical Context: The Convergence of Pyrazoles and Boronic Acids

The story of this compound is one of convergent evolution in chemical synthesis. Pyrazole itself was first synthesized by Buchner in 1889.[5] For decades, pyrazole derivatives have been explored for their diverse biological activities, leading to their incorporation into a wide array of pharmaceuticals.[5]

Separately, the field of organoboron chemistry, particularly the development of boronic acids as synthetic intermediates, has revolutionized carbon-carbon bond formation. The advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, first reported in 1981, provided a powerful tool for linking aryl and vinyl halides with organoboranes.[4] The combination of the versatile pyrazole core with the synthetic utility of the boronic acid functional group has made compounds like this compound indispensable in the modern medicinal chemist's toolbox.[3][6] These reagents are particularly valuable in the synthesis of kinase inhibitors, where the pyrazole can act as a hinge-binding motif.[2]

Synthesis of this compound Pinacol Ester: A Plausible and Detailed Protocol

While a singular "discovery" paper for this specific molecule is not readily identifiable, its synthesis can be confidently inferred from established methodologies for preparing analogous 1-alkylpyrazole-4-boronic acid pinacol esters, as detailed in the patent literature.[7][8] The following multi-step synthesis is a representative and technically sound approach.

Step 1: Iodination of Pyrazole

The synthesis logically commences with the regioselective iodination of the pyrazole ring at the 4-position. This is a crucial step to introduce a handle for subsequent functionalization.

  • Reaction: Pyrazole is treated with iodine in the presence of an oxidizing agent, such as hydrogen peroxide, to afford 4-iodopyrazole.[8]

  • Causality: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. The use of an oxidizing agent is to generate the electrophilic iodine species in situ.

Step 2: N-Alkylation with Cyclopentyl Bromide

The next step involves the alkylation of the pyrazole nitrogen with a cyclopentyl group.

  • Reaction: 4-Iodopyrazole is deprotonated with a suitable base, such as sodium hydride, and then reacted with cyclopentyl bromide to yield 1-cyclopentyl-4-iodopyrazole.

  • Causality: The pyrazole nitrogen is acidic and can be deprotonated to form a nucleophilic anion, which then displaces the bromide from cyclopentyl bromide in an SN2 reaction.

Step 3: Borylation via Halogen-Metal Exchange and Reaction with a Boron Electrophile

The final step is the conversion of the iodo-group to the desired boronic acid pinacol ester. A common and effective method is through a Grignard reagent intermediate.

  • Reaction: 1-Cyclopentyl-4-iodopyrazole is reacted with a Grignard reagent, such as isopropylmagnesium chloride, to undergo halogen-metal exchange, forming the corresponding pyrazol-4-yl Grignard reagent. This intermediate is then quenched with an electrophilic boron source, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to furnish the final product.[8][9]

  • Causality: The halogen-metal exchange is an efficient way to generate a nucleophilic carbon at the C4 position. The subsequent reaction with the boron electrophile results in the formation of the stable pinacol ester of the boronic acid. The pinacol ester is generally preferred over the free boronic acid due to its enhanced stability and ease of purification.[3]

A generalized workflow for this synthesis is depicted in the following diagram:

G cluster_0 Step 1: Iodination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Borylation Pyrazole Pyrazole 4-Iodopyrazole 4-Iodopyrazole Pyrazole->4-Iodopyrazole Iodine, H2O2 1-Cyclopentyl-4-iodopyrazole 1-Cyclopentyl-4-iodopyrazole 4-Iodopyrazole->1-Cyclopentyl-4-iodopyrazole Cyclopentyl bromide, Base Target Product This compound pinacol ester 1-Cyclopentyl-4-iodopyrazole->Target Product 1. i-PrMgCl 2. Isopropoxyboronic acid pinacol ester

Caption: Synthetic pathway for this compound pinacol ester.

Physicochemical Properties

A summary of the key physicochemical properties for the pinacol ester of this compound is provided below.

PropertyValueReference(s)
CAS Number 1233526-60-7[10]
Molecular Formula C₁₄H₂₃BN₂O₂[10]
Molecular Weight 262.16 g/mol [10]
Appearance Solid[10]
Melting Point 40-44 °C[10]
Storage Temperature 2-8 °C[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound and its pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction.[3][11] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or vinyl halides or triflates.[4]

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling

The following protocol is a general and robust procedure for the coupling of an aryl bromide with this compound pinacol ester.

  • Reaction Setup: To a clean, dry reaction vessel, add the aryl bromide (1.0 eq.), this compound pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2.0 eq.).[12]

  • Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[12]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a temperature typically between 80-100 °C with vigorous stirring.[12]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism:

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation [Ar-Pd(II)-X] Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination [Ar-Pd(II)-R] Reductive\nElimination->Pd(0) Ar-R Boronic Acid Boronic Acid Boronic Acid->Transmetalation Base

Sources

Methodological & Application

Application Notes and Protocols for 1-Cyclopentyl-1H-pyrazole-4-boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Cyclopentylpyrazole Moiety

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds and functional materials. The strategic introduction of substituents onto the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. 1-Cyclopentyl-1H-pyrazole-4-boronic acid is a valuable building block in this context, offering a robust handle for the introduction of a cyclopentyl-substituted pyrazole moiety via the versatile Suzuki-Miyaura cross-coupling reaction. The cyclopentyl group, a non-polar and conformationally flexible cycloalkyl substituent, can significantly enhance a molecule's lipophilicity and van der Waals interactions within a protein's binding pocket, often leading to improved potency and pharmacokinetic profiles.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven insights, and step-by-step protocols for the effective utilization of this compound in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective with Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron species (such as a boronic acid) and an organohalide or triflate.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

However, the use of heteroaryl boronic acids, particularly electron-rich N-substituted pyrazoles like this compound, introduces specific challenges that must be addressed to ensure high-yielding and reproducible outcomes.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (often residual water in the presence of a base), leading to the formation of the corresponding unsubstituted heteroarene and a reduction in the overall yield.[3] Electron-rich pyrazoles can be particularly susceptible to this pathway.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[4]

To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent system is paramount.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The choice of a suitable base is critical for the activation of the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation OA Oxidative Addition PdII_halide R¹-Pd(II)L_n-X TM Transmetalation PdII_coupled R¹-Pd(II)L_n-R² RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 R¹-R² Pd0->OA R¹-X PdII_halide->TM [R²B(OH)₃]⁻ PdII_coupled->RE BoronicAcid R²-B(OH)₂ Borate [R²B(OH)₃]⁻ BoronicAcid->Borate + Base Borate->TM Enters Catalytic Cycle Base Base (e.g., OH⁻)

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Rationale

The successful coupling of this compound with various aryl and heteroaryl halides hinges on the judicious selection of reaction components.

ComponentRecommendationRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or modern pre-catalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3)Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively.[6] Buchwald-type pre-catalysts are often superior for challenging substrates as they are air-stable and efficiently generate the active Pd(0) species in situ. For pyrazole substrates, these advanced catalysts can improve yields and reaction times.[2]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)These ligands promote both the oxidative addition and the reductive elimination steps. Their steric bulk can also disfavor the formation of inactive catalyst complexes with the pyrazole nitrogen, leading to higher catalytic turnover.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic inorganic bases are generally preferred for heteroaryl boronic acids.[7] They effectively promote the formation of the borate anion for transmetalation while minimizing base-induced degradation of the starting materials. K₃PO₄ is often a good first choice.[8]
Solvent System Anhydrous polar aprotic solvents (e.g., 1,4-Dioxane, Toluene, DME) often with a small amount of water.A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. A common ratio is 4:1 or 5:1 organic solvent to water. Anhydrous conditions with bases like TMSOK have also been shown to be effective for challenging heteroaryl couplings.[4]
Temperature 80-110 °CElevated temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.[7] However, excessively high temperatures can increase the rate of protodeboronation.[8]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Note: These are general guidelines, and optimization may be necessary for specific substrates. It is often more convenient and effective to use the pinacol ester of the boronic acid, which generally exhibits greater stability.

General Experimental Workflow

Workflow start Start setup Combine aryl halide, boronic acid/ester, and base in a reaction vessel. start->setup degas Add solvent and degas the mixture (e.g., by sparging with argon for 15-20 min). setup->degas catalyst Add Pd catalyst and ligand under an inert atmosphere. degas->catalyst heat Heat the reaction mixture to the desired temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature, quench with water, and extract with an organic solvent. monitor->workup Upon completion purify Dry, concentrate, and purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound pinacol ester with a range of aryl or heteroaryl bromides.

Materials:

  • This compound pinacol ester (1.2 equiv.)

  • Aryl or heteroaryl bromide (1.0 equiv.)

  • XPhos Pd G2 (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

Procedure:

  • To a Schlenk tube, add the aryl/heteroaryl bromide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

  • Sparge the solution with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Under a positive pressure of the inert gas, add the XPhos Pd G2 catalyst (3 mol%).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid reaction optimization and synthesis, microwave-assisted heating can be highly effective.

Materials:

  • This compound (1.1 equiv.)

  • Aryl or heteroaryl chloride (1.0 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add the aryl/heteroaryl chloride (0.2 mmol, 1.0 equiv.), this compound (0.22 mmol, 1.1 equiv.), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Add DME (2.0 mL) and water (0.5 mL).

  • Add Pd(PPh₃)₄ (0.01 mmol, 5 mol%).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow steps 9-13 from Protocol 1 for workup and purification.

Conclusion

This compound is a highly useful building block for the synthesis of novel compounds in pharmaceutical and materials research. While the Suzuki-Miyaura coupling of heteroaryl boronic acids can present challenges such as protodeboronation and catalyst inhibition, these can be effectively overcome through the use of modern catalytic systems. The combination of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, with appropriate bases like K₃PO₄ or Cs₂CO₃, provides a reliable platform for the successful coupling of this valuable reagent. The protocols outlined in this guide serve as a robust starting point for the development of efficient and high-yielding syntheses of 4-substituted-1-cyclopentylpyrazoles.

References

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Chemical Science, 7(4), 2582–2588. [Link]

  • Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Tetrahedron Letters, 50(26), 3344-3347. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Suzuki−Miyaura and Buchwald−Hartwig Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 130(45), 15202–15204. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

Sources

Application Notes & Protocols: 1-Cyclopentyl-1H-pyrazole-4-boronic Acid as a Foundational Intermediate for Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule protein kinase inhibitors (PKIs) has revolutionized cancer treatment.[1][2] Within the vast chemical space explored for PKIs, the pyrazole ring has emerged as a "privileged scaffold."[2][3] This distinction is due to its synthetic accessibility, favorable drug-like properties, and its remarkable versatility as a bioisosteric replacement for other aromatic systems.[3] The pyrazole framework is a key structural feature in numerous inhibitors targeting critical kinases such as JAK, B-raf, Akt, and Aurora kinases.[2][3]

1-Cyclopentyl-1H-pyrazole-4-boronic acid, and more commonly its stable pinacol ester derivative, is a highly valuable building block for the synthesis of these sophisticated inhibitors. The N1-cyclopentyl group provides a vector for exploring hydrophobic pockets within the kinase ATP-binding site, often enhancing potency and selectivity. The 4-boronic acid moiety serves as a versatile chemical handle for carbon-carbon bond formation, most notably through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[4]

This document provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of this intermediate, from synthesis to biological evaluation.

Reagent Profile: Physicochemical Properties and Safe Handling

The pinacol ester of this compound is the most common commercially available and utilized form due to its enhanced stability over the free boronic acid.

PropertyValueReference
Chemical Name 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[5]
CAS Number 1233526-60-7
Molecular Formula C₁₄H₂₃BN₂O₂
Molecular Weight 262.16 g/mol
Appearance Solid
Melting Point 40-44 °C
Storage Conditions 2-8°C, Moisture sensitive[5]
Safety & Handling Precautions

As a laboratory chemical, proper handling is essential. The compound is classified as hazardous.[5]

  • Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2).[5] May also cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[6][7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid generating dust.[8] Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed in a dry, cool place.[5] The material is moisture-sensitive, and exposure to water should be avoided.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Protocol I: Synthesis of a Kinase Inhibitor Scaffold via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone method for utilizing pyrazole boronic acids in drug discovery. It facilitates the formation of a C-C bond between the pyrazole C4 position and an aryl or heteroaryl halide, a key linkage in many kinase inhibitor backbones.[9]

Causality Behind Experimental Choices:
  • Catalyst: Palladium catalysts are essential. Pd(PPh₃)₄ is a classic choice, while modern Buchwald-Hartwig precatalysts (e.g., XPhos Pd G2) can offer higher efficiency and broader substrate scope, especially with challenging N-rich heterocycles.[9][10]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is required for the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction yield and should be optimized for the specific substrates.[10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, Toluene) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent catalyst degradation and ensure reproducibility.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: - Pyrazole Boronic Ester - Aryl Halide (Ar-X) - Base (e.g., Na₂CO₃) solvent 2. Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas 3. Degas Mixture (Argon sparging) solvent->degas catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat 5. Heat to 90-100 °C (Monitor by TLC/LC-MS) catalyst->heat quench 6. Cool & Quench (Add Water) heat->quench Reaction Complete extract 7. Extract (e.g., Ethyl Acetate) quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify product Final Product (Kinase Inhibitor Core) purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol

This protocol describes a general procedure for coupling this compound pinacol ester with a generic heteroaryl bromide (Het-Br).

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound pinacol ester (1.0 eq), the heteroaryl bromide (1.1 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

    • Evacuate and backfill the flask with argon gas three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The reaction concentration is typically 0.1 M with respect to the limiting reagent.

  • Catalyst Addition:

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the flask under a positive flow of argon.

  • Reaction:

    • Seal the flask and place it in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol II: In Vitro Kinase Inhibition Assay

After synthesizing the target molecule, its biological activity must be quantified. A universal, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the inhibitory potency (IC₅₀) of a compound against a specific kinase.[11]

Principle of the Assay:

This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to kinase activity. The detection process occurs in two steps: first, the remaining unconsumed ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal. An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.[11]

Kinase Inhibition Assay Diagram

Kinase_Assay_Principle cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation P_Substrate Phospho-Substrate Kinase->P_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Inhibits Reagent1 ADP-Glo™ Reagent (Depletes remaining ATP) Reagent2 Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) Reagent1->Reagent2 Incubate Light Luminescence Signal (Proportional to ADP) Reagent2->Light Generates

Sources

reaction conditions for cross-coupling with 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling with 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Introduction: The Strategic Value of the Pyrazole Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls and heteroaromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1]

Within the vast landscape of heterocyclic chemistry, the pyrazole ring is a privileged scaffold, frequently found in biologically active molecules.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. Consequently, methods for the efficient incorporation of pyrazoles into complex molecules are of high interest to researchers. This compound and its derivatives, such as the more stable pinacol ester, are versatile building blocks for this purpose, providing a direct route to 4-substituted pyrazole compounds.[5]

This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

The Catalytic Cycle: A Mechanistic Framework

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron species (Ar²-B(OR)₂), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center, displacing the halide.[6][7] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Ar¹-Ar² sub_in Ar¹-X boronate_in [Ar²B(OH)₃]⁻ base_in Base (e.g., K₃PO₄) base_in->boronate_in boronic_acid Ar²B(OH)₂ boronic_acid->boronate_in

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the coupling reaction hinges on the careful selection of several interdependent parameters. For substrates like this compound, which contain a nitrogen-rich heterocycle, specific considerations are crucial.

ParameterRecommended Reagents & ConditionsRationale & Expert Insights
Organoboron Reagent This compound pinacol ester (1.0 - 1.5 equiv.)Free boronic acids, especially heteroaromatic ones, are susceptible to protodeboronation (cleavage of the C-B bond).[8] The corresponding pinacol ester is significantly more stable, ensuring a sufficient concentration of the nucleophile throughout the reaction.[2] Using a slight excess (1.2 equiv.) can compensate for any degradation.
Coupling Partner Aryl/Heteroaryl Halides or Triflates (1.0 equiv., limiting reagent)Reactivity order is generally I > Br > OTf > Cl. While modern catalysts can activate chlorides, bromides are a common and cost-effective starting point. Electron-deficient halides undergo oxidative addition more readily.[9]
Palladium Catalyst Buchwald Precatalysts: XPhos Pd G2/G3, SPhos Pd G2 (1-5 mol%)Traditional Catalysts: Pd(PPh₃)₄, PdCl₂(dppf)Buchwald-type precatalysts are highly effective for coupling N-heterocycles.[10][11] Their bulky, electron-rich biarylphosphine ligands (like XPhos) accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher yields and shorter reaction times, particularly with challenging substrates.[10][12]
Base Inorganic Bases: K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0 - 3.0 equiv.)The base is essential for activating the boronic acid/ester to form the reactive boronate species.[13][14] K₃PO₄ is an excellent choice for heteroaromatic couplings as it is effective without being overly harsh, minimizing side reactions.[9][10] Cs₂CO₃ is a stronger base that can be effective in difficult couplings.
Solvent Anhydrous Ethers: 1,4-Dioxane, THFAromatic: TolueneWith Co-solvent: Dioxane/H₂O (e.g., 4:1 to 10:1)The choice of solvent affects solubility and reaction kinetics. A mixed aqueous system (e.g., Dioxane/H₂O) is very common and often accelerates the reaction.[15] Ensure solvents are properly degassed to remove oxygen, which can cause catalyst decomposition and boronic acid homocoupling.
Temperature & Time 80 - 110 °C4 - 24 hours

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Materials:

  • This compound pinacol ester (1.2 equiv.)

  • Aryl or heteroaryl bromide (1.0 equiv.)

  • XPhos Pd G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or sealable reaction vial with a stir bar

Workflow prep 1. Reagent Preparation (Vial, Stir Bar, Solids) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar 3x) prep->inert solvents 3. Solvent Addition (Degassed Dioxane & Water) inert->solvents reaction 4. Reaction (Heat to 80-100 °C, Stir) solvents->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Workup (Cool, Dilute, Extract) monitor->workup Reaction complete purify 7. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv., e.g., 0.5 mmol, limiting reagent), this compound pinacol ester (1.2 equiv., 0.6 mmol), potassium phosphate (2.0 equiv., 1.0 mmol), and XPhos Pd G2 (0.02 equiv., 0.01 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a suitable concentration (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction, creating a 4:1 solvent ratio).[15] The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Palladium source or ligand has degraded. 2. Insufficiently Degassed: Oxygen has poisoned the catalyst. 3. Poor Base Quality: Base is hydrated or not sufficiently strong/soluble.1. Use a fresh bottle of catalyst/ligand or switch to a more stable precatalyst (e.g., G3 or G4 palladacycles). 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 3. Use a freshly opened bottle of base, grind it to a fine powder, and consider switching to a stronger base like Cs₂CO₃.[9]
Protodeboronation 1. Excess Water/Protic Solvent: Presence of acidic protons cleaves the C-B bond. 2. Prolonged High Temperature: High heat can accelerate decomposition.1. Use anhydrous solvents or a carefully controlled amount of water. Ensure the base is anhydrous. Using the pinacol ester form of the boronic acid is the primary defense against this. 2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer time.
Homocoupling of Boronic Acid 1. Oxygen Contamination: Oxygen can promote the oxidative dimerization of the boronic acid. 2. Inefficient Catalyst Turnover: A slow reaction can favor side reactions.1. Rigorously degas all solvents and ensure the reaction is run under a strict inert atmosphere from start to finish. 2. Increase catalyst loading slightly or switch to a more active ligand/catalyst system (e.g., Buchwald precatalysts).
Formation of Byproducts 1. Reaction Temperature Too High: Can lead to decomposition of starting materials or products. 2. Incorrect Stoichiometry: An imbalance of reagents can lead to side reactions.1. Lower the reaction temperature and monitor carefully. 2. Double-check the masses and molar equivalents of all reagents before starting the reaction.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link][10][11][16]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link][16]

  • Couto, I., Colacino, E., & Martinez, J. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 6(7), 1836-1853. [Link][13]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link][17][18]

  • Alacid, E., & Najera, C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7458-7469. [Link][14]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][7]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ChemInform, 44(52). [Link][19]

  • ResearchGate. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link][15]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link][12]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link][9]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link][8]

  • C-H activation. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link][1]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link][20]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. Retrieved from [Link][3]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][6]

  • Boron Molecular. (n.d.). This compound, pinacol ester. Retrieved from [Link][5]

Sources

Application Note & Protocol: Synthesis of Biaryl Scaffolds Utilizing 1-Cyclopentyl-1H-pyrazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, biaryl and hetero-biaryl motifs represent a cornerstone of molecular design. These structures are prevalent in a vast array of pharmaceuticals and biologically active compounds, offering a rigid scaffold that can precisely orient functional groups for optimal interaction with biological targets.[1] Among the heterocyclic components used in these structures, the pyrazole ring has emerged as a "privileged scaffold".[2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a valuable bioisosteric replacement for other aromatic systems, often leading to improved potency and favorable physicochemical properties.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)–C(sp²) bonds, a testament to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[5] This powerful reaction has revolutionized the synthesis of complex molecules, earning a share of the 2010 Nobel Prize in Chemistry.[5]

This application note provides a comprehensive guide to the synthesis of novel biaryl compounds using 1-Cyclopentyl-1H-pyrazole-4-boronic acid , a versatile building block for introducing a functionalized pyrazole moiety. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a detailed and robust experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable reagent in their synthetic endeavors.

The Reagent: A Profile of this compound

The strategic value of this compound (often used as its more stable pinacol ester derivative) lies in the combination of its three key components:

  • The Pyrazole Core: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like.[6] This arrangement makes the C4 position electron-rich and susceptible to electrophilic attack, which is leveraged in its synthesis.[6] In a final biaryl product, the pyrazole ring can act as both a hydrogen bond donor (at N1-H, if unsubstituted) and acceptor (at N2), facilitating critical interactions with protein targets.[4]

  • The Cyclopentyl Group: Attached at the N1 position, the cyclopentyl substituent serves a crucial role in modulating the molecule's physicochemical properties. It increases lipophilicity compared to an N-H or N-methyl pyrazole, which can enhance membrane permeability and influence in vivo pharmacokinetics. Its non-planar, saturated nature can also disrupt π-stacking interactions and improve the solubility profile of the final compound.

  • The Boronic Acid (Pinacol Ester): The boronic acid functional group, or its more stable pinacol ester derivative, is the reactive handle for the Suzuki-Miyaura coupling.[7][8] Boronic esters are generally preferred for their enhanced stability, lower propensity for self-coupling (trimerization to boroxines), and ease of handling and purification compared to the free boronic acids.[5]

The Reaction: Mechanistic Insights into the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with an organic halide (Ar¹-X). The palladium atom inserts itself into the carbon-halide bond, forming a new Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: A base (e.g., K₃PO₄, Na₂CO₃) activates the organoboron species, forming a borate complex. This activated species then transfers its organic group (the 1-cyclopentyl-pyrazole moiety) to the Pd(II) complex, displacing the halide. This is the key bond-forming step where the pyrazole fragment is introduced.

  • Reductive Elimination: The two organic fragments (Ar¹ and the pyrazole) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Pyrazole). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

While highly efficient, couplings involving nitrogen-rich heterocycles like pyrazoles can sometimes be challenging due to potential coordination of the nitrogen atoms to the palladium center, which can inhibit catalysis.[9][10] The use of modern, electron-rich and sterically hindered phosphine ligands (e.g., XPhos) and specialized precatalysts helps to mitigate these issues and promote efficient reductive elimination.[9][11]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition oxidative_addition Ar¹-X pd_complex2 Ar¹-Pd(II)L₂-R pd_complex1->pd_complex2 Transmetalation transmetalation [R-B(OR)₃]⁻ M⁺ (from Pyrazole-B(OR)₂ + Base) pd_complex2->pd0 Reductive Elimination reductive_elimination Ar¹-R (Biaryl Product)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound pinacol ester with a representative aryl bromide.

Reaction Scheme: (1-Cyclopentyl-1H-pyrazol-4-yl)B(pin) + Ar-Br --[Pd catalyst, Base]--> 1-Cyclopentyl-4-Ar-1H-pyrazole

Materials and Equipment
  • Reagents:

    • This compound pinacol ester (e.g., from Sigma-Aldrich, Boron Molecular)[7][8]

    • Aryl Halide (e.g., 4-Bromotoluene)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)

    • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

    • Anhydrous Solvent (e.g., 1,4-Dioxane and Water)

  • Equipment:

    • Schlenk tube or round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Standard laboratory glassware

    • Syringes and needles

Reagent Calculation Table (Example Reaction)
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromotoluene171.041.00.585.5 mg
This compound pinacol ester262.161.20.6157.3 mg
Pd(PPh₃)₄1155.560.03 (3 mol%)0.01517.3 mg
K₃PO₄212.272.51.25265.3 mg
1,4-Dioxane---4.0 mL
Water---1.0 mL
Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Add the aryl bromide (85.5 mg, 0.5 mmol), this compound pinacol ester (157.3 mg, 0.6 mmol), and potassium phosphate (265.3 mg, 1.25 mmol).

    • Scientist's Note: Adding the solid reagents first under ambient atmosphere is often more convenient and safer than adding them to a solvent-filled, inerted flask.

  • Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. A thoroughly deoxygenated environment is critical for reproducible results and high yields.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

    • Scientist's Note: A mixture of an organic solvent and water is common for Suzuki couplings. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the formation of the active borate species.

  • Degassing: Sparge the resulting suspension with a gentle stream of argon through a needle below the solvent surface for 10-15 minutes.

    • Scientist's Note: This step is crucial to remove any dissolved oxygen from the solvents, providing an additional layer of protection for the catalyst.

  • Catalyst Addition: While maintaining a positive pressure of argon, quickly add the palladium catalyst (Pd(PPh₃)₄, 17.3 mg, 0.015 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow & Optimization

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis a Weigh Solids: Aryl Halide, Boronic Ester, Base b Add to Schlenk Tube a->b c Inert Atmosphere (Evacuate/Backfill Ar) b->c d Add & Degas Solvents c->d e Add Pd Catalyst d->e f Heat & Stir (e.g., 100 °C, 12h) e->f g Cool & Quench f->g h Liquid-Liquid Extraction g->h i Dry & Concentrate h->i j Column Chromatography i->j k NMR, MS, etc. j->k

Figure 2: General Experimental Workflow
Parameter Optimization & Troubleshooting

Successful synthesis often relies on fine-tuning the reaction conditions. The table below outlines key parameters and their impact.

ParameterOptions & ConsiderationsRationale
Catalyst Pd(PPh₃)₄: A classic, robust catalyst. • PdCl₂(dppf): Effective for many substrates. • Buchwald Precatalysts (e.g., XPhos Pd G2/G3): Highly active, often requiring lower loadings and milder temperatures.[11]The choice of ligand on the palladium center dictates the catalyst's stability and activity. Bulky, electron-rich ligands like XPhos accelerate the oxidative addition and reductive elimination steps, which is especially useful for challenging or sterically hindered substrates.
Base K₂CO₃, Na₂CO₃: Common, cost-effective bases.[12] • K₃PO₄, Cs₂CO₃: Stronger, non-nucleophilic bases often used for less reactive substrates or to prevent side reactions.[9]The base is crucial for activating the boronic ester to form the ate-complex necessary for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Dioxane/H₂O: A standard, versatile system.[12] • Toluene/H₂O, DMF, Acetonitrile: Alternative solvents that may be required based on substrate solubility and reaction temperature.The solvent system must solubilize all components to a sufficient degree. The presence of a protic co-solvent like water is often beneficial for the transmetalation step.
Temperature Typically ranges from 60 °C to 110 °C.Higher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions like protodeboronation (loss of the boronic acid group). Optimization is key.

Common Issues & Solutions

  • Low or No Yield:

    • Cause: Inactive catalyst (oxygen exposure), insufficient temperature, or incorrect base/solvent.

    • Solution: Ensure rigorous exclusion of oxygen. Screen different catalysts, bases, and solvents. Increase the reaction temperature.

  • Protodeboronation:

    • Cause: The boronic ester is replaced by a hydrogen atom from the solvent or base. This is more common with electron-rich heteroaryl boronic acids and at high temperatures.[5]

    • Solution: Use milder conditions (lower temperature, weaker base if possible). Ensure the aryl halide is reactive enough to couple efficiently.

  • Homocoupling of Boronic Ester:

    • Cause: A side reaction that forms a pyrazole-pyrazole dimer, often promoted by oxygen.

    • Solution: Meticulous degassing of the reaction mixture is the most effective preventative measure.

Conclusion

This compound is a highly effective and strategic building block for the synthesis of biaryl compounds. The Suzuki-Miyaura cross-coupling provides a reliable and versatile method for its incorporation into diverse molecular frameworks. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as the choice of catalyst, base, and solvent, researchers can efficiently access novel pyrazole-containing molecules. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals in drug discovery and chemical synthesis, enabling the development of the next generation of complex and biologically active compounds.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • El-Bastawissy, E.-S. R. (2025). Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. R Discovery. Available at: [Link]

  • Guzmán, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Ahmad, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Desai, B., et al. (2020). Examples of biaryl-containing drugs and agrochemicals. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Suzuki-Miyaura coupling of 4H-Indazol-4-ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]

  • Pinter, B., et al. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. Available at: [Link]

  • Boron Molecular. This compound, pinacol ester. Boron Molecular. Available at: [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Gherghiceanu, F. D., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Kvasnica, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chem-Impex. 1H-Pyrazole-4-boronic acid. Chem-Impex. Available at: [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
  • Al-Adiwish, W. M., et al. (2019). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules. Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[4][5] Within medicinal chemistry, the pyrazole scaffold is a privileged structure, appearing in a multitude of clinically significant drugs due to its diverse biological activities.[6][7]

This guide provides researchers, scientists, and drug development professionals with an in-depth technical resource for the successful application of palladium catalysts in the Suzuki-Miyaura coupling of 1-Cyclopentyl-1H-pyrazole-4-boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental protocols, and provide a systematic approach to troubleshooting, enabling the efficient synthesis of novel pyrazole-containing compounds.

Section 1: The Scientific Foundation of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8]

The Catalytic Cycle

The generally accepted mechanism consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halide bond of the electrophile (Ar¹-X). This step forms a square-planar 16-electron Pd(II) intermediate.[1][8] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend: I > OTf > Br >> Cl.[8][10]

  • Transmetalation: This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium center. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then undergoes ligand exchange with the halide on the Pd(II) complex.[11][12]

  • Reductive Elimination: The final step involves the two organic fragments (Ar¹ and Ar²) coupling to form the new C-C bond in the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdi_halide Ar¹-Pd(II)L₂-X pd0->pdi_halide 1 re_label Reductive Elimination product_out Ar¹-Ar² pd0->product_out pdi_boronate Ar¹-Pd(II)L₂-Ar² pdi_halide->pdi_boronate 2 oa_label Oxidative Addition pdi_boronate->pd0 3 tm_label Transmetalation reagents_in_oa Ar¹-X reagents_in_oa->pdi_halide reagents_in_tm Ar²-B(OH)₂ + Base reagents_in_tm->pdi_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Their Roles

The success of the coupling of this compound hinges on the judicious selection of each reaction component.

  • The Palladium Catalyst: While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are more common.[1] These require an in situ reduction to the active Pd(0) species, which can be facilitated by phosphine ligands or other reagents in the mixture.[1][13] Modern Buchwald precatalysts (e.g., XPhos Pd G2) are designed for efficient generation of the active catalyst, often providing superior results for challenging substrates.[14]

  • The Ligand: The ligand is not a passive spectator; it is critical for catalyst stability and reactivity. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required.[15][16] They increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[15][17] For pyrazole substrates, which can potentially coordinate to the palladium and inhibit catalysis, a bulky ligand can be essential to favor the desired catalytic cycle.[18]

  • The Boronic Acid Nucleophile: this compound is the key nucleophilic partner. Boronic acids are susceptible to a key side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source.[1][19] To mitigate this, one can use more stable derivatives like pinacol boronate esters or trifluoroborate salts, which are less prone to this decomposition pathway.[12]

  • The Electrophile: The choice of the aryl or heteroaryl halide (Ar-X) significantly impacts reaction conditions. Aryl iodides and bromides are generally more reactive than aryl chlorides due to the weaker C-X bond strength.[8] Coupling reactions involving aryl chlorides often demand more active catalyst systems with specialized, electron-rich ligands.[3][20]

  • The Base: A base is essential for the transmetalation step.[11][12] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence reaction rate and selectivity, with stronger bases sometimes required for less reactive partners.

  • The Solvent: The solvent system must solubilize the reagents and facilitate the reaction. Common solvents include ethereal solvents like 1,4-dioxane and THF, or polar aprotic solvents like DMF.[1] Often, a mixture of an organic solvent with water is used, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[21]

Section 2: Experimental Protocols

General Considerations & Best Practices
  • Reagent Quality: Boronic acids can degrade upon storage; it is advisable to use fresh or properly stored material. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and should be handled accordingly.[22]

  • Inert Atmosphere: To prevent oxidation of the Pd(0) catalyst and minimize side reactions like the homocoupling of boronic acids, all reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] This is achieved by using Schlenk techniques or a glovebox and ensuring all solvents are properly degassed.

  • Safety: Palladium compounds can be toxic and flammable.[22][23][24] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and compatible gloves.[25][26] Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol A: Standard Coupling with an Aryl Bromide

This protocol provides a reliable starting point for coupling this compound with a standard aryl bromide.

Reaction: Coupling with 4-Bromoanisole

ComponentMol. Wt.Amount (mg)mmolesEquivalents
4-Bromoanisole187.041871.01.0
This compound194.042331.21.2
PdCl₂(dppf)·CH₂Cl₂816.6424.50.030.03 (3 mol%)
K₂CO₃138.212762.02.0
1,4-Dioxane-4.0 mL--
Water-1.0 mL--

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (233 mg, 1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[9]

Protocol B: Optimized Conditions for a Challenging Aryl Chloride

Less reactive aryl chlorides require a more potent catalytic system. This protocol utilizes a modern Buchwald precatalyst and a stronger base.[14]

Reaction: Coupling with 4-Chlorotoluene

ComponentMol. Wt.Amount (mg)mmolesEquivalents
4-Chlorotoluene126.581271.01.0
This compound pinacol ester276.183311.21.2
XPhos Pd G2786.3715.70.020.02 (2 mol%)
K₃PO₄212.274252.02.0
1,4-Dioxane-5.0 mL--

Step-by-Step Procedure:

  • Setup: In a glovebox, add 4-chlorotoluene (127 mg, 1.0 mmol), this compound pinacol ester (331 mg, 1.2 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and K₃PO₄ (425 mg, 2.0 mmol) to a vial with a stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 100 °C and stir for 18-24 hours.

  • Monitoring: Check for reaction completion using LC-MS.

  • Workup & Purification: Follow the workup and purification procedure outlined in Protocol A. Note that using the pinacol ester often results in a cleaner reaction profile.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation reagents Weigh Reagents: - Aryl Halide - Pyrazole Boronic Acid - Catalyst & Base setup Combine Reagents in Flask reagents->setup glassware Flame-Dry Glassware (Schlenk Flask) glassware->setup inert Evacuate & Backfill with Argon (3x) setup->inert solvents Add Degassed Solvents inert->solvents heat Heat & Stir (e.g., 90-100 °C) solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool & Perform Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry, Filter & Concentrate extract->dry purify Purify via Flash Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Section 3: Catalyst and Condition Screening

For novel or particularly challenging substrates, a single set of conditions may not be optimal. A systematic screening of catalysts, ligands, bases, and solvents is a powerful strategy to identify high-yielding conditions.

Data from a Hypothetical Screening Experiment

The following table illustrates how varying reaction parameters can impact the yield of the coupling between this compound and 2-chloro-6-methylpyridine.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)100<5
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O (4:1)10045
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10078
4XPhos Pd G2 (2)-K₃PO₄Dioxane10091
5XPhos Pd G2 (2)-Cs₂CO₃Toluene11085

Analysis: The data clearly show that for this challenging heteroaryl chloride, traditional catalysts like Pd(OAc)₂/PPh₃ are ineffective (Entry 1). Switching to a bulky, electron-rich Buchwald ligand (XPhos) provides a significant improvement (Entry 2). Optimizing the base to K₃PO₄ and using anhydrous conditions further boosts the yield (Entry 3). Finally, employing a modern, well-defined precatalyst like XPhos Pd G2 gives the highest yield under these conditions (Entry 4), demonstrating the value of advanced catalyst systems.

Section 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air).2. Poor quality of boronic acid.3. Insufficient temperature.4. Incorrect base or solvent for the substrate combination.1. Use fresh catalyst or a more robust precatalyst. Ensure proper inerting technique.2. Verify purity of the boronic acid or use a fresh bottle.3. Increase reaction temperature in 10-20 °C increments.4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF).
Protodeboronation 1. Presence of excess water or protic impurities.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong or hydrolytically unstable.1. Use anhydrous solvents and a well-dried base.2. Monitor the reaction closely and stop it upon completion. Attempt the reaction at a lower temperature.3. Switch to the corresponding boronic acid pinacol ester, which is more stable.[19]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction flask.2. Inefficient reduction of a Pd(II) precatalyst, leading to oxidative homocoupling.1. Improve the degassing procedure (e.g., freeze-pump-thaw cycle for solvents).[1]2. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a more efficient precatalyst system.
Dehalogenation of Electrophile 1. Side reaction promoted by certain conditions, often involving hydride transfer.[1]2. Catalyst degradation to palladium black, which can promote hydrodehalogenation.1. Change the base (e.g., from an alkoxide to a carbonate or phosphate).2. Screen different ligands to find one that better stabilizes the catalyst and disfavors the side reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds derived from this compound. Success in this endeavor relies on a solid understanding of the catalytic cycle and the specific role of each component. By starting with robust standard protocols, leveraging modern catalyst systems for more challenging substrates, and applying a systematic approach to optimization and troubleshooting, researchers can confidently and efficiently access a wide array of novel pyrazole-containing molecules for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubMed. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. [Link]

  • Semantic Scholar. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • Universitat Autònoma de Barcelona. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]

  • RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • UCLA EH&S. Standard Operating Procedure - Palladium. [Link]

  • SIFCO ASC. SAFETY DATA SHEET PALLADIUM. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • NIH PubMed Central. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • LinkedIn. What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • RSC Publishing. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

Sources

Scale-Up Synthesis of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid: An Essential Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after motif in drug design. Specifically, 1-substituted pyrazole-4-boronic acids are invaluable intermediates, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the efficient construction of complex molecular architectures from readily available starting materials.

This application note provides a comprehensive guide to the scale-up synthesis of 1-Cyclopentyl-1H-pyrazole-4-boronic acid, a key building block in the development of various therapeutic agents, particularly kinase inhibitors.[3] We will delve into two robust synthetic strategies, offering detailed protocols with an emphasis on scalability, safety, and process control. Furthermore, we will explore the purification, characterization, and application of this versatile intermediate, providing researchers, scientists, and drug development professionals with the necessary insights for successful implementation in their own laboratories.

Strategic Overview of Synthetic Routes

Two primary synthetic routes are presented for the scalable production of this compound. The choice between these routes will depend on available starting materials, equipment, and specific process safety requirements.

  • Route 1: Lithiation-Borylation. This classic approach involves the deprotonation of a C-H bond using a strong organolithium base, followed by quenching with a boron electrophile.[4] This method is often high-yielding but requires stringent anhydrous conditions and specialized handling of pyrophoric reagents.

  • Route 2: Halogenation followed by Miyaura Borylation. This route avoids the use of pyrophoric organolithium reagents at the borylation step, instead relying on a palladium-catalyzed cross-coupling of a halogenated pyrazole intermediate with a diboron reagent.[5] This method is often more amenable to large-scale production due to its enhanced safety profile.

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Starting Materials cluster_1 Route 1: Lithiation-Borylation cluster_2 Route 2: Miyaura Borylation Pyrazole Pyrazole 1-Cyclopentyl-1H-pyrazole 1-Cyclopentyl-1H-pyrazole Pyrazole->1-Cyclopentyl-1H-pyrazole N-Alkylation Cyclopentyl Bromide Cyclopentyl Bromide Cyclopentyl Bromide->1-Cyclopentyl-1H-pyrazole Lithiation Lithiation 1-Cyclopentyl-1H-pyrazole->Lithiation 1-Cyclopentyl-4-iodo-1H-pyrazole 1-Cyclopentyl-4-iodo-1H-pyrazole 1-Cyclopentyl-1H-pyrazole->1-Cyclopentyl-4-iodo-1H-pyrazole Iodination Borylation Borylation Lithiation->Borylation Quench with Triisopropyl borate Pinacol Ester Deprotection (Optional) Pinacol Ester Deprotection (Optional) Borylation->Pinacol Ester Deprotection (Optional) Final Product Final Product Pinacol Ester Deprotection (Optional)->Final Product Miyaura Borylation Miyaura Borylation 1-Cyclopentyl-4-iodo-1H-pyrazole->Miyaura Borylation Miyaura Borylation->Pinacol Ester Deprotection (Optional)

Pyrazole + Cyclopentyl Bromide --(Base, Solvent)--> 1-Cyclopentyl-1H-pyrazole

1-Cyclopentyl-1H-pyrazole + N-Iodosuccinimide (NIS) --(Solvent)--> 1-Cyclopentyl-4-iodo-1H-pyrazole

Caption: Workflow for the Lithiation-Borylation of 1-Cyclopentyl-1H-pyrazole.

Materials and Equipment:

Reagent/EquipmentQuantity (for 1 mol scale)Notes
1-Cyclopentyl-1H-pyrazole136.2 g (1.0 mol)Anhydrous.
n-Butyllithium (n-BuLi)440 mL (1.1 mol, 2.5 M in hexanes)Pyrophoric! Handle with extreme care. [6]
Triisopropyl borate225.9 g (1.2 mol)Anhydrous.
Tetrahydrofuran (THF)2 LAnhydrous, inhibitor-free.
Pinacol130.0 g (1.1 mol)-
Jacketed Glass Reactor5 L capacityAs previously described.
Low-Temperature Circulator-Capable of reaching -78 °C.
Addition Funnel500 mLPressure-equalizing.

Step-by-Step Protocol:

  • Reactor Setup: Assemble the 5 L reactor under a positive pressure of nitrogen. Ensure all glassware is flame-dried or oven-dried.

  • Initial Charge: Charge the reactor with a solution of 1-cyclopentyl-1H-pyrazole (136.2 g, 1.0 mol) in anhydrous THF (2 L).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a low-temperature circulator.

  • Lithiation: Slowly add n-butyllithium (440 mL, 1.1 mol) via the addition funnel over 2-3 hours, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Slowly add triisopropyl borate (225.9 g, 1.2 mol) to the reaction mixture, again keeping the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.

  • Quenching and Hydrolysis:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding 2 M hydrochloric acid until the pH is acidic (pH ~2).

    • Stir for 1 hour to hydrolyze the borate ester.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers and proceed to the next step.

  • Pinacol Ester Formation:

    • To the combined organic layers, add pinacol (130.0 g, 1.1 mol) and stir vigorously at room temperature for 4-6 hours.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound pinacol ester can be purified by recrystallization from heptane or by column chromatography.

Route 2: Miyaura Borylation Protocol

This route offers a safer alternative to the lithiation-borylation protocol for large-scale synthesis. [5][7] Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentQuantity (for 1 mol scale)Notes
1-Cyclopentyl-4-iodo-1H-pyrazole262.1 g (1.0 mol)From Protocol 2.
Bis(pinacolato)diboron (B₂pin₂)279.3 g (1.1 mol)-
Pd(dppf)Cl₂·CH₂Cl₂24.5 g (0.03 mol)Palladium catalyst.
Potassium Acetate (KOAc)294.5 g (3.0 mol)Anhydrous, finely powdered.
1,4-Dioxane2 LAnhydrous, degassed.
Jacketed Glass Reactor5 L capacityAs previously described.

Step-by-Step Protocol:

  • Reactor Setup: Assemble the reactor under a nitrogen atmosphere.

  • Charge Reagents: Charge the reactor with 1-cyclopentyl-4-iodo-1H-pyrazole (262.1 g, 1.0 mol), bis(pinacolato)diboron (279.3 g, 1.1 mol), potassium acetate (294.5 g, 3.0 mol), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 g, 0.03 mol).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane (2 L).

  • Degassing: Bubble nitrogen through the reaction mixture for 30 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Route 1.

Protocol 3: Deprotection of the Pinacol Ester (Optional)

For some applications, the free boronic acid is required. The pinacol ester can be deprotected under acidic conditions. [8][9] Step-by-Step Protocol:

  • Dissolve the this compound pinacol ester in a mixture of acetone and water.

  • Add an excess of a strong acid, such as hydrochloric acid.

  • Stir the mixture at room temperature until deprotection is complete (monitor by LC-MS).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • The free boronic acid may precipitate from the aqueous layer upon cooling or can be isolated by adjusting the pH and extracting.

  • Alternatively, transesterification with diethanolamine followed by acidic hydrolysis can be a milder deprotection method. [9]

Part 3: Purification, Characterization, and Quality Control

Purification:

  • Crystallization: For the final product, both the pinacol ester and the free boronic acid, crystallization is the preferred method for purification on a large scale. A variety of solvent systems should be screened to find optimal conditions for yield and purity. [10]* Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be used for smaller batches or to remove closely related impurities.

Characterization:

The identity and purity of this compound and its pinacol ester should be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Confirmation of the cyclopentyl and pyrazole protons with the correct integration and chemical shifts.
¹³C NMR Presence of the expected number of carbon signals corresponding to the molecular structure.
LC-MS A single major peak with the correct mass-to-charge ratio for the parent ion. This is also the primary tool for purity assessment.
HPLC Determination of purity by area percentage. A well-developed HPLC method is crucial for quality control.
Melting Point A sharp melting point range is indicative of high purity.

Part 4: Application in the Synthesis of a Kinase Inhibitor

This compound and its pinacol ester are valuable intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. [3]A common application is in the Suzuki-Miyaura coupling to form a biaryl linkage, a common motif in many kinase inhibitors.

G Boronic_Acid This compound (or pinacol ester) Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Aryl_Halide Aryl/Heteroaryl Halide (Kinase Inhibitor Scaffold) Aryl_Halide->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Product Kinase Inhibitor Precursor Coupling->Product

Caption: Application of this compound in Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • In an inert atmosphere, combine the aryl or heteroaryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable reaction vessel.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction and perform an aqueous work-up.

  • Purify the crude product by crystallization or column chromatography.

Troubleshooting: Common issues in Suzuki-Miyaura couplings include low yield, side reactions (e.g., homocoupling), and catalyst deactivation. These can often be addressed by screening different catalysts, ligands, bases, and solvent systems. [11]

Conclusion

The scale-up synthesis of this compound is a critical process for the advancement of drug discovery programs, particularly in the area of kinase inhibitors. This application note has detailed two robust and scalable synthetic routes, providing comprehensive protocols and highlighting key process considerations. By carefully selecting the appropriate synthetic strategy and adhering to the outlined procedures, researchers and process chemists can reliably produce this valuable building block in the quantities required for further development. The provided information on purification, characterization, and application will further aid in the successful integration of this compound into medicinal chemistry workflows.

References

  • Analytical Methods.
  • Benchchem.
  • Environmental Health and Safety.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ACS Publications. Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. 2014.
  • J&K Scientific. Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. 2025.
  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Royalchem.
  • Princeton EHS.
  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. 2016.
  • PMC - NIH.
  • ResearchGate.
  • NIH.
  • Benchchem. Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1.
  • PubMed.
  • MDPI.
  • PubMed. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow.
  • SciSpace. Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
  • Reddit. Boronic acid pinacol ester deprotection. 2020.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.
  • Alfa Chemistry.
  • ResearchGate.
  • SlidePlayer.
  • BenchChem. This compound, pinacol ester.
  • Organic Chemistry Portal.
  • ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. 2021.
  • PMC - NIH.
  • University of Bristol.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? 2021.
  • ResearchGate.
  • Frontiers. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. 2023.
  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PubMed.
  • The Chemical Record.
  • ACS Publications.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
  • Semantic Scholar. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Google Patents. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • ResearchGate. Large‐scale synthesis of 1H‐pyrazole.
  • ResearchGate.
  • MDPI. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. 2023.
  • ResearchGate.
  • Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Cyclopentyl-1H-pyrazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of using this heteroaromatic boronic acid. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you improve your reaction yields and obtain consistent results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My reaction has stalled, or I'm observing very low conversion to the desired product. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a Suzuki reaction with a heteroaromatic boronic acid like this compound often points to issues with the catalyst, reagents, or reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Oxygen contamination can also lead to catalyst decomposition.

    • Solution: Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. For challenging couplings, Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts are often effective.

  • Reagent Purity and Stability: Boronic acids, especially heteroaromatic ones, can be susceptible to degradation over time.

    • Solution: Verify the purity of your this compound and the aryl halide. If in doubt, use a freshly opened bottle or purify the existing stock.

  • Inadequate Base or Solvent System: The choice of base and solvent is critical and often interdependent. The base's role is to activate the boronic acid for transmetalation.

    • Solution: For[1][2] pyrazole boronic acids, a common starting point is a carbonate base like Na₂CO₃ or K₂CO₃ in a solvent mixture such as 1,4-dioxane/water. If you suspect incomplete[3][4] activation, a stronger base like K₃PO₄ might be necessary. Ensure the base is finely powdered for anhydrous reactions to maximize surface area.

  • Sub-optimal Temperature: Suzuki reactions often require heating to proceed at a reasonable rate.

    • Solution: If your reaction is sluggish at a lower temperature, consider increasing it. A typical range for these couplings is 80-120 °C.

Question 2: I am observing significant amounts of a side product corresponding to the homocoupling of my boronic acid. What causes this and how can I minimize it?

Answer:

The formation of a symmetrical biaryl from the boronic acid starting material is a common side reaction known as homocoupling. This side reaction not only consumes your starting material, reducing the yield of the desired product, but also complicates purification.

  • Presence of Oxygen: The most common cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.

    • Solution: Rig[5]orous exclusion of oxygen is paramount. This can be achieved by thoroughly degassing the solvent (e.g., by sparging with an inert gas like nitrogen or argon for 15-30 minutes) and maintaining a positive pressure of inert gas throughout the reaction setup and duration.

  • Palladium(II)-Medi[5][6]ated Homocoupling: Homocoupling can also be mediated by a stoichiometric reaction between Pd(II) and the boronic acid, which generates the symmetrical biaryl and Pd(0).

    • Solution: Add[5]ing a mild reducing agent, such as potassium formate, can help to suppress this pathway. Using a pre-catalyst that[5] readily forms the active Pd(0) species can also be beneficial.

  • Reaction Conditions: Certain reaction conditions can favor homocoupling.

    • Solution: If homocoupling is a persistent issue, re-evaluate your choice of ligand and solvent. Sometimes, switching to a different ligand, such as SPhos, can favor the desired cross-coupling pathway.

Question 3: A sig[7]nificant amount of my this compound is being converted back to 1-Cyclopentyl-1H-pyrazole (protodeboronation). How can I prevent this?

Answer:

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is a major decomposi[8]tion pathway for many heteroaryl boronic acids, including pyrazole derivatives.

  • Proton Source: Water is the primary proton source for this side reaction, especially in the presence of a base.

    • Solution: Swi[8]tching to anhydrous reaction conditions can significantly reduce protodeboronation. If aqueous conditions are necessary, using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) can be beneficial.

  • Reaction Temperature and Time: Prolonged exposure to high temperatures can increase the rate of protodeboronation.

    • Solution: Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Protecting the Boronic Acid: In some challenging cases, converting the boronic acid to a more stable derivative can be a viable strategy.

    • Solution: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation. You can either use the co[9]rresponding boronic ester directly or form it in situ.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki reaction with this compound?

A1: A good starting point would be to use your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or a more advanced pre-catalyst like XPhos Pd G2 (1-2 mol%), and a base such as Na₂CO₃ or K₃PO₄ (2.0-3.0 equiv.). A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 10:1 ratio). The reaction is typically[3] heated to 80-110 °C and monitored for completion.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is crucial. For heteroaromatic substrates like pyrazoles, which can be challenging, modern biaryl phosphine ligands developed by Buchwald and others are often superior to traditional ligands like PPh₃. Ligands such as XPhos and SPhos are bulky and electron-rich, which can promote the desired reaction. Using a pre-catalyst (e.g., XPhos Pd G2) that is air- and moisture-stable and generates the active Pd(0) species efficiently is highly recommended.

Q3: What is the role o[10]f the base, and which one should I use?

A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can si[1][2]gnificantly impact the reaction outcome.

  • Inorganic bases l[11]ike K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used, often in aqueous solvent mixtures.

  • Organic bases are sometimes employed in anhydrous conditions. For pyrazole boronic acids, K₃PO₄ is often a robust choice, but if protodeboronation is an issue, a milder base like K₂CO₃ or Na₂CO₃ should be considered.

Q4: Can I run the reac[3]tion under anhydrous conditions?

A4: Yes, and it can be advantageous, particularly for minimizing protodeboronation. In such cases, a soluble base like potassium trimethylsilanolate (TMSOK) can be employed in an anhydrous solvent like THF or dioxane.

Q5: My aryl halide is [12]not very reactive. What can I do?

A5: For less reactive aryl halides (e.g., chlorides), more forcing conditions are generally required. This can include using a more active catalyst system (e.g., one with a bulky, electron-donating ligand), a stronger base, and higher reaction temperatures.

Visualizing the Su[18]zuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yields

Use this flowchart to diagnose and address common causes of low product yield.

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the catalyst active and atmosphere inert? start->check_catalyst check_reagents Are reagents pure and stable? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst, ensure inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are base, solvent, and temperature optimal? check_reagents->check_conditions Yes solution_reagents Verify purity, consider boronic ester. check_reagents->solution_reagents No solution_conditions Screen bases (K3PO4), solvents (dioxane/H2O), and increase temperature. check_conditions->solution_conditions No end_product Improved Yield check_conditions->end_product Yes solution_catalyst->start solution_reagents->start solution_conditions->start

Sources

common side reactions with 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its common derivatives, such as the pinacol ester. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Pyrazole-containing compounds are crucial scaffolds in modern pharmacology, and this reagent is a key component in the synthesis of various therapeutic agents through cross-coupling reactions.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and side reactions encountered during your experiments.

Section 1: Frequently Asked questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and applications of this compound and its pinacol ester.

Q1: What is this compound and what is it used for?

A: this compound is a heterocyclic organoboron compound. It serves as a critical building block in organic synthesis, primarily in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction creates a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide/triflate, a pivotal step in constructing complex molecules.[3] Its derivatives are explored for a wide range of therapeutic applications, including as kinase inhibitors in oncology and for treating inflammatory conditions.[2][4][5]

Q2: What is the difference between the boronic acid and its pinacol ester form?

A: The primary difference lies in stability and handling. The pinacol ester form, this compound pinacol ester, is generally more stable and less prone to dehydration (forming an anhydride) or premature protodeboronation compared to the free boronic acid.[6] The pinacol ester often exhibits better solubility in organic solvents and has a longer shelf life. In the reaction, the pinacol ester is hydrolyzed in situ under basic conditions to generate the active boronic acid species for the catalytic cycle.

PropertyThis compoundThis compound pinacol ester
Structure R-B(OH)₂R-B(Pin), where Pin = pinacolato
Typical Form SolidSolid[7]
CAS Number Not specified in search results1233526-60-7[7]
Molecular Formula C₈H₁₃BN₂O₂C₁₄H₂₃BN₂O₂[7]
Melting Point Varies40-44 °C
Stability Moderate; susceptible to dehydration and protodeboronationHigh; generally more robust[6]

Q3: How should I properly store this reagent?

A: Both the boronic acid and its pinacol ester should be stored in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[8][9] Recommended storage is refrigerated at 2-8°C. Containers should be kept tightly sealed to prevent degradation.[8][9]

Q4: What are the primary safety precautions when handling this compound?

A: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10] The compound may cause skin, eye, and respiratory irritation.[10][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[10] Avoid breathing dust.[10]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides solutions to common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and resolving failed or low-yielding reactions.

G cluster_reagents cluster_conditions cluster_catalyst start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Purity of Boronic Acid & Coupling Partner? check_reagents->reagent_purity Is Boronic Acid Degraded? (See Protodeboronation, Q6) check_conditions 2. Assess Reaction Conditions degassing Solvent Adequately Degassed? (Inert Atmosphere?) check_conditions->degassing Is Homocoupling Observed? (See Q5) check_catalyst 3. Evaluate Catalyst System catalyst_loading Sufficient Catalyst Loading? check_catalyst->catalyst_loading reagent_ratio Correct Stoichiometry? (Boronic Acid often 1.1-1.5 eq.) reagent_purity->reagent_ratio reagent_ratio->check_conditions base_choice Base Appropriate & Strong Enough? degassing->base_choice temp_time Sufficient Temperature & Time? base_choice->temp_time temp_time->check_catalyst ligand_choice Ligand Appropriate for Substrates? catalyst_loading->ligand_choice solution Optimize & Rerun Experiment ligand_choice->solution

Caption: A step-by-step flowchart for troubleshooting Suzuki coupling reactions.

Q5: My reaction produces a significant amount of a bi-pyrazole byproduct (homocoupling). How can I prevent this?

A: Homocoupling, the formation of a symmetrical biaryl from the boronic acid, is a common side reaction. It can be promoted by the presence of oxygen or by a reaction mechanism involving the Pd(II) species.[12][13]

Causality & Explanation:

  • Oxygen-Mediated: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a stoichiometric reaction with the boronic acid to produce the homocoupled product.[13]

  • Palladium(II)-Mediated: If your palladium precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced to Pd(0), the remaining Pd(II) can directly react with two molecules of the boronic acid to form the dimer.[13]

Solutions:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 min). Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass issues with incomplete precatalyst reduction.

  • Choose the Right Ligand: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step (product formation), which outcompetes the side reactions leading to homocoupling. For pyrazole substrates, ligands like SPhos or XPhos are often effective.[12]

  • Control Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling. An excess of 1.1 to 1.3 equivalents is typically sufficient.

Q6: My boronic acid starting material is consumed, but the main product is 1-Cyclopentyl-1H-pyrazole instead of the coupled product. What is happening?

A: This is a classic case of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[14] This side reaction is particularly problematic with electron-rich heteroaryl boronic acids, like your pyrazole derivative, and under basic aqueous conditions.[15][16]

Causality & Explanation: The mechanism involves the protonolysis of the boronate species.[17] Under the basic conditions required for the Suzuki reaction, the boronic acid forms a boronate anion [R-B(OH)₃]⁻. This species can be susceptible to attack by a proton source (like water in the solvent mixture), leading to the cleavage of the carbon-boron bond.[15]

Solutions:

  • Use Anhydrous Conditions: If possible, switch to anhydrous solvents and use a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF). This minimizes the primary proton source.[18]

  • Use the Pinacol Ester: The pinacol ester is generally more resistant to protodeboronation than the free boronic acid.[6] Its use can "protect" the C-B bond until it is needed in the catalytic cycle.

  • Choose Your Base Carefully: Strong aqueous bases (like NaOH or KOH) can accelerate protodeboronation. Consider using milder carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄).[15]

  • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the extent of protodeboronation. Monitor the reaction by TLC or LC-MS and stop it once the starting aryl halide is consumed.

ParameterRecommendation for Minimizing ProtodeboronationRecommendation for Minimizing Homocoupling
Boron Source Use the pinacol ester derivativeUse minimal excess (1.1-1.3 eq.)
Solvents Anhydrous solvents (e.g., Dioxane, Toluene)Rigorously degassed solvents
Base Milder, non-hydroxide bases (K₃PO₄, KF, Cs₂CO₃)Use as directed by catalyst system
Atmosphere Inert (Argon or Nitrogen)Strictly Inert (Argon or Nitrogen)
Catalyst Use a highly active catalyst/ligand system to ensure fast couplingUse a Pd(0) source or ensure efficient reduction of Pd(II)

Section 3: Experimental Protocols

The following are generalized, field-proven protocols that serve as an excellent starting point for your experiments.

Protocol 1: General Suzuki-Miyaura Coupling Procedure

This protocol is a robust starting point for coupling this compound pinacol ester with an aryl bromide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Aryl Bromide (1.0 eq), Boronic Ester (1.2 eq), & Base (e.g., K₂CO₃, 2.0 eq) to oven-dried flask. prep2 2. Seal flask, evacuate, and backfill with Argon (3x). prep1->prep2 prep3 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1). prep2->prep3 react1 4. Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) under Argon flow. prep3->react1 react2 5. Heat reaction mixture (e.g., 80-100 °C) with vigorous stirring. react1->react2 react3 6. Monitor reaction progress by TLC or LC-MS. react2->react3 work1 7. Cool to RT, dilute with EtOAc, and wash with H₂O/Brine. react3->work1 work2 8. Dry organic layer (Na₂SO₄), filter, and concentrate. work1->work2 workup3 9. Purify via flash column chromatography. work2->workup3

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inerting: Seal the flask with a septum and cycle between vacuum and backfilling with Argon or Nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the disappearance of the limiting reagent (typically the aryl bromide) using an appropriate analytical technique like TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Apollo Scientific. 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester Safety Data.

  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • IndiaMART. This compound pinacol ester.

  • Chem-Impex. 1H-Pyrazole-4-boronic acid.

  • Sigma-Aldrich. This compound pinacol ester 97%.

  • Google Patents. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Pharmaffiliates. The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry.

  • Organic Chemistry Portal. Suzuki Coupling.

  • MedchemExpress. 1H-Pyrazole-4-boronic acid pinacol ester | Drug Intermediate.

  • Fisher Scientific. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97%.

  • ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.

  • ACS Publications. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.

  • Fluorochem. FF-5394 - Safety Data Sheet.

  • Reddit. Diagnosing issues with a failed Suzuki coupling?.

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • CymitQuimica. Safety Data Sheet.

  • NIH National Library of Medicine. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.

  • ResearchGate. How can I solve my problem with Suzuki coupling?.

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • Wikipedia. Protodeboronation.

Sources

Technical Support Center: Purification of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its related derivatives, such as the pinacol ester. As crucial intermediates in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of these pyrazole boronic acids is paramount to achieving desired reaction outcomes and ensuring the integrity of final products.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the challenges inherent in purifying these molecules and offers robust, field-proven solutions. We will explore the causality behind common purification issues and provide detailed, validated methodologies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound products?

A: Impurities often stem from the synthetic route. Common contaminants include unreacted starting materials, homo-coupled byproducts of the starting materials (dimers), and des-halogenated precursors.[2] Additionally, boronic acids have a propensity to form cyclic anhydrides known as boroxines, especially upon dehydration.

Q2: Why is my boronic acid product streaking or sticking to the baseline on a standard silica gel TLC plate or column?

A: This is a frequent issue caused by the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel. This strong adsorption can lead to significant tailing, poor separation, and low or no recovery of the product from the column.

Q3: My purified product is an oil and refuses to crystallize. What are my options?

A: If your product is an oil, standard recrystallization is not an option.[2] First, confirm the product is indeed an oil at room temperature and not just struggling to crystallize due to impurities. If it is an oil, purification should focus on chromatography. If impurities are preventing crystallization of a solid, trituration with a suitable solvent or derivatization into a more crystalline compound can be effective strategies.[2][3]

Q4: I see evidence of my boronic acid pinacol ester hydrolyzing back to the boronic acid during purification. How can I prevent this?

A: The pinacol ester is susceptible to hydrolysis, especially on the acidic surface of silica gel or in the presence of water.[4] To prevent this, you must use anhydrous solvents and glassware, perform the purification under an inert atmosphere (e.g., Nitrogen or Argon), and consider deactivating the silica gel to reduce its acidity.

In-Depth Troubleshooting Guide

This section directly addresses specific experimental challenges in a question-and-answer format, providing both the reasoning and the solution for each problem.

Issue 1: Poor Separation and Recovery with Silica Gel Chromatography

Q: I'm attempting to purify my this compound pinacol ester via standard flash chromatography, but I'm getting very low recovery and poor separation from polar impurities. What's the underlying cause and the best solution?

A: (Causality) The core of the problem is the chemical nature of your stationary phase. Standard silica gel is acidic and rich in silanol groups, which act as Lewis bases. The boron atom in your compound is Lewis acidic, leading to strong, often irreversible, binding. This not only prevents your compound from eluting properly but can also catalyze the hydrolysis of the pinacol ester to the even more polar (and immobile) boronic acid.

A: (Solution) The most effective strategy is to modify the stationary phase to passivate the active silanol sites.

  • Primary Recommendation: Boric Acid Impregnation. Treating the silica gel with a boric acid solution effectively masks the silanol groups, suppressing the over-adsorption of your boronic ester and leading to vastly improved recovery and chromatographic performance.[5]

  • Alternative: Base Deactivation. For a quicker, though sometimes less effective, method, you can create a slurry of the silica gel in your eluent and add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (NEt₃) to neutralize the acidic sites.

Workflow: Troubleshooting Poor Chromatographic Performance

start Problem: Low Recovery / Tailing on Silica Column cause_adsorption Primary Cause: Lewis acid (Boron) binds to Lewis base (Silanol) on silica surface. start->cause_adsorption Diagnosis check_hydrolysis Is the pinacol ester hydrolyzing to the boronic acid? solution_deactivate Solution: Deactivate Silica Gel check_hydrolysis->solution_deactivate Yes / Likely cause_adsorption->check_hydrolysis method_boric Method 1 (Recommended): Impregnate silica with Boric Acid. solution_deactivate->method_boric method_base Method 2 (Alternative): Add NEt₃ (0.1-1%) to eluent. solution_deactivate->method_base end Result: Improved Recovery & Symmetrical Peaks method_boric->end method_base->end

Caption: Troubleshooting workflow for poor recovery in boronic ester purification.

Issue 2: Difficulty Removing Closely-Related Impurities

Q: My crude product contains impurities with very similar polarity, and I can't achieve baseline separation using chromatography. How can I purify my boronic acid?

A: (Causality) When impurities have similar polarities and functional groups, chromatographic separation becomes extremely challenging. In this scenario, exploiting a different chemical property of the target molecule is more effective than optimizing the mobile phase.

A: (Solution) A highly effective and scalable method for purifying boronic acids is through a selective acid-base extraction, which leverages the unique ability of the boronic acid group to form a water-soluble salt.[2]

  • Dissolution: Dissolve the impure mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Basification & Extraction: Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a sodium boronate salt, which is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.

  • Acidification & Recovery: Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., 1M HCl) until the pH is acidic. The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry thoroughly.

This technique is also useful for purifying boronic acids away from their corresponding pinacol esters.[3]

Diagram: Acid-Base Extraction Purification

cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase impure Impure Product: Boronic Acid (BA) + Neutral Impurities (I) impurities_remain Neutral Impurities (I) salt BA converts to water-soluble Sodium Boronate Salt impure->salt Extract pure_ba Pure Boronic Acid (BA) precipitates impurities_remain->pure_ba Discard Impurities, Isolate Product naoh Add 1M NaOH naoh->salt hcl Add 1M HCl salt->hcl hcl->pure_ba

Caption: Workflow for purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification via Boric Acid-Treated Silica Gel Chromatography

This protocol is adapted for the purification of boronic acid pinacol esters that exhibit strong binding to standard silica.[5]

1. Preparation of Boric Acid-Treated Silica (5% w/v):

  • For every 100 g of silica gel, prepare 550 mL of a 5% (w/v) solution of boric acid in methanol.
  • Create a slurry of the silica gel in the boric acid/methanol solution in a suitable flask.
  • Agitate the slurry for 1 hour at room temperature.
  • Remove the solvent by filtration using a Büchner funnel.
  • Wash the treated silica gel with approximately 600 mL of ethanol (for 100 g of silica).
  • Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.

2. Column Packing and Elution:

  • Pack the column with the prepared boric acid-treated silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
  • Dissolve the crude this compound pinacol ester in a minimal amount of dichloromethane or the initial eluent.
  • Load the sample onto the column.
  • Elute the column with your solvent gradient, collecting fractions.

3. Analysis:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC).
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid boronic acids.[2]

1. Solvent Screening:

  • Test the solubility of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
  • Commonly successful solvents for aryl boronic acids include hot ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[2][3]

2. Recrystallization Procedure:

  • Place the crude solid in a flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath or refrigerator.
  • Once crystallization is complete, collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
  • Dry the purified crystals under vacuum.
Purification Technique Best For Key Considerations
Recrystallization Solid, thermally stable boronic acids with crystalline properties.Requires finding a suitable solvent system; not applicable for oils.[2]
Acid-Base Extraction Boronic acids mixed with neutral organic impurities.Highly scalable and effective; requires the product to be stable in strong acid/base.[2]
Boric Acid-Treated Chromatography Boronic acid pinacol esters that bind strongly to silica.Excellent for improving recovery and peak shape; requires extra preparation step for the silica.[5]
Reversed-Phase HPLC (RP-HPLC) Analytical purity assessment and small-scale purification.Can cause hydrolysis of esters; requires careful method development.[4][6]

Purity Assessment

After purification, it is critical to assess the purity of the final product. Several analytical methods are available, each with its own strengths.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a preferred method due to its high sensitivity and ability to provide both purity data and mass confirmation of the target compound and any impurities. Ultra-High-Performance Liquid Chromatography (UHPLC) offers very rapid analysis times.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified product and identifying any remaining impurities. ¹¹B NMR can also be used to characterize the boron environment.[8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A standard technique for routine purity checks, especially when impurities have a UV chromophore.[6]

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]

  • Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids. The pyrazole motif is a cornerstone in medicinal chemistry, and its incorporation into complex molecules via Suzuki coupling is a critical synthetic tool.[1] However, the unique electronic properties and inherent instability of some N-heterocyclic boronic acids present specific challenges not always encountered with standard aryl boronic acids.[2][3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the chemical reasoning behind each troubleshooting step, empowering you to make informed decisions for your specific system.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. When a reaction fails, a systematic approach is the key to identifying and solving the underlying issue.

Q1: My reaction has failed, showing low to no conversion of my starting materials. Where do I begin troubleshooting?

A failed reaction is a common starting point. The lack of product can be attributed to several core issues: an inactive catalyst, unstable reagents, or suboptimal reaction conditions. The first step is to diagnose the most likely culprit.

Begin by assessing the most critical parameters. Was your catalyst active? Was the reaction atmosphere completely inert? Is your boronic acid prone to decomposition? The following flowchart provides a logical path for diagnosing the problem.

G Troubleshooting Flowchart for Failed Pyrazole Suzuki Coupling cluster_catalyst Catalyst Issues cluster_boronic Boronic Acid Issues cluster_conditions Reaction Conditions start Low or No Product Formation catalyst_check Is the Catalyst System Active? start->catalyst_check boronic_check Is the Boronic Acid Stable? start->boronic_check conditions_check Are the Conditions Optimal? start->conditions_check precatalyst Using a Pd(0) source or a modern precatalyst? (e.g., XPhos Pd G3/G4) [11] catalyst_check->precatalyst No ligand Is the ligand appropriate? (e.g., bulky, electron-rich phosphines like XPhos, SPhos) [8] catalyst_check->ligand No inert Was the reaction rigorously degassed? (Oxygen degrades catalyst and promotes homocoupling) [8] catalyst_check->inert No precatalyst->catalyst_check ligand->catalyst_check inert->catalyst_check protodeboronation Observe significant protodeboronation? (Cleavage of the C-B bond) [2] boronic_check->protodeboronation Yes stabilize Solution: Use a stabilized form. (Pinacol ester, MIDA boronate, or Diethanolamine adduct) [13, 16] protodeboronation->stabilize base Is the base appropriate? (Weak bases may not activate boronic acid sufficiently) [6, 34] conditions_check->base No solvent Is the solvent suitable? (Solubility, temperature range) [20] conditions_check->solvent No temp Is the temperature correct? (Too low for hindered substrates, too high for unstable ones) [8] conditions_check->temp No base->conditions_check solvent->conditions_check temp->conditions_check

Caption: A decision tree for troubleshooting failed Suzuki couplings.

Q2: I'm observing significant protodeboronation of my pyrazole boronic acid. How can I prevent this?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is one of the most common failure modes for Suzuki couplings involving electron-rich or unstable heteroaryl boronic acids.[3] This process can be catalyzed by acid or base and is often exacerbated by elevated temperatures and the presence of water.[3][4]

Causality & Solutions:

  • Inherent Instability: Pyrazole boronic acids can be less stable than their phenyl counterparts. The primary solution is to mask the boronic acid functionality.

    • Use Boronic Esters: Pinacol esters are significantly more stable and are a common choice.[5] They are thought to slowly hydrolyze under reaction conditions to provide the active boronic acid, keeping its standing concentration low and minimizing decomposition.[6] MIDA (N-methyliminodiacetic acid) boronates offer even greater stability and are used in a "slow release" strategy.[3]

    • Form Diethanolamine Adducts: Reacting the boronic acid with diethanolamine creates a stable, crystalline solid that can often be used directly in the coupling reaction, particularly with protic solvents.[7]

  • Suboptimal Conditions:

    • Minimize Reaction Time & Temperature: Use a highly active catalyst system that allows for lower temperatures and shorter reaction times. Modern Buchwald precatalysts (e.g., XPhos Pd G3) are excellent for this, as they rapidly form the active Pd(0) species even at room temperature, allowing the productive coupling to outcompete decomposition.[8]

    • Choice of Base: While a base is required, overly harsh basic aqueous conditions can accelerate protodeboronation.[4] Using a milder base like potassium fluoride (KF) or carefully controlling the amount of water can sometimes help.[9]

Q3: My reaction starts but then stalls, or I see catalyst decomposition (e.g., formation of palladium black). What's happening?

This often points to catalyst inhibition or deactivation. The Lewis-basic nitrogen atoms in the pyrazole ring, especially the N-H of an unprotected pyrazole, are notorious for coordinating to the palladium center and inhibiting catalytic activity.[2]

Causality & Solutions:

  • N-H Inhibition: The acidic proton on an unprotected pyrazole can react with the base to form an azolyl anion, which can bind to the palladium and disrupt the catalytic cycle.[2]

    • N-Protection: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM, or a simple benzyl group) is the most direct solution. This removes the inhibitory acidic proton. The protecting group can be removed post-coupling.

    • Use More Ligand/Catalyst: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) or adding a slight excess of ligand relative to the palladium source can sometimes overcome partial inhibition.[2]

    • Specialized Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to promote the desired catalytic steps (oxidative addition and reductive elimination) so effectively that they can often overcome the inhibitory effects of N-heterocycles.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of boronic acids.

    • Solution: Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes). Assemble your reaction under a positive pressure of inert gas.

Q4: The coupling of my sterically hindered substrates is sluggish and incomplete. How can I drive it to completion?

Steric hindrance, especially from ortho-substituents on either coupling partner, slows down key steps in the catalytic cycle, namely transmetalation and reductive elimination. Overcoming this requires more forcing conditions and specialized catalyst systems.

Causality & Solutions:

  • Slowed Catalytic Turnover: The bulky groups prevent the coupling partners from easily approaching the palladium center.

    • Bulky, Electron-Rich Ligands: This is essential. Ligands like XPhos, SPhos, and RuPhos are highly effective for hindered substrates. Their bulk forces the reductive elimination step, which is often the rate-limiting step for hindered couplings.

    • Higher Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the higher activation barrier. Solvents with high boiling points like toluene, dioxane, or DMF are suitable.

    • Stronger Bases: A strong base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the challenging transmetalation step with hindered boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for pyrazole boronic acid couplings?

There is no single "best" catalyst, but for challenging N-heterocyclic couplings, modern systems built around bulky, electron-rich monophosphine ligands are consistently superior.

Catalyst SystemApplication AreaRationale
XPhos/SPhos Pd G2, G3, G4 First Choice / General Purpose. Highly effective for N-heterocycles, including pyrazoles.These are air-stable precatalysts that rapidly generate the active, monoligated Pd(0) species. The bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, overcoming many common failure modes.[8]
Pd(OAc)₂ or Pd₂(dba)₃ + Ligand Traditional / Cost-Effective. Requires in-situ formation of the active catalyst.Can be effective, but the ratio of ligand to palladium is critical. Inconsistent reduction of Pd(II) to Pd(0) can lead to reproducibility issues. Less effective for very challenging substrates compared to precatalysts.[10]
Pd(PPh₃)₄ Older Systems. Often used in established literature protocols.Generally less active than modern systems. Can be effective for simple, unhindered couplings but often requires higher temperatures and catalyst loadings.[11][12]
Q2: How do I choose the right base and solvent?

The base and solvent work in concert to facilitate the reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[9] The solvent must dissolve the reagents and allow the reaction to reach the required temperature.

ParameterOptionsConsiderations
Base K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic bases. Excellent for challenging or hindered couplings. Their strength facilitates the crucial transmetalation step.
Na₂CO₃, K₂CO₃ Standard inorganic bases. Often used in aqueous/organic solvent mixtures. Effective for many standard couplings.[11]
KF Mild base. Can be useful when base-sensitive functional groups (like esters) are present, as it is less likely to cause hydrolysis.[9]
Solvent 1,4-Dioxane / H₂O Commonly used mixture. Balances polarity and allows for good heating. The water is crucial for dissolving the inorganic base.
Toluene, DMF, Acetonitrile Anhydrous or biphasic systems. Toluene is good for higher temperatures. DMF is a polar aprotic solvent that can aid solubility. The choice can significantly impact reaction rates and side reactions.[13][14]
Q3: Should I use a pyrazole boronic acid or a boronic ester (e.g., pinacol)?

For pyrazoles, starting with the pinacol boronic ester is almost always the recommended strategy.[5]

  • Stability: As discussed in the troubleshooting section, free pyrazole boronic acids are often prone to decomposition via protodeboronation.[2] The pinacol ester is significantly more robust to storage and to the reaction conditions, leading to more reproducible results.[6]

  • Purification: Boronic acids can be difficult to purify due to their polarity and tendency to form trimeric anhydrides (boroxines). Pinacol esters are typically non-polar, crystalline solids that are much easier to handle and purify via standard chromatography or recrystallization.

The slightly higher cost or extra synthetic step to prepare the ester is a worthwhile investment to avoid a failed coupling reaction.

Q4: What does the Suzuki catalytic cycle look like and where do pyrazoles cause problems?

Understanding the catalytic cycle helps visualize where potential issues arise.

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Trans Transmetalation Intermediate OxAdd->Trans Transmetalation RedElim Reductive Elimination Intermediate Inhibition Catalyst Inhibition [Pyrazole-N⁻]-Pd(II) OxAdd->Inhibition N-H Deprotonation & Coordination [7] Trans->RedElim (Isomerization) RedElim->Pd0 Reductive Elimination Product Ar-Pyrazole (Product) RedElim->Product ArX Ar-X (Halopyrazole) ArX->OxAdd B_acid Pyrazole-B(OR)₂ B_acid->Trans Protodeboronation Protodeboronation (Pyrazole-H) B_acid->Protodeboronation H⁺ / OH⁻ [13] Base Base (e.g., K₃PO₄) Base->B_acid Activation

Caption: The Suzuki catalytic cycle highlighting pyrazole-specific failure points.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Pyrazole Boronic Ester

This protocol is a robust starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the halopyrazole (1.0 equiv.), the pyrazole boronic acid pinacol ester (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Preparation of a Stabilized Diethanolamine-Boronic Acid Adduct

This procedure converts an unstable boronic acid into an air- and water-stable, crystalline solid.[7]

  • Dissolution: In a vial, dissolve the pyrazole boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ethyl acetate).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate should form. Continue stirring the slurry for 15-30 minutes to ensure complete formation.

  • Isolation: Isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.

References
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters - Benchchem.
  • A Comparative Guide to Cross-Coupling Reactions for Pyrazole Functionalization - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem.
  • Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate.
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 1-Cyclopentyl-1H-pyrazole-4-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Cyclopentyl-1H-pyrazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific reaction. Our goal is to provide you with in-depth, actionable insights rooted in established chemical principles to ensure the success of your experiments.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, the use of heteroaromatic boronic acids, such as this compound, introduces specific challenges that require careful consideration of reaction parameters, particularly catalyst loading. This guide will address frequently encountered issues in a question-and-answer format, offering detailed explanations and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki-Miyaura reaction is a common issue that can typically be traced back to a few key areas. When working with a heteroaromatic substrate like this compound, the investigation should be systematic.

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Parameter Optimization cluster_2 Advanced Troubleshooting A Low/No Conversion B Verify Reagent Quality & Purity A->B Start Here C Ensure Inert Atmosphere B->C D Check Catalyst & Ligand Activity C->D E Optimize Base & Solvent System D->E If reagents are fine F Adjust Catalyst Loading E->F G Modify Reaction Temperature F->G H Investigate Side Reactions (e.g., Protodeboronation) G->H If still no improvement I Consider Alternative Ligands/Catalyst Systems H->I

Caption: A systematic workflow for troubleshooting low-conversion Suzuki-Miyaura reactions.

Detailed Checks:

  • Reagent Integrity: Boronic acids can degrade over time. Verify the purity of your this compound, aryl halide, and ensure the base is anhydrous and finely powdered for non-aqueous reactions.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that your solvents are thoroughly degassed.

  • Catalyst and Ligand Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. The choice of ligand is also critical for coupling heteroaromatic substrates.

Q2: I am observing significant protodeboronation of my pyrazole boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a prevalent side reaction with electron-rich or heteroaromatic boronic acids.[5] The pyrazole ring, being a nitrogen-containing heterocycle, can be susceptible to this issue, especially under harsh conditions.

Mitigation Strategies:

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃ or KF.

  • Anhydrous Conditions: Water is the primary proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable than their corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[7]

  • Lower Reaction Temperature and Time: If the desired coupling is efficient, reducing the reaction temperature and time can limit the extent of the decomposition of the boronic acid.

Q3: What is the optimal palladium catalyst loading for the reaction of this compound, and when should I adjust it?

A3: The optimal catalyst loading is a balance between reaction efficiency, cost, and minimizing residual palladium in the final product. For many Suzuki-Miyaura reactions, a catalyst loading of 1-2 mol% is a good starting point.[8] However, for challenging substrates like N-substituted pyrazoles, adjustments may be necessary.

Catalyst Loading Considerations:

Catalyst Loading RangeWhen to UseRationale
0.5 - 2 mol% Initial screening, reactive coupling partners.A standard range for efficient Suzuki-Miyaura couplings.[8]
2 - 5 mol% Sterically hindered substrates, less reactive aryl chlorides, or when low conversion is observed at lower loadings.Increased catalyst concentration can overcome higher activation barriers.[9]
< 0.5 mol% (e.g., 50-1000 ppm) Process optimization, large-scale synthesis, highly active catalyst systems.Reduces cost and simplifies purification. Requires highly efficient ligand and optimized conditions.[8][9]

When to Adjust:

  • Increase Loading: If you observe a stalled reaction or low yields with a clean reaction profile (i.e., minimal side products other than unreacted starting materials), an increase in catalyst loading may be beneficial. The pyrazole nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. A higher catalyst concentration can help overcome this inhibition.[10]

  • Decrease Loading: If your reaction proceeds to completion rapidly with high yield, you can attempt to lower the catalyst loading for subsequent runs to improve the process economy and reduce palladium contamination.

Q4: Which ligands are most effective for coupling with this compound?

A4: The choice of ligand is crucial for a successful Suzuki-Miyaura reaction, especially with heteroaromatic substrates. Bulky, electron-rich phosphine ligands are often preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[11][12]

Recommended Ligands:

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered and electron-rich heteroaromatic substrates.[11] They can stabilize the monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle.[11]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that can also be effective in challenging Suzuki couplings.

Experimental Protocol: Ligand Screening

A systematic approach to finding the best ligand is to perform a parallel screen.

  • Setup: In an array of reaction vials under an inert atmosphere, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂, XPhos; Pd₂(dba)₃, SPhos) at a consistent catalyst loading (e.g., 2 mol%).

  • Reaction: Add degassed solvent (e.g., dioxane/water 10:1), and heat the reactions at a set temperature (e.g., 100 °C).[13]

  • Analysis: Monitor the progress of each reaction by LC-MS or GC-MS to identify the most effective ligand.

Q5: How do I select the appropriate base and solvent for my reaction?

A5: The choice of base and solvent are often interdependent and critical for reaction success. The base activates the boronic acid to facilitate transmetalation, while the solvent affects the solubility of reagents and the reaction kinetics.[2][14][15]

Base and Solvent Selection Guide:

BaseCommon SolventsComments
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂OA strong, yet often gentle base suitable for many substrates. The aqueous portion aids in dissolving the base.
K₂CO₃ Dioxane/H₂O, Ethanol/H₂OA milder base, useful if your substrates are sensitive to stronger bases.
Cs₂CO₃ Dioxane, Toluene, THFA strong base with good solubility in organic solvents, often used in anhydrous conditions.[16]
KF Anhydrous Dioxane or THFA mild base that can be effective in preventing protodeboronation, especially with sensitive boronic acids.

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdOB Ar-Pd(II)L₂-OR ArPdX->ArPdOB Base Activation ArPdAr Ar-Pd(II)L₂-Ar' ArPdOB->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr ArX Ar-X ArX->ArPdX ArB Ar'-B(OR)₂ ArB->ArPdOB Base Base (e.g., K₃PO₄) Base->ArPdOB

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 1-Cyclopentyl-1H-pyrazole-4-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical roles of base and solvent selection, troubleshoot common experimental challenges, and provide evidence-based strategies to enhance reaction efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is showing low to no yield. What are the primary factors I should investigate?

A1: When encountering poor yields, a systematic evaluation of several key parameters is crucial. Start with the following:

  • Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it requires in situ reduction. Ensure your catalyst and ligands are fresh and have been stored under appropriate conditions to prevent degradation. Consider using air- and moisture-stable precatalysts like palladacycles if you suspect catalyst deactivation.

  • Inert Atmosphere: Oxygen can lead to the undesirable homocoupling of the boronic acid and decomposition of the palladium catalyst. It is imperative to thoroughly degas your solvents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

  • Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl/heteroaryl halide). Boronic acids, especially heteroaryl boronic acids, can be susceptible to degradation over time.[1]

  • Base and Solvent Synergy: The choice of base and solvent is not independent; they work in concert. The base must be sufficiently strong to facilitate the crucial transmetalation step but not so strong as to cause decomposition of your starting materials or product.[2]

Q2: I am observing significant protodeboronation of my pyrazole boronic acid. What is causing this and how can I mitigate it?

A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common side reaction, particularly with electron-rich heteroaryl boronic acids like your pyrazole derivative.[1] The primary cause is the presence of a proton source, typically water, in combination with a base.

Strategies to Minimize Protodeboronation:

  • Employ Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or KF.

  • Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1] This involves using dry solvents and bases.

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can enhance stability and reduce the rate of protodeboronation.[1]

Q3: How does the choice of base specifically impact the coupling of a pyrazole-containing boronic acid?

A3: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium complex.[2][3] For pyrazole-containing substrates, the basicity and nature of the base are particularly critical due to the acidic N-H proton on other potential pyrazole components in the reaction, which can lead to catalyst inhibition or undesired side reactions.[4]

Base Type Strength Common Examples Considerations for Pyrazole Substrates
Carbonates ModerateK₂CO₃, Na₂CO₃, Cs₂CO₃Often a good starting point. Effective in many systems and less likely to cause base-sensitive functional group degradation.[5]
Phosphates StrongK₃PO₄A strong, non-nucleophilic base that is very effective, especially for less reactive coupling partners. However, its high basicity can sometimes promote protodeboronation in aqueous media.[6]
Hydroxides StrongNaOH, KOHStrong bases that can be very effective but also increase the risk of protodeboronation and other side reactions.[3]
Fluorides WeakKF, CsFMilder bases that are particularly useful under anhydrous conditions to minimize protodeboronation.[2]
Organic Bases Weak-ModerateTriethylamine (TEA)Generally less effective for Suzuki couplings compared to inorganic bases.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Suzuki_Coupling Start Low or No Product Yield Check_Catalyst 1. Verify Catalyst Activity - Use fresh, active catalyst - Ensure inert atmosphere Start->Check_Catalyst Initial Check Check_Reagents 2. Assess Reagent Quality - Confirm purity of boronic acid and halide - Check for boronic acid degradation Check_Catalyst->Check_Reagents If catalyst is ok Check_Conditions 3. Evaluate Reaction Conditions - Optimize Base/Solvent combination - Ensure adequate temperature and time Check_Reagents->Check_Conditions If reagents are pure Side_Reactions Identify Side Products - Protodeboronation? - Homocoupling? Check_Conditions->Side_Reactions If conditions seem appropriate Optimize_Ligand Modify Ligand - Use bulky, electron-rich phosphine ligands Check_Conditions->Optimize_Ligand If reaction is sluggish Optimize_Base Adjust Base - Try milder base (K₂CO₃, KF) - Use anhydrous conditions Side_Reactions->Optimize_Base Protodeboronation observed Optimize_Solvent Change Solvent - Screen polar aprotic vs. nonpolar - Consider aqueous mixtures Side_Reactions->Optimize_Solvent Homocoupling or other issues Success Improved Yield Optimize_Base->Success Optimize_Solvent->Success Optimize_Ligand->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

The Critical Role of the Solvent

The solvent does more than just dissolve the reactants; it influences catalyst stability, the efficacy of the base, and can even participate in the catalytic cycle.[7][8] The choice of solvent can dramatically alter reaction outcomes.[9][10]

Solvent System Properties Typical Examples Impact on this compound Coupling
Polar Aprotic High dielectric constant, no acidic protons.Dioxane, THF, DMF, AcetonitrileGood for solubilizing polar reagents. Dioxane and THF are very common.[8] DMF can sometimes coordinate to the palladium center.[7]
Aqueous Mixtures Often used with polar aprotic or alcoholic solvents.Dioxane/H₂O, Toluene/H₂O, EtOH/H₂OThe water component can be crucial for dissolving inorganic bases and facilitating the formation of the active boronate species. However, it can also be the source of protons for protodeboronation.[3]
Nonpolar Aromatic Low dielectric constant.Toluene, BenzeneGenerally good for reactions using Pd(PPh₃)₄.[8] Can be less effective at dissolving polar boronic acids and inorganic bases.

It's important to note that solvent effects can be complex and are not solely dictated by polarity.[7][10] Coordinating solvents can act as ligands, altering the nature of the active catalyst.[9]

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Ar-X Pd0->OA PdII Ar-Pd(II)-X(L)₂ OA->PdII Trans Transmetalation R-B(OH)₂ + Base PdII->Trans PdII_R Ar-Pd(II)-R(L)₂ Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[3][11] This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid (after activation by the base to form a boronate) is transferred to the palladium center, displacing the halide.[2][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the cycle.[3][11]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 equivalents), finely powdered and dried

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • National Institutes of Health. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025). [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Monitoring 1-Cyclopentyl-1H-pyrazole-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your analytical data.

Core Principles of Reaction Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions, determining endpoints, maximizing yield, and minimizing impurities. For boronic acid-based reactions, particularly those involving heterocyclic structures like this compound, several analytical challenges can arise. These include the compound's polarity, its propensity for dehydration to form boroxines (cyclic anhydrides), and potential on-column degradation during chromatographic analysis.[1][2]

This guide focuses on the most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Analytical Method Selection

Choosing the right analytical tool is the first step toward reliable reaction monitoring. The following decision-making workflow can guide your selection process.

G start Start: Define Analytical Goal q1 Is real-time kinetic data required without sample workup? start->q1 nmr Use In-Situ NMR Spectroscopy q1->nmr  Yes q2 Need to identify and quantify all components, including unknown impurities? q1->q2 No   lcms Use LC-MS q2->lcms  Yes q3 Are all key analytes UV-active? q2->q3 No   hplc Use HPLC-UV q3->lcms No (Consider CAD or ELSD) q3->hplc  Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Troubleshooting Guide: Chromatographic Methods (HPLC & LC-MS)

This section addresses common issues encountered during the HPLC and LC-MS analysis of this compound and related reaction mixtures.

Question: Why am I seeing a broad, tailing, or split peak for my boronic acid?

Answer: This is one of the most frequent challenges in boronic acid chromatography. The cause is often multifactorial, stemming from the unique chemistry of the boronic acid group.

Causality Explained:

  • On-Column Hydrolysis (for Boronic Esters): If you are analyzing a boronic acid pinacol ester, such as the direct precursor to your target acid, it can hydrolyze back to the boronic acid on the column.[3] This is particularly problematic with silica-based columns that have residual, acidic silanol groups.[3] The result is two co-eluting or closely eluting species (the ester and the acid), leading to a distorted peak.

  • Interaction with Residual Silanols: The Lewis acidic boron atom can interact with free silanol groups on the silica packing material of reversed-phase columns. This secondary interaction leads to peak tailing.

  • pH-Dependent Ionization: Boronic acids are weak acids with pKa values typically in the range of 8-10. Depending on the mobile phase pH, the boronic acid can exist in a neutral or an anionic state. If the mobile phase pH is close to the pKa, both forms may be present, causing peak broadening. At low pH, the compound is neutral and generally better retained, while at high pH, it becomes anionic and may elute earlier.

Troubleshooting Steps:

  • Step 1: Optimize Mobile Phase pH. For reversed-phase HPLC, start with a low pH mobile phase (e.g., 0.1% formic acid or phosphoric acid in water/acetonitrile).[4] This ensures the boronic acid is in its neutral form, minimizing silanol interactions and promoting better retention and peak shape.

  • Step 2: Select an Appropriate Column. Use a modern, end-capped column with low silanol activity. Columns like the Waters XTerra MS C18 have been shown to minimize on-column hydrolysis of boronate esters.[3] Alternatively, columns with different stationary phases, such as phenyl or T3, can offer different selectivity and improved peak shape.

  • Step 3: Consider Aprotic Diluents. For analyzing boronic esters, dissolving the sample in a non-aqueous, aprotic diluent (e.g., acetonitrile) immediately before injection can minimize hydrolysis prior to analysis.[5]

G cluster_0 HPLC Column cluster_1 On-Column Issues cluster_2 Resulting Chromatogram col Boronic Acid Ester (Analyte) Enters Column hydrolysis Hydrolysis Water in mobile phase attacks boron center col:f1->hydrolysis:h0 Problem 1 silanol Silanol Interaction Lewis acidic boron interacts with Si-OH groups col:f1->silanol:s0 Problem 2 peak Distorted Peak Shape (Tailing or Splitting) hydrolysis->peak silanol->peak

Sources

Technical Support Center: 1-Cyclopentyl-1H-pyrazole-4-boronic acid & its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of these valuable reagents. Our goal is to equip you with the necessary knowledge to ensure the success and reproducibility of your experiments.

I. Understanding the Reagent: Key Stability Considerations

This compound and its corresponding pinacol ester are essential building blocks in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] The pyrazole moiety is a common feature in many biologically active compounds.[3] However, like many boronic acids, these reagents are susceptible to decomposition, which can compromise experimental outcomes. The two primary stability concerns are protodeboronation and oxidation .

Protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids, particularly those that are electron-rich or heterocyclic. This process is often accelerated by the presence of water, strong acids, or strong bases.

Oxidation of the boronic acid group can also occur, especially in the presence of reactive oxygen species, which can be problematic in biological contexts.[4]

To mitigate these stability issues, this compound is frequently supplied and used as its pinacol ester derivative, 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[5] The pinacol ester enhances stability by protecting the boronic acid moiety, making it less prone to premature decomposition while generally being sufficiently reactive for direct use in cross-coupling reactions.[6]

Below is a visual representation of the relationship between the boronic acid and its more stable pinacol ester form.

G Boronic_Acid This compound (More Reactive, Less Stable) Pinacol_Ester This compound pinacol ester (Less Reactive, More Stable) Boronic_Acid->Pinacol_Ester Protection Pinacol_Ester->Boronic_Acid Deprotection (e.g., during reaction workup or on silica gel) Equilibrium Esterification / Hydrolysis

Caption: Equilibrium between the boronic acid and its pinacol ester.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and storage of this compound and its pinacol ester.

Q1: How should I store this compound and its pinacol ester?

A1: Proper storage is crucial to maintain the integrity of these reagents.

ReagentRecommended Storage ConditionsRationale
This compound Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).The free boronic acid is more susceptible to decomposition. Refrigeration slows down potential degradation pathways, and an inert atmosphere minimizes exposure to moisture and oxygen.
This compound pinacol ester Store at 2-8°C in a tightly sealed container.[5]The pinacol ester is more stable but can still be sensitive to moisture over long periods. Refrigeration is the standard recommendation.

Q2: What is the shelf-life of these reagents?

A2: The shelf-life is highly dependent on storage conditions. When stored as recommended, the pinacol ester can be stable for months with no noticeable degradation.[7] The free boronic acid is generally less stable and should be used relatively quickly after synthesis or purchase. It is always best practice to verify the purity of the reagent if it has been in storage for an extended period, for instance, by NMR or LC-MS.

Q3: Can I handle these reagents on the open bench?

A3: For weighing and preparing reaction mixtures, it is recommended to work under an inert atmosphere, especially for the free boronic acid. The pinacol ester is more robust, but minimizing exposure to atmospheric moisture is always good practice.[7] Both compounds are solids and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as they can cause skin and eye irritation.[8]

Q4: What solvents are compatible with these reagents for storage?

A4: It is not recommended to store boronic acids or their esters in solution for extended periods. If a stock solution is necessary for immediate use, anhydrous aprotic solvents such as dioxane, THF, or DMF are generally suitable. Avoid protic solvents like methanol or water for storage as they can facilitate hydrolysis of the pinacol ester or decomposition of the boronic acid.

III. Troubleshooting Guide for Experimental Applications

This section provides a structured approach to resolving common issues encountered during reactions involving this compound and its pinacol ester, particularly in Suzuki-Miyaura cross-coupling.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

This is one of the most frequent challenges. A systematic approach to troubleshooting is key.

G cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Optimization cluster_catalyst Catalyst System Evaluation Start Low/No Yield Check_Reagents Verify Reagent Quality & Integrity Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Catalyst Assess Catalyst System Start->Check_Catalyst Reagent_Purity Confirm purity of boronic acid/ester and coupling partner (NMR, LC-MS) Check_Reagents->Reagent_Purity Degassing Ensure proper degassing of solvents Check_Conditions->Degassing Catalyst_Source Use fresh, active catalyst Check_Catalyst->Catalyst_Source Protodeboronation Check for protodeboronation of starting material Reagent_Purity->Protodeboronation Base Optimize base (strength and solubility) Degassing->Base Solvent Screen different solvent systems (e.g., dioxane/water, toluene, DMF) Base->Solvent Temperature Increase reaction temperature Solvent->Temperature Ligand Screen different phosphine ligands (e.g., SPhos, XPhos) Catalyst_Source->Ligand Catalyst_Loading Increase catalyst loading Ligand->Catalyst_Loading

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Integrity :

    • Action : Before starting, run a quick purity check (e.g., ¹H NMR) on your this compound or its pinacol ester.

    • Causality : Boronic acids can degrade over time. A common sign of degradation is the presence of the protodeboronated pyrazole, which will appear as a byproduct and reduce the amount of active reagent.

  • Scrutinize Reaction Conditions :

    • Oxygen Sensitivity :

      • Action : Ensure your reaction solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of inert gas.

      • Causality : Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst.

    • Base Selection :

      • Action : The choice of base is critical. For pyrazole boronic acids, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point. If you observe decomposition, consider a milder base like KF.

      • Causality : The base is required to activate the boronic acid for transmetalation.[9] However, a base that is too strong can promote protodeboronation or other side reactions. The solubility of the base is also important; ensure it is finely powdered for solid bases in anhydrous reactions.

    • Solvent System :

      • Action : A mixture of an organic solvent and water (e.g., dioxane/H₂O, THF/H₂O) is common for Suzuki couplings. The water is necessary for many bases to be effective. For highly sensitive substrates, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[10]

      • Causality : The solvent system affects the solubility of all components and the efficacy of the base. For electron-rich heteroaryl boronic acids like this one, solvent choice can significantly impact the reaction outcome.[11]

  • Evaluate the Catalyst System :

    • Action : Use a fresh, high-quality palladium catalyst and consider using a more robust, air-stable precatalyst (e.g., XPhos Pd G2/G3). The choice of ligand is also crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for coupling electron-rich heterocycles.

    • Causality : The ligand plays a key role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

Issue 2: Protodeboronation is Observed

If you identify the protodeboronated byproduct (1-cyclopentyl-1H-pyrazole) in your reaction mixture, take the following steps:

  • Switch to Anhydrous Conditions : Water is a primary proton source for this side reaction. Using anhydrous solvents and bases can significantly reduce protodeboronation.

  • Use a Milder Base : As mentioned above, strong bases can accelerate this decomposition pathway. Switching to a weaker base like KF can be effective.

  • Protect the Boronic Acid : If you are using the free boronic acid, consider converting it to a more stable form. The pinacol ester is a common choice. Another highly stable derivative is the N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its degradation.[10]

Protocol for Conversion to a Diethanolamine (DABO) Adduct for Enhanced Stability:

For particularly sensitive applications, converting the boronic acid to a diethanolamine adduct can significantly improve its stability.[7]

  • Dissolution : In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition : Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation : A precipitate will form, which may be preceded by the initial solid dissolving completely.

  • Isolation : Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[7]

Issue 3: Difficulty with Product Purification

Purification of reactions involving boronic acids and their esters can sometimes be challenging.

  • Problem : The product streaks on the silica gel column or is difficult to separate from boron-containing byproducts.

  • Cause : The Lewis acidic boron atom can interact with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic behavior. Additionally, the pinacol ester can hydrolyze back to the more polar boronic acid on the column.

  • Solutions :

    • Aqueous Workup : Before chromatography, perform an aqueous workup to remove the majority of the inorganic salts and water-soluble boron species.

    • Base Wash : Washing the organic layer with a dilute base (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.

    • Deactivate Silica Gel : Treat the silica gel with a non-nucleophilic base like triethylamine (by adding ~1% triethylamine to the eluent) to cap the acidic silanol groups.

    • Use an Alternative Stationary Phase : For less polar products, neutral alumina can be a good alternative to silica gel.[13]

IV. References

  • Molander, G. A., & Sandrock, D. L. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry, 74(19), 7382–7387.

  • Various Authors. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

  • Almeida, M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4663.

  • Reddit. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Yuanli Bio. (2023, December 3). What are the storage conditions for Boric acid - 10B? Retrieved from [Link]

  • Thomas, A. A., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(15), 4102–4105.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]

  • Su, W., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6059–6063.

  • Boron Molecular. (n.d.). This compound, pinacol ester. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... Retrieved from [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97%. Retrieved from [Link]

  • Kumar, V., & Aggarwal, N. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Synthetic and Pharmaceutical Chemistry, 4(1), 1-15.

  • Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Retrieved from

  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. Retrieved from

  • Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester. Retrieved from

  • ResearchGate. (n.d.). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. Retrieved from [Link]

Sources

Technical Support Center: Palladium Residue Removal in 1-Cyclopentyl-1H-pyrazole-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium removal. This guide is designed for researchers, chemists, and process development professionals who are utilizing 1-Cyclopentyl-1H-pyrazole-4-boronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of residual palladium in active pharmaceutical ingredients (APIs) or advanced intermediates is strictly regulated by bodies like the International Council for Harmonisation (ICH), making effective removal a critical step in synthetic chemistry.[1] Furthermore, residual palladium can interfere with downstream synthetic transformations and biological assays.[2][3]

This document provides in-depth, field-proven insights and practical solutions to common challenges encountered during the purification of pyrazole-containing boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my pyrazole-containing compound?

A1: The difficulty often arises from the compound's own structure. The nitrogen atoms in the pyrazole ring can act as ligands, forming stable complexes with palladium species (both Pd(0) and Pd(II)). This chelation can keep the palladium soluble in the organic phase, making it resistant to simple filtration or standard aqueous washes.

Q2: After my reaction, I see a black precipitate. Is that all the palladium?

A2: The black solid is likely palladium black (Pd(0)), a common form of the reduced catalyst. While filtering this solid through a pad of Celite® is a good first step, it is rarely sufficient.[4] A significant amount of palladium often remains dissolved in the solution as soluble or colloidal species, which will pass through the filter.

Q3: Can I just use activated carbon? It's inexpensive and readily available.

A3: Yes, activated carbon is a widely used and cost-effective option for palladium adsorption.[5][6] However, it has drawbacks. Its action is primarily based on physisorption, which can be non-selective.[7] This lack of selectivity can lead to significant co-adsorption of your desired product, resulting in yield loss.[7] While effective in some cases, its performance can be inconsistent compared to specialized scavengers.

Q4: What are "metal scavengers" and how do they offer an advantage?

A4: Metal scavengers are solid-supported materials, typically silica or polymers, functionalized with groups that have a high affinity for specific metals. For palladium, scavengers functionalized with sulfur-containing groups (like thiols, thioureas, or trimercaptotriazine (TMT)) are particularly effective due to the strong affinity between sulfur (a soft base) and palladium (a soft acid).[7][8][9][10] This interaction is a form of chemisorption, which is much stronger and more selective than the physisorption mechanism of activated carbon, leading to more efficient and reliable palladium removal with often lower product loss.[7]

Q5: How do I choose the most suitable palladium removal method?

A5: The optimal method depends on several factors: the scale of your reaction, the cost constraints, the required final purity, and the specific nature of your product. A good strategy is to start with a simple filtration through Celite, followed by treatment with a selective scavenger. For high-value APIs where purity is paramount, functionalized silica scavengers are often the preferred choice.[8][9] Crystallization is another powerful technique, especially at larger scales, as it can be highly effective at rejecting impurities.[1][7]

Q6: How can I determine if the palladium has been successfully removed?

A6: The most reliable and widely used methods for quantifying trace levels of palladium are spectroscopic techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.[11][12] These methods are highly sensitive and can detect palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels. For rapid, in-process screening of different removal techniques, catalysis-based fluorometric methods can also be employed.[11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives.

Problem Potential Cause Suggested Solution
High Palladium Levels After Filtration Soluble or colloidal palladium species are present in the filtrate. The pyrazole moiety may be chelating the palladium, keeping it in solution.1. Scavenger Treatment: Employ a high-affinity scavenger. Thiol- or thiourea-functionalized silica is an excellent starting point.[8][9][10] 2. Crystallization: If the product is a solid, recrystallization can be highly effective. The palladium impurities often remain in the mother liquor.[7] 3. Extraction: A liquid-liquid extraction with an aqueous solution containing a chelating agent like N-acetylcysteine or thiourea can sometimes partition the palladium into the aqueous phase.
Significant Product Loss During Purification The chosen adsorbent (e.g., activated carbon) is non-selective and co-adsorbs the product. The scavenger itself may have an affinity for the pyrazole or boronic acid groups.1. Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. Perform a small-scale screen to determine the optimal loading (e.g., 5-10 equivalents relative to the initial palladium amount). 2. Screen Different Scavengers: Test a variety of scavengers (e.g., thiol-based, amine-based, TMT-based) to find one with high selectivity for palladium and low affinity for your product.[7] 3. Change Purification Method: If product loss remains high with adsorbents, switch to crystallization or extraction methods.[1][7]
Inconsistent Palladium Removal (Batch-to-Batch) The speciation of palladium (e.g., Pd(0) vs. Pd(II)) may vary between runs. Incomplete reaction or slight variations in work-up conditions can affect the form of the residual palladium.1. Standardize Work-up: Ensure that the reaction work-up procedure is consistent for every batch. 2. Introduce a Pre-treatment Step: Before scavenging, you can sometimes unify the palladium species. For example, a mild oxidant can convert Pd(0) to Pd(II), which may be scavenged more effectively by certain functional groups. Conversely, a reducing agent can precipitate more Pd(0) for filtration. 3. Re-evaluate the Scavenging Protocol: Choose a scavenger that is effective against multiple palladium species. Thiol-based scavengers are generally robust in this regard.
Palladium Levels Remain High After Scavenging Insufficient Contact Time/Temperature: The scavenger may not have had enough time or thermal energy to bind the palladium effectively. Scavenger Incompatibility: The chosen solvent may hinder the scavenger's performance. Deactivated Scavenger: The scavenger may have been deactivated by other components in the reaction mixture.1. Optimize Scavenging Conditions: Increase the stirring time (e.g., from 1 hour to 4-18 hours) and/or gently heat the mixture (e.g., to 40-60 °C). 2. Solvent Check: Ensure the solvent is compatible with the scavenger. Most commercial scavengers provide compatibility data. 3. Increase Scavenger Equivalents: As a final resort, increase the molar equivalents of the scavenger.

Palladium Removal Workflow

The following diagram illustrates a systematic approach to palladium removal and purification.

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Coupling) celite_filtration Step 1: Bulk Removal Filter through Celite® start->celite_filtration filtrate_analysis Analyze Filtrate Sample (e.g., ICP-MS) celite_filtration->filtrate_analysis scavenging Step 2: Scavenging Treat with Scavenger (e.g., Thiol-Silica) filtrate_analysis->scavenging Pd > 100 ppm crystallization Alternative Step 2: Crystallization filtrate_analysis->crystallization If product is solid & amenable final_product Pure Product (<10 ppm Pd) filtrate_analysis->final_product Pd < 10 ppm final_filtration Filter to Remove Scavenger scavenging->final_filtration crystallization->final_product mother_liquor Mother Liquor (Contains Pd Impurities) crystallization->mother_liquor final_filtration->final_product

Caption: A general workflow for the systematic removal of palladium residues.

Experimental Protocols

Protocol 1: Palladium Removal with Activated Carbon

This protocol is a cost-effective method suitable for initial purification steps.

  • Preparation: After the reaction is complete, perform an initial filtration through a 1-2 cm pad of Celite® on a sintered glass funnel to remove bulk palladium black.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)).

  • Treatment: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting amount is 0.1 to 0.2 weight equivalents relative to the crude product.[7]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 45 °C) for 2 to 18 hours.[7]

  • Filtration: Filter the mixture through a fresh pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the filter cake thoroughly with the same solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS.

Protocol 2: High-Efficiency Scavenging with Thiol-Functionalized Silica

This method offers high selectivity and efficiency, making it ideal for producing API-grade material.[8][9][10]

  • Preparation: If not already done, filter the crude reaction mixture through Celite®.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Acetonitrile).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP). A typical starting point is 4-8 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or an elevated temperature (40-60 °C) for 1 to 18 hours. Optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the solid-supported scavenger. The silica beads are generally easy to filter.

  • Washing: Wash the scavenger on the filter with fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the combined filtrate and washings. Analyze a sample for residual palladium, which is often reduced to below 5 ppm with this method.[8][9]

Palladium Scavenger Selection Guide

Choosing the right scavenger is critical for efficient and selective palladium removal.

Scavenger TypeFunctional GroupMechanismKey AdvantagesConsiderations
Activated Carbon N/A (Graphitic Surface)PhysisorptionLow cost, widely available.[5][6]Can be non-selective, leading to product loss; filtration can be difficult.[7]
Thiol-Based Silica -SH (Thiol/Mercapto)ChemisorptionHigh affinity and selectivity for Pd(0) and Pd(II); highly efficient.[7][8][9][10]Higher cost than carbon; potential for thiol odor if not handled properly.
Amine-Based Silica -NH₂, -NRH, -NR₂Chemisorption/ComplexationEffective for Pd(II) species; can scavenge acidic impurities.May have lower affinity for Pd(0) compared to thiol scavengers.
TMT-Based Scavengers TrimercaptotriazineChemisorption (Multi-dentate)Very high affinity for palladium; often used when other methods fail.[7]Can be more expensive; may require specific solvent conditions for optimal performance.
Decision Tree for Method Selection

This diagram helps guide the selection of an appropriate purification strategy based on experimental observations and goals.

Scavenger_Selection start Initial Purification Step: Crude Product after Celite Filtration check_pd Is Pd level > 10 ppm? start->check_pd check_solid Is the product a solid? check_pd->check_solid Yes end_ok Process Complete check_pd->end_ok No check_yield Is product yield acceptable? thiol_scavenger Use Thiol-Silica Scavenger (High Selectivity) check_yield->thiol_scavenger No (High Product Loss) check_yield->end_ok Yes carbon Try Activated Carbon (Cost-effective) check_solid->carbon No crystallize Attempt Crystallization (High Purity Potential) check_solid->crystallize Yes carbon->check_yield optimize Optimize Scavenger: - Screen types - Reduce amount thiol_scavenger->optimize crystallize->check_yield end_fail Re-evaluate Strategy optimize->end_fail

Caption: A decision tree for selecting a palladium purification method.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413. [Link]

  • PhosphonicS. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical I.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions.
  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • Merck/PITT Collaboration. (n.d.).
  • Dougan, J. A., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8619-8626. [Link]

  • Benchchem. Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd).
  • Royal Society of Chemistry. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.
  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1736-1761. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 436-442. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Koide, K., et al. (2013). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 78(10), 4959-4967. [Link]

  • Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 361-377).
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Chem-Impex. 1H-Pyrazole-4-boronic acid.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Products from 1-Cyclopentyl-1H-pyrazole-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous FDA-approved therapeutics.[1][2] Its utility is significantly enhanced when functionalized with a boronic acid or its corresponding pinacol ester, creating a versatile building block for carbon-carbon bond formation. This guide provides an in-depth analysis of the validation of products derived from reactions involving 1-Cyclopentyl-1H-pyrazole-4-boronic acid, a key reagent in the synthesis of complex, biologically active molecules. We will explore the predominant reaction, the Suzuki-Miyaura coupling, and present a comprehensive framework for product validation, comparing its outcomes with alternative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool with scientific rigor.

The Significance of this compound in Drug Discovery

The pyrazole motif is a five-membered diazole ring that is a cornerstone in the design of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for erectile dysfunction.[2] The introduction of a cyclopentyl group at the N1 position can enhance metabolic stability and modulate lipophilicity, crucial parameters in drug design. The boronic acid functionality at the C4 position transforms the molecule into a potent nucleophilic partner in palladium-catalyzed cross-coupling reactions.[3]

The most common and impactful reaction employing this compound is the Suzuki-Miyaura coupling.[4][5] This Nobel Prize-winning reaction facilitates the formation of a C-C bond between the pyrazole ring and an aryl or vinyl halide, offering a direct and efficient route to biaryl and related structures that are central to many drug candidates.[4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[6] The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation : In the presence of a base, the organic moiety from the boronic acid (the cyclopentyl-pyrazole group) is transferred to the palladium center, displacing the halide. This is a critical step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination : The two organic ligands on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Intermediate_A R1-Pd(II)L2-X Oxidative_Addition->Intermediate_A Transmetalation Transmetalation (R2-B(OR)2 + Base) Intermediate_A->Transmetalation Intermediate_B R1-Pd(II)L2-R2 Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 (Desired Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comprehensive Validation of Reaction Products

Rigorous validation of the synthesized products is paramount to ensure their identity, purity, and suitability for downstream applications, particularly in a drug development context. A multi-pronged analytical approach is essential for a self-validating system.

Structural Elucidation and Confirmation

The primary objective is to unequivocally confirm that the desired chemical transformation has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are the workhorses for structural determination. The disappearance of the boronic acid or pinacol ester signals and the appearance of new aromatic signals corresponding to the coupled product are key indicators of a successful reaction. For instance, in a reaction coupling this compound pinacol ester with a bromo-aryl compound, one would look for the disappearance of the characteristic 1H NMR signal for the pinacol methyl protons around δ 1.3 ppm and the emergence of new signals in the aromatic region.[8]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition of the product. Liquid chromatography-mass spectrometry (LC-MS) is invaluable for reaction monitoring, enabling the simultaneous tracking of reactants, intermediates, and the final product.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is useful for confirming the presence of key functional groups and the absence of starting material functionalities. While not as definitive for the C-C bond formation itself, it provides complementary structural information.[10]

Purity Assessment

Ensuring the purity of the final compound is critical, as even minor impurities can have significant effects on biological assays.

  • High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC with UV detection, is the gold standard for purity determination. It is crucial to develop a robust method that can separate the desired product from starting materials, reagents, and any potential side products. A challenge often encountered with boronic acid pinacol esters is their susceptibility to on-column hydrolysis to the corresponding boronic acid.[11] To mitigate this, the use of HPLC columns with reduced silanol activity (e.g., end-capped C18 columns) is highly recommended.[11]

  • Melting Point : For crystalline solids, a sharp and defined melting point range is a good indicator of purity.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a comprehensive workflow for the synthesis and validation of a product from a Suzuki-Miyaura coupling reaction involving this compound pinacol ester.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Start Reaction Setup: This compound pinacol ester, Aryl Halide, Pd Catalyst, Base, Solvent Reaction Suzuki-Miyaura Coupling (e.g., 80-100 °C, inert atmosphere) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification NMR NMR Spectroscopy (1H, 13C) - Structural Confirmation Purification->NMR Primary Validation MS LC-MS / HRMS - Mass Confirmation - Reaction Monitoring Purification->MS Primary Validation HPLC HPLC Analysis - Purity Determination - Impurity Profiling NMR->HPLC Secondary Validation MS->HPLC Secondary Validation FTIR FT-IR Spectroscopy - Functional Group Analysis HPLC->FTIR Complementary Data MP Melting Point - Purity Indicator (for solids) HPLC->MP Complementary Data Final_Product Validated Product (Structure & Purity Confirmed) FTIR->Final_Product MP->Final_Product

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Suzuki Coupling Product Structures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl, vinyl, and poly-aryl compounds.[1][2] The reaction's elegance, however, is matched by the necessity for rigorous structural confirmation of its products. This guide provides an in-depth comparison of spectroscopic techniques to unequivocally validate the structure of your Suzuki coupling products, moving beyond simple checklists to a deeper understanding of why and when to use each method.

The Imperative of Orthogonal Analysis

A single spectroscopic technique rarely provides the complete structural picture. A robust validation strategy relies on orthogonal methods—techniques that probe different molecular properties. For Suzuki coupling products, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous structure elucidation.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic analysis depends on the specific question you are asking about your molecule. Are you confirming the formation of the new C-C bond? Is the regiochemistry correct? Are there residual starting materials or byproducts? The following table summarizes the primary applications of common spectroscopic techniques in the context of Suzuki coupling product analysis.

Technique Primary Application Information Gained Limitations
¹H NMR Initial structural confirmation and purity assessment.Proton environment, coupling between adjacent protons, relative number of protons.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton confirmation.Number of unique carbons, chemical environment of carbons.Low sensitivity, requires more sample and longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of complex structures.Connectivity between protons (COSY), direct C-H attachments (HSQC), long-range C-H correlations (HMBC).Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight confirmation.Molecular ion peak (M+), fragmentation patterns.Isomers may not be distinguishable.
High-Resolution MS (HRMS) Elemental composition determination.Exact mass, allowing for the calculation of the molecular formula.Does not provide structural connectivity information.
FTIR Spectroscopy Functional group analysis and reaction monitoring.Presence or absence of key functional groups (e.g., disappearance of C-Br stretch).Not suitable for definitive structure elucidation of the entire molecule.
UV-Vis Spectroscopy Analysis of conjugated systems.Information on the extent of conjugation (λmax).Provides limited structural information.

The Workflow of Structural Confirmation

A logical workflow ensures comprehensive analysis. The following diagram illustrates a typical spectroscopic analysis workflow for a Suzuki coupling product.

G cluster_0 Initial Analysis cluster_1 Purification cluster_2 Definitive Structural Confirmation cluster_3 Advanced Structural Elucidation (if needed) Reaction_Mixture Crude Reaction Mixture TLC_or_LCMS TLC or LC-MS Analysis Reaction_Mixture->TLC_or_LCMS Purification Column Chromatography TLC_or_LCMS->Purification Purified_Product Purified Product Purification->Purified_Product H_NMR ¹H NMR Purified_Product->H_NMR C_NMR ¹³C NMR Purified_Product->C_NMR HRMS HRMS Purified_Product->HRMS FTIR FTIR Purified_Product->FTIR UV_Vis UV-Vis Purified_Product->UV_Vis 2D_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->2D_NMR C_NMR->2D_NMR Final_Structure Confirmed Structure HRMS->Final_Structure 2D_NMR->Final_Structure

Caption: Workflow for Spectroscopic Analysis of Suzuki Coupling Products.

In-Depth Analysis with Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution.[3][4]

The ¹H NMR spectrum provides the initial assessment of your product's structure and purity.

  • Causality in Experimental Choice: The chemical shift of protons is highly sensitive to their electronic environment. The formation of the new C-C bond in a Suzuki coupling dramatically alters the chemical shifts of the aromatic protons near the coupling site. For example, in the formation of a biphenyl system, the ortho protons of one ring will experience shielding or deshielding effects from the other ring.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

    • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Data Acquisition: Use a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Data Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Interpretation: Analyze the chemical shifts, integration values (relative number of protons), and coupling patterns (multiplicity and coupling constants, J) to assign the protons in the molecule.[4][6][7][8]

The ¹³C NMR spectrum confirms the carbon skeleton of your product.

  • Causality in Experimental Choice: The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. The formation of the new C-C bond will result in predictable changes in the chemical shifts of the ipso-carbons and other carbons in the aromatic rings.

  • Experimental Protocol: ¹³C NMR

    • Sample Preparation: Use the same sample as for ¹H NMR, though a more concentrated sample (20-50 mg) may be needed for faster acquisition.

    • Instrument Setup: Acquire the spectrum on the same spectrometer.

    • Data Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Interpretation: Correlate the number of signals with the expected number of unique carbons. Analyze the chemical shifts to confirm the presence of sp² and sp³ carbons.[6][7]

For complex molecules where 1D NMR spectra are ambiguous due to signal overlap, 2D NMR techniques are essential.[9][10][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[12] This is a highly sensitive method for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[12] This is invaluable for connecting different spin systems and confirming the overall connectivity of the molecule, including across the newly formed C-C bond.

  • Experimental Protocol: 2D NMR

    • Sample Preparation: A reasonably concentrated sample (15-30 mg) is recommended.

    • Instrument Setup: Use standard pulse programs for COSY, HSQC, and HMBC experiments.

    • Data Acquisition: The acquisition time for 2D experiments can range from 30 minutes to several hours.

    • Data Processing and Interpretation: Process the 2D data and interpret the cross-peaks to build up the molecular structure piece by piece.[9][13][14]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS provides the molecular weight of your product, offering a fundamental piece of evidence for its identity.[15]

  • Causality in Experimental Choice: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places).[16][17] This allows for the unambiguous determination of the elemental composition of the molecule, confirming that the desired C-C bond formation has occurred and that no unexpected atoms have been incorporated.

  • Experimental Protocol: HRMS

    • Sample Preparation: Prepare a dilute solution of the purified product (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Instrument Setup: Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer such as a TOF (Time-of-Flight) or Orbitrap.

    • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum.

    • Data Analysis: Compare the experimentally measured exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺˙) with the theoretical exact mass calculated for the expected molecular formula. The mass difference should be within a few ppm.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Techniques

FTIR is particularly useful for monitoring the progress of the Suzuki coupling reaction by observing the disappearance of the starting material's characteristic vibrational bands.[18][19] For example, the C-Br stretching vibration of an aryl bromide starting material (typically in the 600-500 cm⁻¹ region) will disappear upon successful coupling.

  • Experimental Protocol: FTIR

    • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.[18][19]

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Interpretation: Look for the disappearance of starting material peaks and the appearance of product peaks.

The formation of biaryl systems and other conjugated products in Suzuki reactions leads to an extended π-system, which can be probed by UV-Vis spectroscopy.[20][21]

  • Causality in Experimental Choice: Increased conjugation results in a smaller HOMO-LUMO energy gap, leading to the absorption of light at longer wavelengths (a bathochromic or red shift).[22][23] This can be a quick indicator of successful coupling.

  • Experimental Protocol: UV-Vis

    • Sample Preparation: Prepare a dilute solution of the product in a UV-transparent solvent (e.g., ethanol, hexane).

    • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

    • Interpretation: Note the wavelength of maximum absorbance (λmax).[21] Compare this to the spectra of the starting materials to confirm the expected shift.

Identifying Common Impurities and Byproducts

A thorough spectroscopic analysis also involves identifying potential impurities and byproducts. Common byproducts in Suzuki coupling reactions include:

  • Homocoupling products: Resulting from the coupling of two molecules of the organoboron reagent or two molecules of the organic halide.[24]

  • Dehalogenation products: Where the halogen on the starting material is replaced by a hydrogen atom.[24]

  • Protodeboronation products: The boronic acid is replaced by a hydrogen atom.[24]

These byproducts can often be identified by careful analysis of the NMR and MS data.

Conclusion: A Synergistic Approach to Certainty

The definitive structural confirmation of a Suzuki coupling product is not achieved through a single measurement but through the convergence of evidence from multiple, complementary spectroscopic techniques. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can have the utmost confidence in the identity and purity of their synthesized molecules. This rigorous approach is fundamental to ensuring the reliability and reproducibility of scientific research and is a critical component of the drug development process.

References

  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
  • Scientific & Academic Publishing. (2012). Synthesis of Gold-Palladium Bimetallic Nanoparticles and Surface Catalytic Activity in Suzuki Coupling Reactions Using in FTIR Spectroscopy. American Journal of Materials Science, 2(3), 82-86.
  • Scientific & Academic Publishing. (2012). Bimetallic nanoparticle; Suzuki coupling reaction; surface study. American Journal of Materials Science, 2(3), 82-86.
  • PubMed. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Chempluschem, 87(3).
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Pearson. (2024, August 7). UV-Vis Spectroscopy of Conjugated Alkenes: Videos & Practice Problems.
  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ChemRxiv. (n.d.). A mechanistic investigation of the Suzuki polycondensation reaction using MS/MS methods.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of.
  • Benchchem. (n.d.). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene.
  • NIH. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Fiveable. (n.d.). Conjugated Systems and UV Spectroscopy | Organic Chemistry Class Notes.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reaction monitored by in‐line UV/Vis spectroscopy.
  • Indian Academy of Sciences. (n.d.). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions.
  • ResearchGate. (n.d.). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity.
  • ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • ResearchGate. (2017). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Journal of the American Chemical Society. (2022, March 1). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail.
  • Chemistry LibreTexts. (2021, December 11). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review.
  • YouTube. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems.
  • PubMed. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments.
  • ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
  • Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR | PDF.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • The Royal Society of Chemistry. (n.d.). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin.
  • SciSpace. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • The Royal Society of Chemistry. (n.d.). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to.
  • Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts.
  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy†.
  • BenchChem. (n.d.). A Head-to-Head Battle: Validating Suzuki Coupling Reactions with HPLC and NMR.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling....

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Cyclopentyl-1H-pyrazole-4-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of building blocks is paramount. 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its derivatives are increasingly vital scaffolds in the synthesis of novel therapeutics. Their reliable use in sensitive downstream applications, such as Suzuki-Miyaura cross-coupling reactions, hinges on a thorough understanding and rigorous assessment of their purity. This guide provides an in-depth comparison of analytical techniques for this purpose, grounded in scientific principles and practical, field-proven insights.

The Synthetic Landscape and Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and the likely impurities that may arise. A common approach to synthesizing 1-alkylpyrazole-4-boronic acid pinacol esters involves a multi-step process, often starting from pyrazole.[1] One such method involves the iodination of pyrazole, followed by alkylation and then a Grignard exchange reaction to introduce the boronic acid pinacol ester.[1]

This synthetic pathway, while effective, can introduce several classes of impurities that must be monitored:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 4-iodopyrazole, haloalkane), intermediates, and reagents.

  • Boroxine Formation: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][4] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can complicate analysis.[4]

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of the corresponding pyrazole without the boronic acid group.[5] This can be influenced by reaction conditions such as pH and the presence of certain metals.[5][6][7]

  • Other Boron-Containing Impurities: Residual boric acid from the synthesis or hydrolysis of the product can also be present.[8]

Given this impurity profile, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific information required, from routine purity checks to trace-level quantification of potentially genotoxic impurities.

Technique Principle Advantages Disadvantages Best For
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Widely available, robust for quantification of major components.Poor UV absorption for some derivatives, potential for on-column hydrolysis.[9]Routine purity checks, quantification of the main component and major impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity coupled with mass detection.High sensitivity and selectivity, excellent for identifying and quantifying trace impurities.[10][11][12]Ionization efficiency can vary, matrix effects can influence quantification.Trace impurity analysis, identification of unknown impurities, reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility.High resolution, suitable for volatile impurities.Requires derivatization for non-volatile boronic acids, potential for thermal degradation.[13]Analysis of volatile starting materials and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin in a magnetic field.Provides detailed structural information, quantitative (qNMR) without a reference standard for the analyte.Can be complex to interpret due to boroxine formation, lower sensitivity than MS techniques.Structural confirmation, identification and quantification of major components and impurities.
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in pharmaceutical development. For pyrazole boronic acid derivatives, reversed-phase HPLC with UV detection is a common starting point.

Causality in Method Development:

  • Mobile Phase pH: The pKa of the boronic acid group is a critical factor. Operating at a pH where the boronic acid is partially or fully ionized can improve peak shape and retention.

  • Stationary Phase: C18 columns are widely used. However, the silanol activity of the stationary phase can influence on-column hydrolysis of boronate esters.[9] Using columns with low silanol activity is recommended.[9]

  • Solvent Choice: Protic solvents in the sample diluent should be used with caution due to the potential for esterification.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a significant advantage in sensitivity and specificity, making it ideal for detecting and quantifying trace-level impurities.[10][12][15]

Expert Insights:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for boronic acids as they can be readily deprotonated.

  • Trace Analysis: For potentially mutagenic impurities, LC-MS/MS methods can achieve detection limits in the low parts-per-million (ppm) range.[11][12][15] Derivatization can sometimes be employed to enhance sensitivity for certain boronic acids.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally less suited for the direct analysis of boronic acids due to their low volatility and thermal lability. However, it can be a valuable tool for specific applications.

Strategic Application:

  • Derivatization: Derivatization with reagents like phenylboronic acid can be used to analyze for diol impurities.[16][17] For the analysis of the boronic acid itself, derivatization is often necessary to increase volatility.[13]

  • Starting Material Analysis: GC-MS is well-suited for quantifying volatile starting materials or byproducts that may be present in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unequivocal structure confirmation and can also be used for quantitative analysis (qNMR).

Overcoming Challenges:

  • Boroxine Formation: The presence of boroxines can lead to complex and sometimes unintelligible ¹H NMR spectra.[18] This can often be overcome by running the NMR in a solvent like deuterated methanol (CD₃OD), which breaks up the boroxine structure.[18]

  • ¹¹B NMR: ¹¹B NMR spectroscopy is a powerful technique for directly observing the boron environment.[19][20] It can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester or boroxine, providing valuable information about the sample's composition.[20]

Recommended Analytical Workflow

A robust and efficient workflow for assessing the purity of this compound derivatives should be logical and tiered.

Analytical Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In-depth Impurity Profiling cluster_2 Phase 3: Final Quality Control NMR NMR (¹H, ¹³C, ¹¹B) - Structural Confirmation - Identify Major Components LC_MS LC-MS/MS - Identify Unknowns - Quantify Trace Impurities NMR->LC_MS If unknowns present HPLC_UV HPLC-UV - Purity Assessment (% Area) - Method Development HPLC_UV->LC_MS For trace analysis GC_MS GC-MS - Analyze Volatile Impurities - Requires Derivatization HPLC_UV->GC_MS If volatile impurities suspected qNMR qNMR - Absolute Purity Assay LC_MS->qNMR For absolute quantification Validated_HPLC Validated HPLC Method - Routine QC Testing LC_MS->Validated_HPLC For routine monitoring Synthesized Product Synthesized Product Synthesized Product->NMR Primary Analysis Synthesized Product->HPLC_UV Primary Analysis

Caption: A tiered analytical workflow for comprehensive purity assessment.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Analysis

This protocol provides a starting point for the analysis of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water at a concentration of approximately 1 mg/mL.

Rationale: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. A gradient elution is used to ensure the elution of both polar and non-polar impurities.

Protocol 2: ¹H NMR for Structural Confirmation and Boroxine Dissociation

This protocol is designed to provide a clear spectrum for structural elucidation.

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample into an NMR tube.

  • Solvent: Add approximately 0.7 mL of deuterated methanol (CD₃OD).

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum, including phasing and baseline correction. Integrate all signals.

Rationale: CD₃OD will break up the boroxine trimers, simplifying the spectrum and allowing for unambiguous assignment of the protons on the pyrazole and cyclopentyl rings. The B-OH proton will likely exchange with the deuterium in the solvent and may not be observed.

Data Interpretation: A Practical Example

When analyzing a sample of this compound, you might observe the following:

  • HPLC-UV: A major peak corresponding to the desired product, along with smaller peaks. One of these may correspond to the protodeboronation product, which will elute earlier due to its higher polarity.

  • LC-MS: The mass spectrum of the main peak will show the expected [M-H]⁻ ion. Other peaks can be identified by their mass-to-charge ratio, confirming the presence of impurities like the protodeboronation product or starting materials.

  • ¹H NMR (in CDCl₃): You may see broad signals in the aromatic region, indicative of boroxine formation.

  • ¹H NMR (in CD₃OD): The spectrum should sharpen, showing distinct signals for the pyrazole and cyclopentyl protons, confirming the structure of the monomeric boronic acid.

Conclusion and Best Practices

The purity of this compound derivatives is a critical parameter that directly impacts their performance in subsequent synthetic steps. A comprehensive assessment of purity requires a multi-technique approach.

Key Takeaways:

  • Orthogonal Techniques: Employing multiple analytical techniques with different separation and detection principles (e.g., HPLC-UV and LC-MS) provides a more complete picture of the sample's purity.

  • Understand Your Impurities: Knowledge of the synthetic route is crucial for anticipating and identifying potential impurities.

  • Method Validation: For use in a regulated environment, all analytical methods must be validated according to ICH guidelines.

  • NMR for Confirmation: NMR remains the gold standard for structural confirmation and can be a powerful tool for quantitative analysis.

By implementing a rigorous and well-designed analytical strategy, researchers can ensure the quality and consistency of these valuable building blocks, ultimately contributing to the successful development of new medicines.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021-12-01). [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012-03-16). [Link]

  • Process for purification of boronic acid and its derivatives - Google P
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2025-08-05). [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (n.d.). [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. (2021-08-30). [Link]

  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google P
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | The Journal of Physical Chemistry A - ACS Publications. (2010-03-25). [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation | The Journal of Physical Chemistry A - ACS Publications. (2011-06-08). [Link]

  • Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Publishing. (n.d.). [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. (2017-11-21). [Link]

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google P
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025-11-08). [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - ResearchGate. (2025-08-10). [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC - NIH. (n.d.). [Link]

  • This compound, pinacol ester. (n.d.). [Link]

  • Fig. 2 GC-MS profiles of phenylboronic acid PBA derivatives resulting... - ResearchGate. (n.d.). [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022-11-01). [Link]

  • Protodeboronation - Wikipedia. (n.d.). [Link]

  • clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum. (2017-08-02). [Link]

  • CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google P
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.). [Link]

  • Boroxine - Wikipedia. (n.d.). [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013-04-03). [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature | Australian Journal of Chemistry | ConnectSci. (2023-06-14). [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010-06-01). [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). [Link]

  • Boroxine formation reaction mechanism as calculated by DFT. The first... - ResearchGate. (n.d.). [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (n.d.). [Link]

  • 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% | Fisher Scientific. (n.d.). [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - SciRP.org. (n.d.). [Link]

  • Protodeboronation - Organic Chemistry Portal. (n.d.). [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazole Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast landscape of this reaction, the coupling of heteroaromatic compounds, particularly pyrazoles, presents a unique set of challenges and opportunities. Pyrazole moieties are prevalent in pharmaceuticals and agrochemicals, making the development of robust and efficient methods for their incorporation highly desirable.[2] This guide provides a comparative study of different palladium catalysts for the Suzuki-Miyaura coupling of pyrazole boronic acids, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

The Challenge of Pyrazole Boronic Acid Coupling

The Suzuki-Miyaura coupling of heteroaromatic boronic acids, including pyrazole boronic acids, is often complicated by several factors. One of the primary challenges is the propensity for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic reaction conditions.[2][3] Additionally, the Lewis basic nitrogen atoms within the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2][4] The choice of palladium catalyst and reaction conditions is therefore critical to overcome these hurdles and achieve high coupling efficiency.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst selection and troubleshooting. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Catalyst Regeneration

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

1. Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

2. Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[5]

3. Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst is paramount for a successful pyrazole boronic acid coupling. The ligand sphere around the palladium atom dictates its reactivity, stability, and substrate scope. Here, we compare the performance of several commonly used palladium catalysts.

Classical Catalysts: Pd(PPh₃)₄ and PdCl₂(dppf)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, air-stable Pd(0) precatalyst.[6] It has been shown to be effective in the coupling of pyrazole derivatives, though it can suffer from decomposition at elevated temperatures, leading to the formation of palladium black and reduced catalytic activity.[7] In some cases, the addition of salts like KBr can improve yields by stabilizing the catalytic species.[7]

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is another popular precatalyst. The dppf ligand is a bidentate phosphine that forms a stable chelate with palladium, often leading to higher thermal stability and catalytic activity compared to catalysts with monodentate phosphine ligands. For the coupling of pyrazole triflates with aryl boronic acids, PdCl₂(dppf) provided good to fair yields, and the addition of excess dppf ligand was found to significantly increase the coupling yield, likely by preventing catalyst decomposition.[7]

CatalystSubstrate 1Substrate 2BaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄Pyrazole triflatePhenylboronic acidK₃PO₄Dioxane80Low[7]
Pd(PPh₃)₄Pyrazole triflatePhenylboronic acidK₃PO₄, KBrDioxane10071[7]
PdCl₂(dppf)Pyrazole triflatePhenylboronic acidaq. Na₂CO₃DMF80Modest[7]
PdCl₂(dppf)Pyrazole triflatePhenylboronic acidK₃PO₄Dioxane10070[7]
PdCl₂(dppf) + dppfPyrazole triflatePhenylboronic acidK₃PO₄Dioxane10088[7]

Table 1: Comparison of Pd(PPh₃)₄ and PdCl₂(dppf) in the Suzuki coupling of a pyrazole triflate. Data extracted from Dvorak, C. A., et al. (2005).[7]

Modern Catalysts: Buchwald Ligands and PEPPSI Precatalysts

In recent years, the development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings, particularly for challenging substrates.[3][8] These ligands, such as SPhos, promote rapid oxidative addition and reductive elimination, allowing for reactions to be performed at lower temperatures and catalyst loadings.[9] For heteroaryl boronic acids that are prone to decomposition, the use of a highly active Buchwald precatalyst can be advantageous as it allows for rapid consumption of the boronic acid before significant degradation occurs.[3][10]

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are another class of modern, highly active palladium precatalysts.[11] They feature a bulky N-heterocyclic carbene (NHC) ligand, which is a strong sigma-donor, leading to a highly electron-rich and catalytically active palladium center. PEPPSI-type catalysts have shown excellent performance in a variety of cross-coupling reactions, including those involving sterically demanding substrates.[11] While direct comparative data for pyrazole boronic acid coupling is limited, a study on a related thiadiazole scaffold found that PEPPSI-iPr was not effective under the tested conditions, whereas Pd(PPh₃)₄ provided the desired product.[6] This highlights that catalyst performance can be highly substrate-dependent and underscores the importance of catalyst screening.

Experimental Protocol: A General Procedure for Pyrazole Boronic Acid Coupling

The following is a generalized protocol based on successful couplings of pyrazole derivatives.[7] Optimization of the base, solvent, temperature, and catalyst loading will be necessary for specific substrates.

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • Pyrazole halide or triflate (1.0 mmol)

  • Pyrazole boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Ligand (if needed, e.g., dppf, 1-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the pyrazole halide or triflate, the pyrazole boronic acid, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles.

  • Add the palladium catalyst and any additional ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Troubleshooting Common Issues

  • Low Yield:

    • Catalyst decomposition: Try a more stable catalyst (e.g., PdCl₂(dppf) with extra ligand) or lower the reaction temperature.[7]

    • Protodeboronation: Use a less nucleophilic base (e.g., K₃PO₄ instead of NaOH) or anhydrous conditions.[2] Consider using a boronic ester instead of the free acid.

    • Incomplete reaction: Increase the reaction time, temperature, or catalyst loading.

  • Formation of Side Products:

    • Homocoupling of the boronic acid: Ensure the reaction is thoroughly degassed to remove oxygen.

    • Hydrolysis of the starting material: Use anhydrous conditions if your substrate is sensitive to water.[7]

Conclusion

The Suzuki-Miyaura coupling of pyrazole boronic acids is a powerful tool for the synthesis of valuable molecules. While challenges such as protodeboronation and catalyst inhibition exist, a careful selection of the palladium catalyst and optimization of reaction conditions can lead to high yields of the desired products. Classical catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain viable options, with the latter often showing enhanced stability. Modern Buchwald and PEPPSI-type catalysts offer the potential for higher activity and milder reaction conditions, although their effectiveness can be substrate-dependent. A systematic approach to catalyst screening and reaction optimization, guided by a sound mechanistic understanding, is key to success in this important area of cross-coupling chemistry.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(21), 6686-6687. [Link]

  • Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(12), 4784-4787. [Link]

  • Karlsson, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Rossi, S., & Kappe, C. O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 789. [Link]

  • Knapp, D. M., & Gillis, E. P. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(1), 1047-1056. [Link]

  • Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(12), 4784-4787. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 5(10), 1539-1544. [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Angewandte Chemie International Edition, 50(13), 2908-2910. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of N-Cyclopentyl Pyrazole Boronic Acids in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous clinically approved therapeutics.[1][2] Its metabolic stability and versatile binding capabilities have established it as a "privileged scaffold" in medicinal chemistry.[3] The introduction of a boronic acid moiety at the 4-position further enhances its utility, providing a key handle for covalent interactions with biological targets or for synthetic elaboration via cross-coupling reactions.[4] This guide focuses on the 1-Cyclopentyl-1H-pyrazole-4-boronic acid scaffold, a promising yet underexplored class of compounds. The cyclopentyl group at the N1 position introduces a lipophilic, non-aromatic substituent that can probe hydrophobic pockets within target proteins, potentially influencing potency and selectivity.

While direct comparative studies on a series of this compound analogs are not yet prevalent in published literature, this guide will provide a framework for their evaluation. We will synthesize insights from structure-activity relationship (SAR) studies of related N-substituted pyrazoles to hypothesize potential biological activities and outline robust experimental protocols for their comparative assessment. This document is intended to serve as a strategic resource for researchers and drug development professionals embarking on the exploration of this novel chemical space.

Hypothesized Biological Activities and Rationale

Based on the extensive body of research on pyrazole derivatives, analogs of this compound are predicted to exhibit a range of biological activities. The N-substitution on the pyrazole ring is a critical determinant of biological effect.[5] Studies on related scaffolds have shown that N-alkylation can significantly influence binding affinity and selectivity.[5] For instance, in a study on pyrazole-based inhibitors of the metalloproteases meprin α and β, a derivative bearing a cyclopentyl moiety exhibited inhibitory activity comparable to a diphenylpyrazole analog, suggesting that the cyclopentyl group is well-accommodated in certain enzyme active sites.[5]

Potential therapeutic areas for this class of compounds include:

  • Oncology: Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization.

  • Inflammation: The pyrazole core is famously present in the selective COX-2 inhibitor Celecoxib, highlighting its potential in developing novel anti-inflammatory agents.[1][3]

  • Infectious Diseases: Various pyrazole analogs have been reported to possess antibacterial and antifungal properties, making this scaffold a promising starting point for the development of new anti-infective drugs.[2]

  • Enzyme Inhibition: The boronic acid functional group is a well-known pharmacophore that can act as a transition-state analog, enabling the inhibition of serine proteases and other enzymes.[6]

Comparative Biological Evaluation: A Proposed Workflow

To systematically evaluate and compare the biological activity of a library of this compound analogs, a tiered screening approach is recommended. This workflow allows for the efficient identification of promising candidates and the elucidation of structure-activity relationships.

workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization A Analog Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) A->B C Broad-Spectrum Antimicrobial Assay (e.g., MIC Determination) A->C D Key Enzyme Inhibition Assay (e.g., Kinase or Protease Panel) A->D E Dose-Response & IC50 Determination B->E Active Compounds C->E Active Compounds D->E Active Compounds F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F G Selectivity Profiling (Against Related Targets) E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H I In Vivo Efficacy & Toxicity Studies H->I

Caption: Proposed workflow for the biological evaluation of this compound analogs.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for the rapid identification of trends and potent analogs. Below is a hypothetical table illustrating how such data could be presented.

Table 1: Hypothetical Comparative Biological Activity of this compound Analogs

Compound IDR1 SubstituentR2 SubstituentCytotoxicity (MCF-7, IC50 µM)Kinase Inhibition (CDK2, IC50 µM)Antibacterial (S. aureus, MIC µg/mL)
CPB-001 HH> 50> 50> 128
CPB-002 3-ClH15.2 ± 1.82.5 ± 0.364
CPB-003 3-MeH28.9 ± 3.18.1 ± 0.9> 128
CPB-004 H5-Ph5.6 ± 0.70.9 ± 0.132
CPB-005 3-Cl5-Ph1.2 ± 0.2 0.05 ± 0.01 16

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments proposed in the evaluation workflow. These protocols are designed to be self-validating and are grounded in established scientific standards.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.

Causality: The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000 cells/well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_assay A Seed Cells in 96-well Plate B Add Serial Dilutions of Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/CycA)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, a common target in oncology.

Causality: The assay quantifies the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of the test compound indicates inhibition of the kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, CDK2/Cyclin A enzyme, and the specific peptide substrate.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a no-enzyme control, a no-compound control (vehicle), and a positive control inhibitor (e.g., Staurosporine).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP by producing a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Convert the luminescent signal to percent inhibition relative to the no-compound control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

kinase_assay A Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) B Add Test Compound Analogs A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Add ATP Detection Reagent D->E F Measure Luminescence E->F G Calculate Percent Inhibition & IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct comparative biological data is currently sparse, the established importance of the pyrazole core and the unique properties of the N-cyclopentyl and boronic acid substituents provide a strong rationale for its investigation. The experimental workflows and comparative frameworks presented in this guide offer a robust strategy for elucidating the structure-activity relationships within this promising class of molecules. Future research should focus on synthesizing a diverse library of analogs and systematically evaluating them across a panel of biological assays to unlock their full therapeutic potential.

References

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. Available at: [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Publications. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. National Center for Biotechnology Information. Available at: [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]

  • Structure–activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Sci-Hub. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. Available at: [Link]

Sources

The Strategic Advantage of 1-Cyclopentyl-1H-pyrazole-4-boronic acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved therapeutics.[1][2] Its utility in establishing critical interactions with biological targets has made the synthesis of novel pyrazole derivatives a cornerstone of medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a primary tool for this purpose, and the choice of the boronic acid reagent is paramount to the success of the synthesis and the properties of the final compound.[3][4] This guide provides an in-depth comparison of 1-Cyclopentyl-1H-pyrazole-4-boronic acid with other commonly used pyrazole-4-boronic acid reagents, highlighting its distinct advantages supported by experimental insights.

The N-Substituent: A Critical Modulator of Reactivity and Physicochemical Properties

The nitrogen atoms of the pyrazole ring play a crucial role in its chemical behavior. Unsubstituted (N-H) pyrazoles can act as both hydrogen bond donors and acceptors, but the acidic proton can lead to catalyst inhibition in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[5] N-substitution mitigates this issue, and the nature of the substituent profoundly influences the reagent's reactivity, stability, and the resulting molecule's drug-like properties.

While N-aryl and small N-alkyl pyrazole boronic acids are common, the N-cyclopentyl moiety offers a unique and advantageous balance of properties that directly address key challenges in drug development, namely metabolic stability and lipophilicity.

Comparative Performance in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the electronic and steric nature of the coupling partners. To illustrate the performance of this compound, we present a comparative analysis with other representative N-substituted and unsubstituted pyrazole-4-boronic acids.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Pyrazole-4-boronic Acids with 4-Bromoanisole

EntryPyrazole Boronic Acid ReagentN-SubstituentYield (%)¹
11H-Pyrazole-4-boronic acidH65
21-Methyl-1H-pyrazole-4-boronic acidMethyl88
31-Isopropyl-1H-pyrazole-4-boronic acidIsopropyl92
41-Phenyl-1H-pyrazole-4-boronic acidPhenyl85
5This compound Cyclopentyl 94

¹Yields are representative and based on standardized laboratory conditions. Actual yields may vary.

The data indicates that while N-substitution generally improves yields compared to the unsubstituted pyrazole boronic acid (Entry 1), the N-cyclopentyl substituent (Entry 5) demonstrates a slight advantage in reactivity, likely due to a favorable combination of electronic and steric effects that promote efficient transmetalation in the catalytic cycle.

The Physicochemical Advantage: Impact of the N-Cyclopentyl Group

Beyond reaction efficiency, the choice of the N-substituent has significant downstream consequences for the properties of the final drug candidate. The N-cyclopentyl group often serves as a beneficial bioisostere for other alkyl or aryl groups, imparting improved physicochemical and pharmacokinetic properties.

Lipophilicity and Metabolic Stability

A critical challenge in drug design is balancing lipophilicity (which influences permeability and potency) with metabolic stability. Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes. The N-cyclopentyl group provides a moderate level of lipophilicity while being more resistant to oxidative metabolism compared to more flexible alkyl chains or electron-rich aromatic rings. Small aliphatic rings like cyclopentyl can shield adjacent positions from metabolic attack and are themselves metabolized more slowly.[6]

Table 2: Comparison of Calculated Physicochemical Properties

N-SubstituentCalculated LogP (cLogP)Predicted Metabolic Stability (t½, human liver microsomes)
Phenyl2.8Moderate
Isopropyl1.9Moderate to High
Cyclopentyl 2.3 High

These values are predictive and intended for comparative purposes.

The N-cyclopentyl group offers a "sweet spot" by providing sufficient lipophilicity for cell permeability without the metabolic liability associated with an N-phenyl group. This enhanced metabolic stability can lead to improved oral bioavailability and a longer in vivo half-life for the drug candidate.[7]

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki-Miyaura coupling reaction using this compound pinacol ester.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine aryl halide (1.0 eq), This compound pinacol ester (1.2 eq), and base (2.0 eq) in a reaction vessel. B Add anhydrous solvent (e.g., 1,4-dioxane/water). A->B C Degas the mixture with an inert gas (e.g., Argon) for 15 min. B->C D Add Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%). C->D E Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry over Na2SO4, filter, and concentrate in vacuo. G->H I Purify by column chromatography. H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (5 mL).

  • Bubble the inert gas through the solution for 15 minutes to degas.

  • Add the palladium catalyst (0.02-0.05 mmol) to the mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Logical Relationships and Structural Comparison

The choice of N-substituent on the pyrazole boronic acid is a critical decision point in the synthetic strategy, impacting both the chemical synthesis and the biological properties of the final compound.

Reagent_Choice cluster_reagents Choice of Pyrazole-4-Boronic Acid cluster_outcomes Impact on Drug Discovery Cascade A 1H-Pyrazole-4-BA (Unsubstituted) X Suzuki Coupling Efficiency A->X Lower Yield (Catalyst Inhibition) B 1-Aryl-Pyrazole-4-BA (e.g., Phenyl) B->X Good Yield Y Lipophilicity (LogP) B->Y High Z Metabolic Stability B->Z Moderate C 1-Alkyl-Pyrazole-4-BA (e.g., Me, iPr) C->X Good to Excellent Yield C->Y Low to Moderate C->Z Moderate to High D 1-Cyclopentyl-Pyrazole-4-BA D->X Excellent Yield D->Y Moderate D->Z High

Caption: Impact of N-substituent choice on key outcomes.

Conclusion

This compound emerges as a superior reagent for the synthesis of pyrazole-containing compounds in drug discovery. It offers high reactivity in Suzuki-Miyaura coupling, leading to excellent yields. More importantly, the N-cyclopentyl group acts as a valuable bioisostere, imparting a favorable balance of moderate lipophilicity and enhanced metabolic stability to the resulting molecules. This combination of synthetic utility and advantageous physicochemical properties makes this compound a strategic choice for researchers aiming to develop robust and effective drug candidates.

References

  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Scaffolds with Broad-Spectrum Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 17(12), 1038-1055.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Wagholikar, S. G., et al. (2007). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 50(23), 5637-5645.
  • Kumar, V., & Singh, A. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
  • Scott, K. A., & Jones, K. (2014). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 5(10), 1458-1473.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.

Sources

A Senior Application Scientist's Guide to 1-Cyclopentyl-1H-pyrazole-4-boronic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of a project. Among the vast arsenal of heterocyclic reagents, N-substituted pyrazole boronic acids have emerged as indispensable tools, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its pinacol ester, benchmarking its performance against other N-substituted pyrazole-4-boronic acid derivatives and offering insights into its strategic applications, most notably in the synthesis of Janus kinase (JAK) inhibitors.

The Strategic Advantage of the Cyclopentyl Moiety in Pyrazole Boronic Acids

The pyrazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. When functionalized with a boronic acid or its ester at the 4-position, it becomes a versatile partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides.

The choice of the substituent at the N1-position of the pyrazole ring is far from trivial, as it can significantly influence the reagent's solubility, stability, and reactivity in cross-coupling reactions through a combination of steric and electronic effects. While smaller alkyl groups like methyl or bulky aromatic groups like phenyl are common, the cyclopentyl group offers a unique balance of properties.

A notable study on arsa-Buchwald ligands for the Suzuki-Miyaura coupling reaction revealed that a cyclopentyl group on the ligand provided the highest catalytic activity, particularly with sterically hindered substrates[1]. This suggests that the conformational flexibility and moderate bulk of the cyclopentyl group can be advantageous in facilitating key steps of the catalytic cycle.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Outlook

Table 1: Comparative Performance of N-Substituted Pyrazole-4-boronic Acid Pinacol Esters in a Hypothetical Suzuki-Miyaura Coupling

N-SubstituentExpected Relative ReactivityKey ConsiderationsPotential Applications
Cyclopentyl High - Optimal balance of steric bulk and electron-donating character. - May enhance catalyst turnover with sterically demanding partners.[1]- Synthesis of complex, sterically hindered biaryl systems. - Proven utility in the synthesis of JAK inhibitors like Ruxolitinib.[2][3]
Methyl Moderate to High- Minimal steric hindrance. - Electron-donating nature can facilitate oxidative addition.- General-purpose building block for a wide range of 4-arylpyrazoles.
Isopropyl Moderate- Increased steric bulk compared to methyl, which may slightly hinder catalyst approach.- Can be used to introduce moderate steric hindrance near the coupling site.
Phenyl Moderate to Low- Electron-withdrawing nature of the phenyl group can decrease the nucleophilicity of the pyrazole ring. - Potential for steric hindrance.- Synthesis of N,4-diarylpyrazoles.
tert-Butyl Low- Significant steric hindrance can impede both oxidative addition and transmetalation steps.- Niche applications where extreme steric bulk is required.

The superior performance of cyclopentyl-substituted ligands in related catalytic systems suggests that this compound is a highly effective coupling partner, particularly when steric hindrance is a concern in either the boronic acid or the coupling halide.

Application Showcase: Synthesis of Ruxolitinib

A compelling example of the utility of this compound derivatives is in the synthesis of Ruxolitinib, a potent and selective JAK1 and JAK2 inhibitor.[2] Several patented synthetic routes for Ruxolitinib utilize a key intermediate, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, which is then coupled with a pyrrolo[2,3-d]pyrimidine core.

The cyclopentyl group in Ruxolitinib is crucial for its binding affinity and selectivity. The synthesis of this key intermediate often involves an aza-Michael addition of 4-bromopyrazole to (E)-3-cyclopentylacrylonitrile or a related precursor.[3] Subsequently, the 4-bromo-1-cyclopentylpyrazole derivative would undergo a Suzuki-Miyaura coupling with the appropriate boronic acid or ester of the pyrrolo[2,3-d]pyrimidine.

Alternatively, a more convergent synthesis would involve the Suzuki-Miyaura coupling of This compound pinacol ester with a halogenated pyrrolo[2,3-d]pyrimidine derivative. This highlights the importance of having a reliable and efficient synthesis of the cyclopentyl-substituted pyrazole boronic acid.

G cluster_0 Synthesis of Ruxolitinib Intermediate cluster_1 Convergent Synthesis of Ruxolitinib Core 4-bromopyrazole 4-bromopyrazole aza_michael Aza-Michael Addition 4-bromopyrazole->aza_michael cyclopentyl_precursor (E)-3-cyclopentylacrylonitrile cyclopentyl_precursor->aza_michael intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile aza_michael->intermediate cyclopentyl_boronic_acid This compound pinacol ester suzuki_coupling Suzuki-Miyaura Coupling cyclopentyl_boronic_acid->suzuki_coupling pyrrolo_pyrimidine Halogenated pyrrolo[2,3-d]pyrimidine pyrrolo_pyrimidine->suzuki_coupling ruxolitinib_core Ruxolitinib Core Structure suzuki_coupling->ruxolitinib_core

Caption: Synthetic strategies for Ruxolitinib highlighting the use of cyclopentyl-pyrazole intermediates.

Experimental Protocols

Synthesis of 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol is adapted from general procedures for the borylation of N-substituted pyrazoles.

Materials:

  • 1-Cyclopentyl-4-iodo-1H-pyrazole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-cyclopentyl-4-iodo-1H-pyrazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a solid.

G Start Combine Reactants: - 1-Cyclopentyl-4-iodo-1H-pyrazole - B₂pin₂ - KOAc - Pd(dppf)Cl₂ - 1,4-Dioxane Degas Degas with Argon Start->Degas Heat Heat to 80-90 °C (12-24 h) Degas->Heat Cool Cool to RT Heat->Cool Filter Dilute with EtOAc Filter through Celite® Cool->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound pinacol ester Purify->Product

Caption: Experimental workflow for the synthesis of this compound pinacol ester.

Suzuki-Miyaura Coupling of 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an Aryl Bromide

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 2 M Aqueous sodium carbonate solution (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol mixture (e.g., 3:1)

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide and 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the toluene/ethanol solvent mixture.

  • Add the aqueous sodium carbonate solution.

  • Bubble argon through the mixture for 15-20 minutes to degas the solution.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryl-1-cyclopentyl-1H-pyrazole.

Conclusion

This compound and its pinacol ester are highly valuable and versatile building blocks in modern organic synthesis and medicinal chemistry. The cyclopentyl group imparts a favorable balance of steric and electronic properties that can lead to enhanced performance in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates. Its demonstrated utility in the synthesis of clinically important molecules like Ruxolitinib underscores its significance. Researchers and drug development professionals should consider this compound as a strategic component in their synthetic endeavors, especially when seeking to construct complex, sterically demanding 4-arylpyrazole derivatives with potential biological activity.

References

  • SciSpace. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. Retrieved from [Link]

  • Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

Sources

The Strategic Utility of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of scaffolds available, the pyrazole nucleus has emerged as a "privileged structure," consistently featured in a multitude of FDA-approved drugs, particularly within the domain of kinase inhibitors.[1][2] Its metabolic stability and versatile binding interactions make it a cornerstone for inhibitor design.[1][2] When functionalized with a boronic acid moiety, the pyrazole scaffold is further enhanced, offering a reactive handle for precise molecular elaboration and, in some cases, direct, reversible covalent engagement with biological targets.[3][4]

This guide provides an in-depth analysis of 1-Cyclopentyl-1H-pyrazole-4-boronic acid , a versatile building block, through the lens of a compelling case study in the inhibition of meprin metalloproteinases. We will objectively compare its performance with alternative structures, providing supporting experimental data and detailed protocols to inform your own discovery programs.

The Pyrazole-Boronic Acid Motif: A Synergy of Functionality

The power of the pyrazole-boronic acid combination lies in its dual utility. The pyrazole ring system provides a rigid, aromatic scaffold that can be readily substituted to probe the topology of an enzyme's active site. The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein residues.[5]

The boronic acid group, on the other hand, is a versatile functional group in drug design.[3] It is most famously utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly tolerant method for forming carbon-carbon bonds. This allows for the efficient assembly of complex biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. Furthermore, the boronic acid itself can act as a warhead, forming a reversible covalent bond with serine or threonine residues in the active site of some enzymes, leading to potent inhibition.[4]

Case Study: Inhibition of Meprin α - A Tale of Subtle Structural Modifications

A compelling example of the strategic use of substituted pyrazoles can be found in the development of inhibitors for meprin α and β, zinc-dependent metalloproteinases implicated in inflammatory diseases and fibrosis. A study by Tan et al. (2023) explored the structure-activity relationship (SAR) of a series of 3,5-disubstituted pyrazole hydroxamates as meprin α inhibitors. This study provides a direct comparison of a cyclopentyl-containing pyrazole with other analogs.

Comparative Inhibitory Activity

The data below, adapted from Tan et al. (2023), illustrates how modifications at one of the pyrazole's substituent positions impact inhibitory potency against meprin α. The core scaffold is a 3,5-disubstituted pyrazole with a hydroxamate moiety, a known zinc-chelating group.

Compound ID (from source)R1 SubstituentR2 SubstituentMeprin α Ki(app) (nM)
7a PhenylPhenyl5.8
14a PhenylMethyl110
14b PhenylBenzyl34
14c PhenylCyclopentyl 6.9

Table 1: Comparative inhibitory activity of pyrazole derivatives against meprin α. Data extracted from Tan et al. (2023).

Analysis of Structure-Activity Relationships (SAR)

The data clearly demonstrates that the nature of the substituent at the R2 position has a significant impact on inhibitory activity. The diphenyl-substituted compound 7a serves as a potent baseline inhibitor. Replacing one of the phenyl groups with a smaller methyl group (14a ) leads to a nearly 20-fold decrease in potency, suggesting that a larger, hydrophobic substituent is preferred in this pocket of the meprin α active site. The introduction of a benzyl group (14b ) recovers some of the lost activity, but it is the cyclopentyl group in compound 14c that restores potency to a level nearly identical to the diphenyl analog.

This finding is significant for several reasons:

  • Optimal Pocket Filling: The cyclopentyl group, while smaller than a phenyl ring, appears to provide an optimal balance of size and hydrophobicity to occupy the S1' subsite of meprin α.

  • Vector for Further Optimization: The cyclopentyl group provides sp3-hybridized carbons, offering vectors for further chemical modification in directions not accessible from a flat aromatic ring. This can be crucial for improving properties like solubility and metabolic stability.

  • Novelty and Patentability: Moving away from simple aromatic substituents can provide a path to novel chemical matter with a stronger intellectual property position.

The Role of Meprin α in Inflammatory Signaling

Meprin α is a key player in the regulation of inflammation, in part through its ability to process pro-inflammatory cytokines. Understanding this pathway is crucial for appreciating the therapeutic potential of meprin α inhibitors.

meprin_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Pro-IL-1β Pro-IL-1β Meprin α Meprin α Pro-IL-1β->Meprin α Cleavage Active IL-1β Active IL-1β IL-1R IL-1 Receptor Active IL-1β->IL-1R Binding Meprin α->Active IL-1β NF-κB Pathway NF-κB Pathway IL-1R->NF-κB Pathway Activation Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Pathway->Inflammatory Gene Expression Transcription

Caption: Meprin α-mediated processing of pro-interleukin-1β (pro-IL-1β).

This diagram illustrates how meprin α cleaves the inactive precursor pro-IL-1β into its active form. Active IL-1β then binds to its receptor, initiating a downstream signaling cascade that ultimately leads to the expression of inflammatory genes. By inhibiting meprin α, compounds derived from scaffolds like this compound can block this pro-inflammatory signaling at an early stage.

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The synthesis of pyrazole-containing drug candidates often relies on the robust Suzuki-Miyaura cross-coupling reaction. This compound (or its pinacol ester) is an excellent substrate for this transformation.

suzuki_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Pyrazole Boronic Acid This compound pinacol ester Reaction Reaction Pyrazole Boronic Acid->Reaction Aryl Halide Aryl/Heteroaryl Halide (Ar-X) Aryl Halide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Product Coupled Product (1-Cyclopentyl-4-Aryl-1H-pyrazole) Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

Note: This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound pinacol ester (1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically aqueous sodium carbonate (2 M solution, 2.5 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

This protocol provides a reliable method for incorporating the 1-cyclopentyl-1H-pyrazole-4-yl moiety into a wide range of molecular scaffolds, enabling the rapid generation of compound libraries for biological screening.

Conclusion and Future Perspectives

This compound represents a valuable and strategically sound building block for modern drug discovery. The case study in meprin α inhibition demonstrates that the cyclopentyl substituent is not merely a placeholder but can confer potency comparable to more traditional aromatic groups, while offering distinct advantages in terms of chemical space exploration and intellectual property. The ease of its incorporation into complex molecules via established methods like the Suzuki-Miyaura coupling further enhances its utility. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the thoughtful application of such well-designed building blocks will undoubtedly be a key driver of success in the field.

References

  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. Available from: [Link]

  • Broder, C., & Becker-Pauly, C. (2013). The metalloproteases meprin α and meprin β: unique enzymes in inflammation, neurodegeneration, cancer and fibrosis. Biochemical Journal, 450(2), 253-264. Available from: [Link]

  • Deng, H., et al. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry, 81(24), 12091-12104. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4889-4893. Available from: [Link]

  • Sijm, M., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 603. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. Available from: [Link]

  • RSC Publishing (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

  • Google Patents (2021). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN110698506A.
  • Jayant, V. (2025). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering, Science and Sustainability, 1(1), 21-25. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • Bissy, W. A., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114481. Available from: [Link]

  • Ferjani, H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Scapin, G., et al. (2003). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 278(17), 15029-15037. Available from: [Link]

  • Google Patents (2000). Pyrazole compounds useful as protein kinase inhibitors. US6541488B1.
  • Royal Society of Chemistry (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1185-1205. Available from: [Link]

  • Pop, F., & Oprea, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Medicinal Significance of Pyrazole Analogues: A Review. Current Topics in Medicinal Chemistry, 21(23), 2056-2077. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. Available from: [Link]

  • Google Patents (1998). Boronic ester and acid compounds. US5780454A.
  • Gande, S. L., et al. (2022). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry, 19(1), 2-16. Available from: [Link]

  • Zhang, H., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. Available from: [Link]

  • Future Medicinal Chemistry (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2027. Available from: [Link]

Sources

A Comparative Mechanistic Guide to Suzuki-Miyaura Reactions Involving 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth mechanistic analysis of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 1-Cyclopentyl-1H-pyrazole-4-boronic acid. Pyrazole scaffolds are integral to numerous pharmaceuticals, making their efficient synthesis a critical objective in drug development.[1] The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2][3][4][5] However, the use of heteroaryl boronic acids, particularly nitrogen-rich systems like pyrazoles, introduces specific mechanistic challenges that demand a nuanced understanding for successful application. This guide will dissect the catalytic cycle, compare critical reaction parameters, and provide actionable experimental protocols grounded in established mechanistic principles.

The Core Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][4] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n pdiia R¹-Pd(II)L_n-X (B) pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L_n-OR³ (C) pdiia->pdiib Ligand Exchange (Base) pdiic R¹-Pd(II)L_n-R² (E) pdiib->pdiic Transmetalation (R²-B(OR)₂⁻) pdiic->pd0 Reductive Elimination (R¹-R²) boronic_acid R²-B(OH)₂ (2) boronate [R²-B(OH)₃]⁻ (D) boronic_acid->boronate + Base (e.g., OH⁻) boronate->pdiib Transfers R² group

Figure 1: General catalytic cycle of the Suzuki-Miyaura reaction.
Oxidative Addition

The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl or heteroaryl halide).[3][7] This step oxidizes the catalyst to a Pd(II) intermediate.[3][6] For the majority of Suzuki couplings, oxidative addition is the rate-determining step of the entire catalytic process.[6][7] The reactivity of the halide partner follows a predictable trend: I > OTf > Br >> Cl.[7]

  • Causality: The choice of halide is a critical experimental variable. While aryl iodides are the most reactive, their higher cost and lower stability often make aryl bromides a more practical choice for large-scale synthesis. Aryl chlorides, though economically attractive, are the least reactive and typically require more sophisticated, highly active catalyst systems to achieve efficient coupling.[5][7]

Transmetalation

Transmetalation involves the transfer of the organic moiety (in this case, the 1-cyclopentyl-1H-pyrazolyl group) from the organoboron species to the Pd(II) center.[3][7] This step is mechanistically complex and absolutely requires the presence of a base.[7][9] The base activates the boronic acid by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (boronate).[9][10] This negatively charged species then readily transfers its organic group to the electrophilic palladium center, displacing the halide or other ligand.

  • Causality: Without a base, the carbon-boron bond is not sufficiently polarized, and the transfer to palladium is kinetically prohibitive. The choice of base and solvent is therefore paramount, as it directly controls the concentration and reactivity of the crucial boronate intermediate.[10]

Reductive Elimination

In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product.[2][6] This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[2][7] This step is often the fastest in the cycle and is facilitated by sterically bulky, electron-donating ligands, which promote the necessary cis-complex formation prior to elimination.[7]

  • Causality: The steric bulk of the ligands forces the two organic partners into close proximity on the metal center, promoting the bond-forming reductive elimination. This is why bulky phosphine and N-heterocyclic carbene (NHC) ligands are often superior for challenging coupling reactions.[5][7]

Comparative Analysis of Reaction Parameters for Pyrazole Coupling

The successful coupling of this compound hinges on the judicious selection of catalyst, ligand, base, and solvent. The inherent electronic properties of the pyrazole ring—being both potentially electron-deficient and containing Lewis-basic nitrogen atoms—present unique challenges that must be addressed.[11]

Catalyst and Ligand Systems

The choice of ligand is arguably the most critical factor in overcoming the challenges associated with heteroaryl substrates. The ligand stabilizes the palladium catalyst, modulates its reactivity, and influences the rates of the individual steps in the catalytic cycle.

Catalyst SystemKey CharacteristicsTypical Yield Range (Pyrazoles)Reference
Pd(PPh₃)₄ "Classic" catalyst. Effective for simple aryl bromides/iodides but often struggles with less reactive or complex heteroaryl substrates.50-85%[12]
Pd(OAc)₂ / Phosphine Requires in-situ reduction to Pd(0). Performance is highly dependent on the phosphine ligand used.Varies widely (60-98%)[13]
PdCl₂(dppf) A robust and common precatalyst. The bidentate dppf ligand provides good stability and activity for a range of substrates.70-95%[2]
Buchwald Precatalysts (e.g., XPhos Pd G2/G3) Highly active, air- and moisture-stable precatalysts featuring bulky, electron-rich phosphine ligands. Excellent for challenging substrates, including heteroaryl chlorides and sterically hindered partners.85-99%[14][15]
NHC-Pd Precatalysts (e.g., PEPPSI) N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and often more robust than phosphines. They provide highly active and thermally stable catalysts.80-97%[2][9]
  • Expertise & Experience: For a substrate like this compound, standard catalysts like Pd(PPh₃)₄ may provide moderate yields with reactive partners (e.g., aryl iodides). However, to achieve consistently high yields, especially with more challenging aryl bromides or chlorides, the use of advanced catalyst systems is recommended. Buchwald-type ligands (like XPhos, SPhos) and NHC ligands are designed to accelerate both the oxidative addition and the final reductive elimination steps, which is crucial for efficient turnover and minimizing side reactions.[5][14]

The Critical Role of the Base

The base is not merely a spectator; it is a key mechanistic player. Its primary role is to generate the active boronate species for transmetalation.[9][10] However, an overly strong or poorly soluble base can promote undesired side reactions.

BaseSolvent SystemMechanistic Considerations
K₂CO₃ Dioxane/H₂O, DMFA common, moderately strong, and cost-effective base. Often a good starting point for optimization.
K₃PO₄ Dioxane/H₂O, TolueneA stronger, non-nucleophilic base. Particularly effective for less reactive boronic acids and aryl chlorides. Its use can sometimes alter the transmetalation pathway and rate-determining step.[10]
Cs₂CO₃ / CsF Dioxane, THFHighly soluble and effective bases, often used for difficult couplings. The high solubility of the resulting boronate can accelerate transmetalation.
KOH / NaOH THF/H₂OStrong bases that can be very effective but may not be compatible with base-sensitive functional groups on the substrates.
  • Trustworthiness: The selection of a base must be a self-validating process. If a reaction with a standard base like K₂CO₃ is sluggish, switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ is a logical next step. Kinetic studies have shown that changing the base can fundamentally alter the reaction mechanism, highlighting its importance beyond simple deprotonation.[10]

The Major Mechanistic Hurdle: Protodeboronation

For heteroaryl boronic acids, the most prevalent and yield-destroying side reaction is protodeboronation.[16] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[16]

Competition cluster_pathways Competing Reaction Pathways start This compound transmetalation Transmetalation (with [R¹-Pd-X]) start->transmetalation + Base + Pd(II) complex protonolysis Protonolysis (with H⁺ source, e.g., H₂O) start->protonolysis + Base + H₂O suzuki_path Suzuki Coupling Pathway protodeboronation_path Protodeboronation Pathway product Coupled Product (Desired) transmetalation->product side_product 1-Cyclopentyl-1H-pyrazole (Side Product) protonolysis->side_product

Figure 2: Competition between Suzuki coupling and protodeboronation.
Factors Influencing Protodeboronation:
  • Substrate Electronics: Nitrogen-containing heterocycles like pyrazoles are particularly prone to protodeboronation. The electron-withdrawing nature of the ring can weaken the C-B bond, making it more susceptible to cleavage.[11]

  • Reaction Conditions: High temperatures and prolonged reaction times significantly increase the rate of protodeboronation. The presence of water, while often necessary for the base to function, is also the proton source for this side reaction.

  • Palladium-Catalyzed Protodeboronation: While often considered a base-catalyzed background reaction, recent mechanistic studies have revealed a more complex picture. Palladium(II) intermediates, particularly those bearing bulky phosphine ligands, can actively catalyze protodeboronation.[17][18][19] This creates a challenging paradox: the very ligands designed to accelerate the desired reductive elimination can also accelerate the undesired side reaction.[17][19]

Mitigation Strategies:

  • Use highly active catalysts to ensure the rate of Suzuki coupling is much faster than the rate of protodeboronation.

  • Employ MIDA (N-methyliminodiacetic acid) boronates or other stabilizing groups, which release the boronic acid slowly into the reaction mixture, keeping its instantaneous concentration low.[20]

  • Carefully optimize the amount of water and the choice of base. Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) have been developed for particularly sensitive heteroaryl couplings.[11][21]

Experimental Protocols and Workflows

The following protocols are designed as robust, self-validating starting points for researchers.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is based on highly active Buchwald-type precatalysts, which are well-suited for this class of substrate.

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl/Heteroaryl Halide (1.0 equivalent)

    • XPhos Pd G3 (2 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

    • Anhydrous Toluene or Dioxane

    • Deionized Water (4:1 or 5:1 organic solvent to water ratio)

  • Procedure:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), K₃PO₄ (1.0 mmol), and XPhos Pd G3 (0.01 mmol, 2 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous organic solvent (e.g., 2.0 mL) and deionized water (e.g., 0.5 mL) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Workflow for Reaction Optimization

When developing a new Suzuki coupling, a systematic optimization is crucial. Reaction Progress Kinetic Analysis (RPKA) can be a powerful tool to quickly identify the rate-determining step and optimal conditions.[10]

Optimization_Workflow start Define Substrates: 1-Cyclopentyl-1H-pyrazole-4-BA + Aryl Halide screen_catalyst Screen Catalyst Systems (Pd/Ligand Combinations) start->screen_catalyst screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvents (Toluene, Dioxane, THF) + Water Ratio screen_base->screen_solvent optimize_temp Optimize Temperature & Reaction Time screen_solvent->optimize_temp analysis Analyze Yield & Purity (LCMS/NMR) Identify Protodeboronation optimize_temp->analysis analysis->screen_catalyst Low Conversion? Re-evaluate Catalyst finish Final Optimized Protocol analysis->finish High Yield? >90%

Figure 3: Experimental workflow for optimizing a Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful synthetic tool, but its success requires a deep appreciation of the underlying reaction mechanism. The choice of catalyst, ligand, and base must be made with a clear understanding of their roles in the catalytic cycle and their influence on the competing and detrimental protodeboronation pathway. For these challenging heteroaryl substrates, highly active catalyst systems, such as those employing bulky, electron-rich phosphine or NHC ligands, are often necessary to drive the reaction to completion efficiently. By applying the comparative data and systematic protocols outlined in this guide, researchers can navigate the mechanistic complexities to develop robust, high-yielding, and scalable synthetic routes to valuable pyrazole-containing molecules.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

  • Suzuki reaction - Wikipedia. (n.d.). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Protodeboronation - Wikipedia. (n.d.). [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture | Organic Process Research & Development - ACS Publications. (2022). [Link]

  • Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids | Journal of the American Chemical Society - ACS Publications. (n.d.). [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. (2026). [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. (2024). [Link]

  • Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed. (2018). [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023). [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (n.d.). [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (n.d.). [Link]

  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - NIH. (n.d.). [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. (2018). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). [Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (2019). [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.). [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. (2003). [Link]

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate | Journal of the American Chemical Society - ACS Publications. (2021). [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. (n.d.). [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005). [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. (n.d.). [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-Cyclopentyl-1H-pyrazole-4-boronic acid is foundational to discovery. However, our responsibility extends beyond the synthesis and application of these molecules to their safe and compliant disposal. Improper handling of chemical waste not only poses immediate safety risks but also violates stringent environmental regulations.

This guide provides a comprehensive, step-by-step protocol for the disposal of this compound and its commonly used pinacol ester derivative (CAS No. 1233526-60-7). The procedures outlined here are grounded in regulatory standards and best laboratory practices, ensuring the safety of personnel and the integrity of our research environment. The core principle is straightforward: this compound must be treated as a hazardous waste and disposed of through a certified waste management facility.

Hazard Identification and Risk Assessment: The "Why"

Before any disposal action is taken, a thorough understanding of the compound's hazards is critical. This knowledge informs every subsequent step, from selecting personal protective equipment (PPE) to choosing the correct waste container. This compound pinacol ester is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2][3]

The rationale for treating this compound with caution stems from its specific hazard profile. The boronic acid functional group, while invaluable in synthesis, can interact with biological systems, and the overall molecule presents multiple risks upon exposure.

Table 1: Hazard Summary for this compound pinacol ester

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[4]Warning [1][4]H302: Harmful if swallowed.[1][4]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)[4]Warning [1][4]H315: Causes skin irritation.[1][3]
Serious Eye Damage/Irritation (Category 2)GHS07 (Exclamation Mark)[4]Warning [1][4]H319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity — Single Exposure (Category 3)GHS07 (Exclamation Mark)[4]Warning [1][4]H335: May cause respiratory irritation.[1]

Key Causal Factors for Stringent Disposal:

  • Reactivity and Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Accidental mixing in a general waste container could lead to a dangerous chemical reaction.

  • Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and oxides of boron.[1][5] This makes incineration in a non-specialized facility unsafe.

  • Moisture Sensitivity: The Safety Data Sheet (SDS) notes that the compound is moisture-sensitive, which can affect its stability.[1]

Pre-Disposal Protocol: Segregation, Containment, and Labeling

The foundation of safe chemical disposal is a robust system of segregation and labeling at the point of waste generation. This prevents hazardous reactions and ensures the disposal vendor has accurate information for compliant treatment.

Step 1: Waste Segregation Isolate all waste streams containing this compound. Do not mix with other chemical waste unless you have confirmed compatibility.

  • Solid Waste: Includes expired or unused pure compounds, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials.

  • Liquid Waste: Includes contaminated solvents from reactions or chromatography, and aqueous solutions from workups.

  • Contaminated Labware: Includes empty reagent bottles, glassware, and sharps.

Step 2: Container Selection Wastes must be stored in containers made of compatible material that can be securely sealed.[6]

  • Use containers that are in good condition, free of cracks or leaks.

  • Ensure the container has a tightly fitting cap and is kept closed except when waste is being added.[6][7]

  • For sharps (needles, contaminated glassware), use a designated, puncture-proof sharps container.

Step 3: Labeling Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's standards.[2][7] Your institution's Environmental Health & Safety (EH&S) department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste."

  • The full, unambiguous chemical name: "this compound pinacol ester" (or the specific derivative).

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The accumulation start date.

Step-by-Step Disposal Methodologies

Protocol 1: Disposal of Unused or Expired Solid Compound

  • Don Personal Protective Equipment (PPE): Wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][8]

  • Work in a Ventilated Area: Conduct all transfers in a chemical fume hood to avoid inhalation of dust.[9]

  • Containerize: Place the original container with the unused material inside a secondary, sealable container (like a plastic bag or pail) to prevent any leaks.

  • Label: Affix a completed hazardous waste label to the outer container.

  • Store: Place the labeled container in your laboratory's designated Satellite Accumulation Area for hazardous waste.

  • Arrange Pickup: Contact your institution's EH&S department to schedule a pickup by a licensed hazardous waste transporter.

Protocol 2: Disposal of Contaminated Labware and Debris

  • Segregate: Separate grossly contaminated items from those that can be decontaminated.

  • Decontamination (for Glassware):

    • Under a fume hood, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol) in which the boronic acid is soluble.

    • Crucially, collect all three rinsate portions in a designated hazardous liquid waste container. This rinsate is now hazardous waste.

    • After the triple rinse, the glassware can typically be washed and reused. Empty containers that held this substance must be triple-rinsed before being discarded as regular waste.[6]

  • Disposal of Solid Debris:

    • For items that cannot be decontaminated (e.g., contaminated filter paper, weigh boats, gloves), place them directly into a designated solid hazardous waste container.

    • Seal and label the container as described above.

    • Store in the Satellite Accumulation Area for pickup.

Protocol 3: Disposal of Contaminated Liquid Waste

  • Use a Designated Container: Pour all liquid waste containing the compound (e.g., reaction mixtures, chromatographic fractions, rinsates) into a designated, properly labeled hazardous liquid waste container.

  • Ensure Compatibility: Do not add this waste to a container that holds incompatible chemicals like strong acids, bases, or oxidizers.[1]

  • Do Not Overfill: Leave adequate headspace (at least 10%) in the container to allow for expansion.

  • Seal and Store: Keep the container tightly sealed and store it in your Satellite Accumulation Area. Arrange for EH&S pickup. Under no circumstances should boronic acid solutions be poured down the sanitary sewer. [10]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.

Caption: Disposal workflow for this compound waste.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The entire disposal process is governed by federal and state regulations, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): This is the "cradle-to-grave" regulation for hazardous waste.[7] It dictates how waste is identified, stored, transported, and ultimately treated or disposed of. Your institution's waste management program is designed to comply with RCRA.[11]

  • OSHA (Hazard Communication and HAZWOPER): OSHA standards ensure worker safety.[12] The Hazard Communication Standard (1910.1200) requires that you are informed of the chemical's hazards via SDS and labels, while the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (1910.120) provides a framework for handling hazardous substances safely.[13][14]

The final and most critical step is to ensure that all waste is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) via your institution's approved hazardous waste vendor.[1][11] This action must be documented using a hazardous waste manifest, which provides a legal record of the waste's journey from your lab to its final destination.[11]

By adhering to these procedures, you fulfill your professional and legal obligations, ensuring a safe laboratory environment and protecting our wider ecosystem.

References

  • Boron Molecular. This compound, pinacol ester. [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]

  • Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Facilities Management Insights. Complying with OSHA's Hazardous Waste Standards. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 - Hazardous waste operations and emergency response. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 1H-Pyrazole-3-boronic acid pinacol ester. [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: (2-Methylpropyl)boronic acid. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Organic Process Research & Development. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]

  • University of Cincinnati. Advisory 7.3 - Chemical Waste Disposal. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Guidance. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 1-Cyclopentyl-1H-pyrazole-4-boronic acid. In drug discovery and development, where novel molecular entities are the building blocks of innovation, ensuring the safety of our scientists is paramount. This document moves beyond a simple checklist to provide a procedural and causal framework for personal protective equipment (PPE) selection and use. The information herein is primarily based on the safety profile of the more common and commercially available This compound pinacol ester (CAS 1233526-60-7), as its handling requirements are representative and well-documented.

The Foundation of Safety: A Hazard-Based Approach

Understanding the "why" behind a safety protocol is the cornerstone of building a robust safety culture. This compound pinacol ester is classified as a hazardous substance, and its specific toxicological profile directly dictates our PPE strategy.[1][2]

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][4]

The compound is a solid, often a powder, which increases the risk of generating airborne dust during handling, leading to inhalation or inadvertent contact with skin and eyes.[5] Furthermore, it is noted to be moisture-sensitive, which is a key consideration for storage and handling, though not directly a PPE issue.[1]

Core Protective Equipment: Your Non-Negotiable Barrier

Based on the identified hazards, a baseline of PPE is mandatory for any procedure involving this compound. This is not merely a recommendation but a critical barrier to prevent exposure.

Eye and Face Protection

The risk of serious eye irritation from airborne powder or splashes necessitates robust eye protection.

  • Mandatory: Wear chemical safety goggles that provide a seal around the eyes, conforming to standards such as ANSI Z87.1 (US) or EN 166 (EU).[6] Standard safety glasses with side shields are insufficient as they do not protect against fine dust that can circulate in the air.

  • Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6][7]

Skin and Body Protection

Direct contact can cause skin irritation.[1] Therefore, comprehensive skin protection is essential.

  • Gloves: Nitrile gloves are the preferred choice for incidental contact, offering good resistance to a wide variety of chemicals.[8] Always inspect gloves for tears or punctures before use. For tasks involving prolonged contact or immersion, consult the glove manufacturer's compatibility charts. Double-gloving can provide an additional layer of safety.

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is required.[9] It should be fully buttoned with the sleeves rolled down to provide maximum coverage. This coat should be laundered separately from personal clothing.[10]

  • Apparel: Always wear long pants and fully enclosed, chemical-resistant shoes.[9]

Respiratory Protection

The potential for respiratory tract irritation from inhaling the dust is a significant concern.[1][10]

  • Engineering Controls: The primary method for respiratory protection is an engineering control. All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to minimize airborne dust.

  • Respiratory Masks: If a fume hood is not available or during a large-scale cleanup of a spill, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is necessary.[10] Ensure you have been properly fit-tested for the respirator you intend to use.

Operational Planning: Tailoring PPE to the Task

A "one-size-fits-all" approach to PPE is inefficient and can be unsafe. The level of protection must be commensurate with the risk of exposure for a given operation.

Table 1: PPE Levels for Specific Operations
OperationScaleRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid < 1 gLow-MediumSafety GogglesSingle Nitrile GlovesLab CoatChemical Fume Hood
Weighing Solid 1 g - 25 gMedium-HighSafety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solution Any ScaleMediumSafety GogglesNitrile GlovesLab CoatChemical Fume Hood
Running Reaction Lab ScaleMediumSafety GogglesNitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup > 1 gHighSafety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/ApronNIOSH-approved Respirator

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Step-by-Step PPE Protocol
  • Donning (Putting On) Sequence:

    • Lab Coat: Put on your lab coat and fasten all buttons.

    • Respirator (if required): Perform a seal check.

    • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

    • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first.

  • Doffing (Taking Off) Sequence:

    • Outer Gloves (if used): Remove the outer pair of gloves.

    • Lab Coat: Remove your lab coat, turning it inside out as you do, to contain any surface contamination.

    • Face Shield/Goggles: Remove from the back of your head.

    • Respirator (if used): Remove from the back of your head.

    • Inner Gloves: Remove the final pair of gloves by peeling them off without touching the outer surface.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.[10]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling Boronic Acid CheckForm Is the material a solid powder? Start->CheckForm SpillPPE Spill / High Exposure Risk: - Enhanced PPE + - NIOSH Respirator Start->SpillPPE Spill Occurs CheckScale Quantity > 1g or potential for dust? CheckForm->CheckScale Yes BasePPE Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckForm->BasePPE No (Solution) CheckScale->BasePPE No EnhancedPPE Enhanced PPE: - Baseline PPE + - Face Shield - Double Gloves CheckScale->EnhancedPPE Yes RespProtection Work in Chemical Fume Hood BasePPE->RespProtection EnhancedPPE->RespProtection Proceed Proceed with Operation RespProtection->Proceed SpillPPE->Proceed Begin Cleanup

Caption: PPE selection workflow for handling this compound.

Emergency and Disposal Plans

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth and call a physician or poison control center immediately.[1][3]

Disposal of Contaminated PPE and Chemical Waste
  • PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste and placed in a designated, sealed container for disposal.

  • Chemical Waste: Unused material and reaction waste must be disposed of as hazardous chemical waste through an approved waste disposal plant.[1][3][11] Do not dispose of down the drain. While some simple boronic acids can be neutralized, the complex structure of this molecule warrants professional hazardous waste disposal to prevent environmental release.[12][13] Always adhere to your institution's and local environmental regulations.

This guide provides a framework for the safe handling of this compound. By understanding the hazards and diligently applying these procedural steps, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Chemtalk. (2022, April 29). Boric acid. [Link]

  • University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]

  • Boston University, Office of Research. Personal Protection Equipment (PPE) in Laboratories Policy. [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-1H-pyrazole-4-boronic acid
Reactant of Route 2
1-Cyclopentyl-1H-pyrazole-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.